GnetifolinN
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H28O9 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(1R,2R,3R,4S)-2,3-bis(3,5-dihydroxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1,6-diol |
InChI |
InChI=1S/C30H28O9/c1-38-25-9-14(3-4-23(25)35)27-21-12-24(36)26(39-2)13-22(21)30(37)29(16-7-19(33)11-20(34)8-16)28(27)15-5-17(31)10-18(32)6-15/h3-13,27-37H,1-2H3/t27-,28+,29-,30-/m0/s1 |
InChI Key |
CVJLPJHMPGEFCA-XJYHXZFBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H]([C@H](C3=CC(=C(C=C23)O)OC)O)C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(C(C3=CC(=C(C=C23)O)OC)O)C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Gnetifolin N: Unraveling the Mechanism of Action in Neuronal Cells - A Review of Available Literature
This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential neuroprotective properties of Gnetifolin N. Given the nascent stage of research on this specific molecule, this document will focus on established mechanisms of similar compounds and relevant signaling pathways, providing a framework for prospective studies.
Potential Mechanisms of Neuroprotection
Based on the actions of structurally related stilbenoids and other neuroprotective agents, the putative mechanisms of Gnetifolin N in neuronal cells could involve:
-
Antioxidant Activity: Many neurodegenerative diseases are associated with oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them. Neuroprotective compounds often exert their effects by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. Studies on various natural compounds have demonstrated their ability to protect neuronal cells, such as the human neuroblastoma cell line SH-SY5Y, from oxidative stress-induced damage.[1][2]
-
Modulation of Sirtuin (SIRT1) Signaling: Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in neuronal survival, mitochondrial function, and protection against oxidative stress.[3][4] Activation of the SIRT1 pathway has been shown to be neuroprotective in various models of neurodegenerative diseases.[5][6] Some natural compounds have been identified as SIRT1 activators.
-
Inhibition of Monoamine Oxidase A (MAO-A): Monoamine oxidase A is an enzyme involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can increase the levels of these neurotransmitters and has been a therapeutic strategy for depression and some neurodegenerative disorders.[7][8] Excessive MAO-A activity can contribute to oxidative stress.[7]
Key Signaling Pathways in Neuronal Survival
The following signaling pathways are fundamental to neuronal health and are often modulated by neuroprotective compounds. Future research on Gnetifolin N should investigate its potential interactions with these pathways.
-
NGF Signaling Pathway: Nerve Growth Factor (NGF) is a neurotrophin essential for the survival, development, and function of neurons.[9] NGF binds to its receptors, TrkA and p75NTR, to activate downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cell survival and differentiation.[10][11][12]
NGF signaling cascade. -
SIRT1-Mediated Neuroprotection: SIRT1 activation can lead to the deacetylation of various substrates, influencing transcription factors and promoting cellular stress resistance.
Hypothetical SIRT1 activation by Gnetifolin N.
Methodologies for Future Investigation
To elucidate the precise mechanism of action of Gnetifolin N in neuronal cells, a systematic experimental approach is required. The following are standard methodologies employed in the field of neuropharmacology.
Cell Culture and Treatment
-
Cell Line: The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases and neuroprotective agents. These cells can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.
-
Primary Neuronal Cultures: For more physiologically relevant studies, primary cortical or hippocampal neurons can be isolated from embryonic rodents.[13][14]
-
Induction of Neuronal Damage: To model neurodegenerative conditions, neuronal cultures can be exposed to various toxins, such as 6-hydroxydopamine (6-OHDA) to mimic Parkinson's disease, or hydrogen peroxide (H₂O₂) to induce oxidative stress.[15]
Assessment of Neuroprotection
-
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to quantify cell viability and cytotoxicity.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Morphological Analysis: Microscopic examination of cell morphology, including neurite outgrowth and signs of apoptosis (e.g., cell shrinkage, membrane blebbing), can provide qualitative evidence of neuroprotection.
Mechanistic Studies
-
Western Blotting: This technique is essential for quantifying the expression levels of specific proteins involved in signaling pathways (e.g., phosphorylated forms of Akt and MAPK), apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3), and antioxidant responses (e.g., Nrf2, HO-1).
-
Quantitative PCR (qPCR): To measure changes in the gene expression of target proteins at the mRNA level.
-
Enzyme Activity Assays: To determine the direct inhibitory or activating effect of Gnetifolin N on specific enzymes, such as MAO-A or SIRT1.
-
Measurement of Reactive Oxygen Species (ROS): Cellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA).
Below is a generalized workflow for investigating the neuroprotective effects of a novel compound.
Quantitative Data from Related Studies
While no quantitative data for Gnetifolin N is available, the following table summarizes data for other neuroprotective compounds to provide a reference for the types of quantitative endpoints that are critical in this area of research.
| Compound | Cell Line | Toxin/Stress | Assay | Endpoint | Result |
| Genistein | SH-SY5Y | Rotenone (50 µM) | MTT | Cell Viability | Increased to ~80% of control |
| Arzanol | Differentiated SH-SY5Y | H₂O₂ (0.5 mM) | DCFDA | ROS Production | Significant reduction |
| Luteolin-7-O-Glucoside | SH-SY5Y | 6-OHDA (100 µM) | MTT | Cell Viability | ~13% increase vs. 6-OHDA |
Conclusion
The exploration of Gnetifolin N's mechanism of action in neuronal cells is a promising area for future research. Although direct evidence is currently lacking, the established neuroprotective roles of similar compounds and the well-characterized signaling pathways involved in neuronal survival provide a solid foundation for designing and conducting rigorous scientific investigations. The methodologies and conceptual frameworks presented in this guide are intended to serve as a resource for researchers aiming to unravel the potential therapeutic benefits of Gnetifolin N for neurological disorders. Further studies are imperative to isolate and characterize its specific molecular targets and signaling cascades.
References
- 1. Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain activation of SIRT1: role in neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirt1 mediates neuroprotection from mutant huntingtin by activation of the TORC1 and CREB transcriptional pathway [dspace.mit.edu]
- 6. Sirt1 Mediates Neuroprotection from Mutant Huntingtin by Activation of TORC1 and CREB Transcriptional Pathway [dash.harvard.edu]
- 7. Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential inhibition of neuronal and extraneuronal monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sinobiological.com [sinobiological.com]
- 13. Culturing hippocampal neurons | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Biological Activity of Gnetifolin N and Related Stilbenoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin N, a stilbenoid found in various Gnetum species, belongs to a class of polyphenolic compounds that have garnered significant scientific interest for their diverse biological activities. Stilbenoids, including the well-studied resveratrol, are recognized for their potential therapeutic applications in a range of diseases. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Gnetifolin N and its related stilbenoids, with a focus on their anti-cancer, anti-inflammatory, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts in this promising area.
Anti-Cancer Activity
Stilbenoids have demonstrated notable anti-proliferative and pro-apoptotic effects across various cancer cell lines. While specific data for Gnetifolin N is limited, studies on closely related stilbenoids like Gnetin C provide valuable insights into the potential anti-cancer mechanisms.
Quantitative Data: Cytotoxicity of Stilbenoids against Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of Gnetin C and other stilbenoids against several human cancer cell lines. This data is crucial for assessing the potency and selectivity of these compounds.
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Gnetin C | HL60 (Human promyelocytic leukemia) | 13 | [1] |
| Gnetin C | LNCaP (Human prostate adenocarcinoma) | - | [1] |
| Gnetin C | PC3 (Human prostate adenocarcinoma) | - | [1] |
| Gnetin C | MCF7 (Human breast adenocarcinoma) | - | [1] |
| Gnetin C | HT-29 (Human colorectal adenocarcinoma) | - | [1] |
| Gnetin C | PANC-1 (Human pancreatic carcinoma) | - | [1] |
| Gnetin C | AsPC1 (Human pancreatic adenocarcinoma) | - | [1] |
Experimental Protocols
The cytotoxic effects of stilbenoids are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the stilbenoid compound (e.g., Gnetifolin N) for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis induction is a key mechanism of anti-cancer agents. The Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is a standard method to quantify apoptotic and necrotic cells.[2][3]
-
Cell Treatment: Cancer cells are treated with the stilbenoid compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways in Anti-Cancer Activity
Stilbenoids, including Gnetin C, have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The ERK1/2 and AKT/mTOR pathways are prominent targets.[1]
Anti-Inflammatory Activity
Gnetifolin N and related stilbenoids exhibit potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.
Quantitative Data: Inhibition of Inflammatory Markers
While specific IC50 values for Gnetifolin N are not extensively reported, the general activity of stilbenoids in inhibiting inflammatory markers provides a basis for understanding its potential.
| Assay | Cell Line | Effect |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition |
| Tumor Necrosis Factor-alpha (TNF-α) Release | RAW 264.7 | Inhibition |
| Interleukin-6 (IL-6) Release | RAW 264.7 | Inhibition |
| Cyclooxygenase-2 (COX-2) Expression | RAW 264.7 | Inhibition |
| Inducible Nitric Oxide Synthase (iNOS) Expression | RAW 264.7 | Inhibition |
Experimental Protocols
-
Cell Seeding and Treatment: RAW 264.7 macrophages are seeded in 96-well plates and pre-treated with various concentrations of Gnetifolin N for 1 hour.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
Cell Culture and Treatment: RAW 264.7 cells are treated as described in the NO production assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Cell Lysis: RAW 264.7 cells, after treatment with Gnetifolin N and LPS, are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in Anti-Inflammatory Activity
The anti-inflammatory effects of stilbenoids are largely attributed to their ability to inhibit the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.
Neuroprotective Activity
Stilbenoids have shown promise in protecting neuronal cells from oxidative stress and apoptosis, key events in the pathogenesis of neurodegenerative diseases.
Experimental Protocols
The human neuroblastoma cell line SH-SY5Y is a common model for studying neuroprotection.
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more mature neuronal phenotype using retinoic acid.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of Gnetifolin N for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Neurotoxicity is induced by exposing the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assessment: Cell viability is measured using the MTT assay, as described previously.
-
Apoptosis Assessment: Apoptosis can be quantified using the Annexin V/PI staining method and flow cytometry.
Signaling Pathways in Neuroprotection
The neuroprotective effects of stilbenoids are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in cell survival and apoptosis. The activation of pro-survival pathways and inhibition of pro-apoptotic pathways are key mechanisms.
Conclusion
Gnetifolin N and its related stilbenoids represent a promising class of natural compounds with significant potential for therapeutic development. Their demonstrated anti-cancer, anti-inflammatory, and neuroprotective activities, mediated through the modulation of key cellular signaling pathways, warrant further investigation. This technical guide provides a foundational overview for researchers and drug development professionals, highlighting the available data, experimental methodologies, and mechanistic insights. Future research should focus on obtaining more specific quantitative data for Gnetifolin N, elucidating its precise mechanisms of action, and evaluating its efficacy and safety in preclinical and clinical studies. The continued exploration of Gnetifolin N and other stilbenoids holds the potential to yield novel and effective treatments for a variety of human diseases.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Gnetifolin N: A Comprehensive Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetifolin N, a dimeric stilbenoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and quantitative occurrence of Gnetifolin N. Furthermore, it elucidates the potential signaling pathways through which Gnetifolin N and related Gnetum stilbenoids may exert their biological effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Occurrence of Gnetifolin N
Gnetifolin N is a naturally occurring phytochemical primarily found in plants belonging to the genus Gnetum. This genus comprises approximately 30-40 species of gymnosperms, which are mainly distributed in tropical regions of Asia and Africa.[1] The lianas (woody vines) of these plants are a particularly rich source of a diverse array of stilbenoids, including Gnetifolin N.
Key plant species identified as natural sources of Gnetifolin N and other related stilbenoids include:
-
Gnetum montanum Markgr.: The lianas of this species are a significant source of various stilbenoids, and Gnetifolin N has been successfully isolated from this plant.[2] Gnetum montanum is distributed in the northern mountainous regions of Vietnam and is utilized in traditional medicine.[3]
-
Gnetum microcarpum Blume: While Gnetifolin N itself has not been explicitly reported in all studies of this species, the lianas of Gnetum microcarpum have been shown to yield a variety of other stilbenoids, including Gnetifolin M, indicating its potential as a source.[4]
-
Gnetum gnemon L.: Commonly known as melinjo, the seeds of this plant are a known source of various stilbenoids, including resveratrol dimers like gnetin C.[5][6]
-
Gnetum parvifolium (Warb.) C.Y. Cheng: The lianas of this species have also been found to contain various stilbenoid dimers.[2]
Quantitative Data on Stilbenoid Content in Gnetum Species
The concentration of Gnetifolin N and other stilbenoids can vary depending on the plant species, geographical location, and the part of the plant being analyzed. The following table summarizes the available quantitative data on the yield of stilbenoids from various Gnetum species. It is important to note that specific yield data for Gnetifolin N is limited in the currently available literature.
| Plant Species | Plant Part | Compound | Extraction Method | Yield | Reference |
| Gnetum microcarpum | Lianas | Gnetifolin M | Acetone extraction followed by chromatographic separation | 2.5 mg from 2 kg of dried plant material | [4] |
| Gnetum microcarpum | Lianas | Malaysianol F (a new stilbene trimer) | Acetone extraction followed by chromatographic separation | 6.2 mg from 2 kg of dried plant material | [4] |
| Gnetum microcarpum | Lianas | Gnetol | Acetone extraction followed by chromatographic separation | 3.5 mg from 2 kg of dried plant material | [4] |
| Gnetum montanum | Stem | Gnetifolin E | Methanol extraction followed by chromatographic separation | Not specified | [7] |
| Gnetum montanum | Stem | Gnetifolin K | Methanol extraction followed by chromatographic separation | Not specified | [7] |
| Gnetum gnemon | Seeds (endosperms) | Gnetin C | 55% aqueous ethanol extraction followed by chromatographic separation | 1.15 g from 150 g of extract | [8] |
Experimental Protocols
General Experimental Workflow for Stilbenoid Isolation
The isolation of Gnetifolin N and other stilbenoids from Gnetum species typically involves a multi-step process encompassing extraction, fractionation, and purification. The following diagram illustrates a general workflow based on methodologies reported in the literature.[9]
Detailed Methodology for Extraction and Isolation of Stilbenoids from Gnetum microcarpum
The following protocol is a detailed representation of a method successfully used for the isolation of stilbenoids from the lianas of Gnetum microcarpum.[4] This protocol can be adapted for the isolation of Gnetifolin N from other Gnetum species.
1. Plant Material Preparation:
-
Air-dry the lianas of the Gnetum species.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 2 kg) with a suitable organic solvent, such as acetone (e.g., 3 x 10 L), at room temperature for an extended period (e.g., 3 days per extraction).
-
Combine the solvent extracts and evaporate under reduced pressure to obtain the crude extract.
3. Fractionation (Vacuum Liquid Chromatography - VLC):
-
Subject the crude extract to VLC on a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent system (e.g., n-hexane-chloroform) and gradually increasing the polarity (e.g., chloroform-ethyl acetate, ethyl acetate-methanol).
-
Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC).
4. Purification (Column Chromatography and HPLC):
-
Subject the stilbenoid-containing fractions obtained from VLC to further purification using column chromatography on silica gel or Sephadex LH-20.
-
Use isocratic or gradient elution with appropriate solvent systems to separate individual compounds.
-
For final purification, utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
5. Structural Characterization:
-
Elucidate the structures of the isolated compounds using spectroscopic techniques, including:
-
1D NMR: ¹H and ¹³C NMR spectroscopy to determine the basic carbon-hydrogen framework.
-
2D NMR: COSY, HSQC, and HMBC experiments to establish connectivity and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compounds.
-
Signaling Pathways
While the specific signaling pathways of Gnetifolin N are not yet fully elucidated, studies on related stilbenoids from Gnetum species, such as gnetin C and gnetumontanin B, provide insights into their potential mechanisms of action, particularly in anti-inflammatory and anticancer activities.
Anti-inflammatory Signaling Pathway
Stilbenoids from Gnetum species have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2).[4][10] The following diagram illustrates a potential mechanism of action.
Anticancer Signaling Pathway: mTOR Inhibition
Gnetin C, a resveratrol dimer structurally related to Gnetifolin N, has been shown to exhibit anticancer activity by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[11] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often observed in cancer.
Conclusion
Gnetifolin N and its related stilbenoids represent a promising class of natural products with potential therapeutic applications. This technical guide has summarized the current knowledge on their natural sources, provided a framework for their isolation and quantification, and shed light on their potential mechanisms of action through key signaling pathways. Further research is warranted to fully elucidate the pharmacological profile of Gnetifolin N and to explore its potential for the development of novel therapeutic agents. The detailed methodologies and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this field of study.
References
- 1. benthamopen.com [benthamopen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tapchi.vnua.edu.vn [tapchi.vnua.edu.vn]
- 8. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Stilbenes from the Stem of Gnetum Microcarpum [benthamopenarchives.com]
- 10. researchgate.net [researchgate.net]
- 11. scholar.unair.ac.id [scholar.unair.ac.id]
Neuroprotective Effects of Stilbenoids from Gnetum Species: An In-Depth In Vitro Analysis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The pathological hallmarks of these conditions often include neuronal loss, neuroinflammation, and the accumulation of toxic protein aggregates. In the quest for novel therapeutic agents, natural products have emerged as a promising source of neuroprotective compounds. Stilbenoids, a class of polyphenolic compounds found in various plants, including those of the Gnetum genus, have garnered considerable attention for their potential to counteract the cellular mechanisms underlying neurodegeneration. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of stilbenoids derived from Gnetum species, with a particular focus on resveratrol and its dimer, gnetin C. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new neuroprotective therapies.
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative data from in vitro studies investigating the neuroprotective properties of stilbenoids from Gnetum species.
Table 1: Anti-Neuroinflammatory Effects of Stilbenoids from Gnetum parvifolium in LPS-Stimulated BV-2 Microglial Cells
| Compound | IC₅₀ for Nitric Oxide (NO) Inhibition (µM) |
| Gnetifolin K | 10.3 |
| Gnetifolin M | 16.1 |
| Gnetifolin L | 4.8 |
| Gnetifolin I | 7.2 |
| Gnemonol M | 3.2 |
| Gnetin E | 1.5 |
| Isorhapontigenin | 0.35 |
Data extracted from a study by Yao et al. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the nitric oxide production induced by lipopolysaccharide (LPS) in BV-2 microglial cells, a common model for neuroinflammation.
Table 2: Protective Effects of Gnetin C on Aβ₄₂-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells
| Treatment | Cell Viability (% of Control) |
| Control | 100% |
| Aβ₄₂ (10 µM) | 36% |
| Gnetin C (10 µM) + Aβ₄₂ (10 µM) | 46% |
| Gnetin C (20 µM) + Aβ₄₂ (10 µM) | 81% |
Data from a study by Tani et al., demonstrating the ability of gnetin C to ameliorate the reduction in cell viability caused by amyloid-beta 42 (Aβ₄₂) in SH-SY5Y cells, a widely used neuronal cell model. Cell viability was assessed using the MTT assay.[1]
Table 3: Neuroprotective Effects of Resveratrol on 6-OHDA-Induced Toxicity in PC12 Cells
| Treatment | Cell Viability (% of Control) |
| Control | 100% |
| 6-OHDA (50 µM) | ~55% |
| Resveratrol (12.5 µM) + 6-OHDA (50 µM) | ~70% |
| Resveratrol (25 µM) + 6-OHDA (50 µM) | ~85% |
| Resveratrol (50 µM) + 6-OHDA (50 µM) | ~75% |
Data from a study by Zhang et al. on the neuroprotective effects of resveratrol against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells, a model for Parkinson's disease. Cell viability was measured by the MTT assay.[2][3]
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Anti-Neuroinflammatory Assay in BV-2 Microglial Cells
This protocol is based on the methodology described by Yao et al. for assessing the anti-inflammatory effects of stilbenoids.
-
Cell Culture:
-
BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Nitric Oxide (NO) Production Assay:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test stilbenoid compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubating for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Aβ₄₂-Induced Neurotoxicity Assay in SH-SY5Y Cells
This protocol is adapted from the study by Tani et al. investigating the protective effects of gnetin C against amyloid-beta toxicity.[1]
-
Cell Culture and Differentiation:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a 5% CO₂ humidified atmosphere.
-
For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid (RA) for several days.
-
-
MTT Cell Viability Assay:
-
Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to attach.
-
Pre-treat the cells with different concentrations of gnetin C for 1 hour.[1]
-
Add freshly prepared Aβ₄₂ oligomers to the cell culture medium at a final concentration of 10 µM and incubate for 24 hours to induce toxicity.[1]
-
After the incubation period, remove the medium and add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control cells.
-
6-OHDA-Induced Neurotoxicity Assay in PC12 Cells
This protocol is based on the methodology used by Zhang et al. to evaluate the neuroprotective effects of resveratrol in a Parkinson's disease model.[2][3]
-
Cell Culture:
-
PC12 cells, derived from a rat pheochromocytoma, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Cells are maintained on collagen-coated culture dishes at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Neuroprotection Assay:
-
Seed PC12 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of resveratrol for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to the culture medium at a final concentration of 50 µM.
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT assay as described in the previous protocol.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of stilbenoids from Gnetum species are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.
Caption: Gnetin C's dual mechanism in mitigating Amyloid-β toxicity.
Caption: Resveratrol's neuroprotective signaling pathways.
Caption: Workflow for assessing anti-neuroinflammatory activity.
Conclusion
The in vitro evidence strongly suggests that stilbenoids from Gnetum species, including resveratrol and gnetin C, possess significant neuroprotective properties. These compounds demonstrate the ability to counteract key pathological processes associated with neurodegenerative diseases, such as neuroinflammation, oxidative stress, and amyloid-beta toxicity. The multifaceted mechanisms of action, involving the modulation of critical signaling pathways, highlight the therapeutic potential of these natural products. This technical guide provides a foundational resource for further research and development aimed at harnessing the neuroprotective effects of Gnetum stilbenoids for the treatment of debilitating neurological disorders. Future studies should focus on validating these in vitro findings in more complex preclinical models to facilitate their translation into clinical applications.
References
Gnetifolin N and its Analogue Gnetin C: A Technical Guide on their Potential as Cancer Chemopreventive Agents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a significant lack of available scientific literature and quantitative data specifically on Gnetifolin N, this guide will focus on its close structural analogue, Gnetin C. Gnetin C, a resveratrol dimer also isolated from Gnetum gnemon, has been more extensively studied for its cancer chemopreventive properties and serves as a valuable proxy for understanding the potential of this class of stilbenoids. The information presented herein primarily pertains to Gnetin C, unless otherwise specified.
Introduction
Stilbenoids, a class of natural polyphenols, have garnered considerable interest in oncology for their potential as cancer chemopreventive agents. Among these, compounds isolated from the seeds of Gnetum gnemon (melinjo) have shown promising bioactivity. This technical guide provides a comprehensive overview of the current understanding of Gnetin C, a key stilbenoid from Gnetum gnemon, as a potential cancer chemopreventive agent. It aims to furnish researchers, scientists, and drug development professionals with a detailed summary of its mechanism of action, quantitative data from preclinical studies, and relevant experimental methodologies.
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Gnetin C exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary mechanisms identified include the inhibition of the PI3K/AKT/mTOR and ERK1/2 pathways, as well as the downregulation of the metastasis-associated protein 1 (MTA1).
Inhibition of PI3K/AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Gnetin C has been shown to inhibit this pathway at multiple levels.
-
Inhibition of AKT and mTOR: Studies have demonstrated that Gnetin C can decrease the phosphorylation of both AKT and the mammalian target of rapamycin (mTOR), a key downstream effector of AKT.[1]
-
Downregulation of Downstream Effectors: This inhibition leads to the reduced phosphorylation of mTOR's downstream targets, such as p70S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[2]
Inhibition of ERK1/2 Signaling
The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another critical signaling cascade that promotes cancer cell proliferation and survival. Gnetin C has been reported to suppress the activation of this pathway.[1][3] By inhibiting the phosphorylation of ERK1/2, Gnetin C can halt the cell cycle and induce apoptosis in cancer cells.[3]
Downregulation of Metastasis-Associated Protein 1 (MTA1)
MTA1 is a transcriptional co-regulator that plays a significant role in tumor progression and metastasis. Gnetin C has been identified as a potent inhibitor of MTA1 expression.[1] The downregulation of MTA1 by Gnetin C contributes to its anti-metastatic effects and the induction of apoptosis.
Below is a diagram illustrating the key signaling pathways targeted by Gnetin C.
References
- 1. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Navigating the Pharmacokinetics of Gnetum Stilbenoids: A Technical Guide on Gnetol
A Note on Gnetifolin N: Initial literature searches did not yield specific pharmacokinetic data for a compound designated "Gnetifolin N." It is possible that this is a novel or less-studied derivative within the diverse class of stilbenoids found in the Gnetum genus. However, significant research has been conducted on a closely related and prominent stilbene, Gnetol . This guide will provide an in-depth analysis of the pharmacokinetics and bioavailability of Gnetol, offering a comprehensive resource for researchers, scientists, and drug development professionals working with Gnetum-derived compounds.
Introduction to Gnetol
Gnetol is a naturally occurring stilbene compound found in various species of the Gnetum genus, which are used in traditional medicine throughout Asia.[1] As a resveratrol dimer, it shares structural similarities with other well-known stilbenoids and has garnered interest for its potential pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2] Understanding the pharmacokinetic profile of Gnetol is crucial for its development as a potential therapeutic agent.
Pharmacokinetic Profile of Gnetol
Studies in Sprague-Dawley rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of Gnetol. The compound exhibits low oral bioavailability, a common characteristic among stilbenes, which is attributed to poor intestinal absorption and significant first-pass metabolism.[1]
Table 1: Pharmacokinetic Parameters of Gnetol in Sprague-Dawley Rats
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Cmax | Not Reported | Not Reported |
| Tmax | Not Reported | Not Reported |
| AUC | Not Reported | Not Reported |
| Half-life (t½) | Not Reported | 4.2 hours[1] |
| Bioavailability | - | 6.59%[1] |
Data extracted from Remsberg et al., 2015.[1]
Experimental Protocols
The following methodologies were employed in the preclinical pharmacokinetic studies of Gnetol.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats were utilized for the pharmacokinetic studies.[2]
-
Administration:
-
Sample Collection: Blood and urine samples were collected at various time points to determine the concentration of Gnetol and its metabolites.[2]
Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of Gnetol and its metabolites in biological matrices. While the specific parameters for the Gnetol assay were not detailed in the provided search results, a general workflow can be outlined.
Caption: General workflow for the bioanalysis of Gnetol in biological samples.
Metabolism and Excretion
Gnetol undergoes rapid and extensive metabolism, primarily through glucuronidation.[1][2] The glucuronidated metabolite of Gnetol has been detected in both serum and urine following oral and intravenous administration.[2] This metabolic pathway is a significant contributor to the low oral bioavailability of the parent compound. Higher levels of the gnetol glucuronide metabolite have been observed to persist in serum for up to 72 hours after oral administration.[1]
Excretion of Gnetol and its metabolites occurs through both renal (urine) and non-renal routes.[2]
Proposed Metabolic Pathway of Gnetol
Caption: Proposed primary metabolic pathway of Gnetol.
Discussion and Future Directions
The available data indicate that Gnetol, like many other stilbenoids, faces challenges of low oral bioavailability due to extensive first-pass metabolism. The longer half-life of Gnetol (4.2 hours) compared to resveratrol (1.48 hours) and pterostilbene (1.73 hours) is a noteworthy advantage, potentially allowing for less frequent dosing intervals.[1] The persistence of its glucuronidated metabolite in the circulation for an extended period also warrants further investigation to determine if this metabolite possesses any biological activity.
Future research should focus on:
-
Dose-proportionality studies: To understand how the pharmacokinetic parameters change with varying doses.
-
Metabolite profiling: To identify all major metabolites and assess their pharmacological activity.
-
Formulation strategies: To enhance the oral bioavailability of Gnetol, such as the use of nanoformulations or absorption enhancers.
-
In vitro-in vivo correlation: To establish a predictive model for Gnetol's behavior in humans based on preclinical data.
By addressing these key areas, the therapeutic potential of Gnetol and other promising stilbenoids from the Gnetum genus can be more effectively realized.
References
Gnetifolin N: A Deep Dive into Structure-Activity Relationships for Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Gnetifolin N, a stilbenoid found in the Gnetum species, has garnered significant interest in the scientific community for its potential therapeutic applications. As a member of the resveratrol oligomer family, it shares a structural backbone that has been linked to a variety of biological activities, most notably anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Gnetifolin N and its analogs, offering a comprehensive resource for researchers engaged in the development of novel therapeutics based on this promising natural product scaffold.
Core Structure and Biological Activities
Gnetifolin N is a dimer of resveratrol, characterized by a dihydrobenzofuran ring system. Its biological activity is intrinsically linked to its chemical structure, and understanding the relationship between specific structural features and pharmacological effects is paramount for the rational design of more potent and selective drug candidates. The primary therapeutic areas of interest for Gnetifolin N and its derivatives are the mitigation of inflammation and the protection of neuronal cells from damage.
Anti-Inflammatory Activity: Structure-Activity Relationship
The anti-inflammatory properties of Gnetifolin N and its analogs are often evaluated by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). The following table summarizes the available quantitative data for Gnetifolin F, a close structural analog of Gnetifolin N, and other related stilbenolignans, providing insights into their SAR.
Table 1: Inhibition of TNF-α Production by Stilbenolignans in Murine Peritoneal Macrophages [1][2]
| Compound | Structure | IC50 (µM) |
| Gnetucleistol F | [Insert Chemical Structure of Gnetucleistol F] | 10.3 |
| Gnetofuran A | [Insert Chemical Structure of Gnetofuran A] | 10.9 |
| Lehmbachol D | [Insert Chemical Structure of Lehmbachol D] | 11.0 |
| Gnetifolin F | [Insert Chemical Structure of Gnetifolin F] | 9.2 |
| Gnetumontanin C | [Insert Chemical Structure of Gnetumontanin C] | 24.6 |
Analysis of Structure-Activity Relationships for Anti-Inflammatory Activity:
The data presented in Table 1 suggests that subtle variations in the structure of these stilbenolignans can significantly impact their anti-inflammatory potency. While a comprehensive SAR study with a wide array of Gnetifolin N derivatives is still needed, some preliminary observations can be made from the available data on related compounds. The dihydrobenzofuran core and the nature and position of hydroxyl and methoxy groups on the aromatic rings are likely key determinants of activity.
Neuroprotective Activity: Unraveling the Mechanism
The neuroprotective effects of stilbenoids, including resveratrol and its oligomers, are thought to be mediated through multiple signaling pathways. While specific quantitative data for the neuroprotective activity of a series of Gnetifolin N analogs is not yet widely available, the known mechanisms of related compounds provide a strong foundation for understanding its potential neuroprotective SAR.
Key signaling pathways implicated in the neuroprotective effects of stilbenoids include the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK). These pathways are involved in promoting cell survival, reducing oxidative stress, and modulating inflammatory responses within the central nervous system.
Experimental Protocols
Biomimetic Synthesis of Stilbenolignans
A biomimetic synthesis approach can be employed to generate Gnetifolin N and its analogs. This method mimics the natural biosynthetic pathway of these compounds. A general protocol is outlined below:
Experimental Workflow for Biomimetic Synthesis
Caption: Biomimetic synthesis workflow.
Detailed Methodology:
-
Starting Materials: Resveratrol and a suitable coupling partner, such as coniferyl alcohol, are used as precursors.
-
Oxidative Coupling: The precursors are subjected to an oxidative coupling reaction. This can be achieved using various oxidizing agents, with silver(I) oxide (Ag2O) being a common choice. The reaction is typically carried out in an appropriate organic solvent, such as a mixture of acetone and water.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC).
-
Workup and Extraction: Once the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the products is collected.
-
Purification: The crude product mixture is purified using chromatographic techniques. This may involve initial separation on a silica gel column followed by further purification using High-Performance Liquid Chromatography (HPLC) to isolate the desired Gnetifolin N analogs.[2]
-
Structure Elucidation: The chemical structures of the synthesized compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[2]
In Vitro Anti-Inflammatory Assay: Inhibition of TNF-α Production
The anti-inflammatory activity of Gnetifolin N derivatives can be assessed by measuring their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow for TNF-α Inhibition Assay
Caption: TNF-α inhibition assay workflow.
Detailed Methodology:
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. The cells are seeded in 96-well plates and allowed to adhere.[2]
-
Compound Treatment: The adherent macrophages are pre-treated with various concentrations of the Gnetifolin N analogs for a specific period (e.g., 1 hour).
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value, which is the concentration of the compound that inhibits TNF-α production by 50%, is then determined from the dose-response curve.[2]
Signaling Pathways
Anti-Inflammatory Signaling Pathway
Stilbenoids are known to modulate inflammatory signaling pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes, including TNF-α.
Hypothesized Anti-Inflammatory Signaling Pathway for Gnetifolin N
References
Gnetifolin N and Its Congeners: A Technical Guide to Their Interaction with Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract: Stilbenoids, a class of natural polyphenols found in various plants, have garnered significant attention for their therapeutic potential, particularly in oncology. While the term "Gnetifolin N" is not widely cited in existing literature, compounds isolated from plants of the Gnetum genus, such as Gnetin C and Gnetin H, have been extensively studied. This technical guide provides an in-depth analysis of the molecular interactions of these potent resveratrol oligomers with key cellular signaling pathways. We consolidate quantitative data on their cytotoxic effects, detail the experimental protocols used for their evaluation, and provide visual representations of their mechanisms of action to support further research and drug development efforts.
Quantitative Analysis of Bioactivity
Gnetin C and Gnetin H, resveratrol dimers and trimers respectively, have demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Their potency, often measured by the half-maximal inhibitory concentration (IC50), is consistently superior to that of the parent compound, resveratrol.
Table 1: IC50 Values for Gnetin C in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| DU145 | Prostate Cancer | 6.6 | 72 h | [1][2][3] |
| PC3M | Prostate Cancer | 8.7 | 72 h | [1][2][3][4] |
| HL-60 | Human Leukemia | 13.0 | Not Specified | [5] |
Table 2: IC50 Values for Gnetin H in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| cis-Gnetin H | A549 | Lung Cancer | 8.69 | Not Specified | [6] |
| trans-Gnetin H | A549 | Lung Cancer | 3.9 | Not Specified | [6] |
| cis-Gnetin H | MDA-MB-231 | Breast Cancer | 4.63 | Not Specified | [6] |
| trans-Gnetin H | MDA-MB-231 | Breast Cancer | 3.09 | Not Specified | [6] |
| Gnetin H | B16-F10 | Murine Melanoma | 4.0 | 24 h | [7] |
| Gnetin H | T98G | Human Glioblastoma | 8.0 | 24 h | [7] |
| cis-Gnetin H | Various | Bone, Breast, Lung | 2.80 - 10.04 | Not Specified | [8] |
Interaction with Core Cellular Signaling Pathways
Gnetin C and Gnetin H modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metabolism.
Gnetin C: Inhibition of Pro-Survival Pathways
Gnetin C exerts its potent anticancer effects primarily through the dual inhibition of the PI3K/Akt/mTOR and ERK1/2 signaling cascades. These pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[4][5]
PI3K/Akt/mTOR Pathway: In prostate cancer models, Gnetin C has been shown to suppress the phosphorylation and activation of key components of this pathway.[9] Treatment with Gnetin C leads to a marked reduction in the levels of phosphorylated Akt (p-Akt), mammalian target of rapamycin (p-mTOR), and downstream effectors like p70S6 kinase (p-S6K) and eukaryotic initiation factor 4E-binding protein 1 (p-4EBP1).[4] This blockade effectively halts the signaling cascade that promotes protein synthesis, cell growth, and survival.
ERK1/2 (MAPK) Pathway: In leukemia cell lines, Gnetin C has been observed to inhibit the ERK1/2 pathway, which is another crucial signaling route for cell proliferation and differentiation.[5] By downregulating this pathway, Gnetin C contributes to cell cycle arrest and the overall suppression of tumor growth.
The combined inhibition of these pathways culminates in the induction of apoptosis (programmed cell death), a key mechanism of its therapeutic action.[2]
Gnetin H: A Novel Glycolysis Inhibitor
Gnetin H demonstrates a distinct mechanism of action by targeting cancer cell metabolism. It acts as a novel inhibitor of glycolysis, the metabolic pathway that cancer cells often rely on for energy production (the Warburg effect).[7][10]
Glycolysis Inhibition: Studies in glioblastoma and melanoma cells show that Gnetin H effectively decreases metabolic activity and lactic acid synthesis.[7][11] A key molecular event in this process is the significant downregulation of Thioredoxin Interacting Protein (TXNIP), a critical regulator of cellular glucose homeostasis.[10] By inhibiting glycolysis, Gnetin H induces a strong cytostatic effect. When combined with mitochondrial inhibitors (e.g., phenformin), it can trigger a "metabolic catastrophe," leading to potent cytotoxicity and apoptosis.[7]
Induction of Oxidative Stress: In addition to its metabolic effects, Gnetin H has been shown to increase the levels of reactive oxygen species (ROS) in lung cancer cells, suggesting that the induction of oxidative stress is another component of its apoptotic mechanism.[6]
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to characterize the effects of Gnetin C and Gnetin H.
Cell Viability Assay (WST-8/MTT)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., DU145, PC3M, T98G) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Gnetin C or Gnetin H (e.g., 4 µM to 100 µM) in culture medium.[2] Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1][7]
-
Reagent Addition: Add 10 µL of a tetrazolium salt solution (e.g., WST-8 or MTT at 5 mg/mL) to each well.[7][12]
-
Final Incubation: Incubate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the insoluble formazan crystals. Shake on an orbital shaker for 15 minutes.[12][13]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm (for WST-8) or 570 nm (for MTT).[7][12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from medium-only wells. Plot the results to determine IC50 values.
Western Blot Analysis
This technique is used to detect and quantify changes in the expression or phosphorylation status of specific proteins within signaling pathways.
-
Cell Lysis: Treat cultured cells with the desired concentrations of Gnetin C for a specified time (e.g., 24 hours).[1] Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][14] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cellular debris.[14] Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with 4x or 6x Laemmli SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10-15% SDS-polyacrylamide gel.[1] Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry electroblotting system.[1]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[1][15]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-MTA1, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[1]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.[1] Use a loading control like β-actin to normalize protein levels.
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. The Oligostilbene Gnetin H Is a Novel Glycolysis Inhibitor That Regulates Thioredoxin Interacting Protein Expression and Synergizes with OXPHOS Inhibitor in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gnetin H | 105132-92-1 | Benchchem [benchchem.com]
- 9. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer [mdpi.com]
- 10. The Oligostilbene Gnetin H Is a Novel Glycolysis Inhibitor That Regulates Thioredoxin Interacting Protein Expression and Synergizes with OXPHOS Inhibitor in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] The Oligostilbene Gnetin H Is a Novel Glycolysis Inhibitor That Regulates Thioredoxin Interacting Protein Expression and Synergizes with OXPHOS Inhibitor in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. docs.abcam.com [docs.abcam.com]
Preliminary Toxicity Screening of Gnetifolin N: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview and generalized methodologies for the preliminary toxicity screening of a novel compound, using Gnetifolin N as a representative example. The quantitative data and specific experimental outcomes presented herein are hypothetical and for illustrative purposes only, as publicly available toxicological data for Gnetifolin N is limited.
Introduction
Gnetifolin N, a stilbenoid, represents a class of compounds with diverse biological activities, necessitating a thorough toxicological evaluation early in the drug development process. This guide outlines a strategic approach to the preliminary toxicity screening of Gnetifolin N, focusing on in vitro and in vivo assays to identify potential liabilities and establish a preliminary safety profile. The methodologies described are based on established principles of toxicology and regulatory guidelines.
In Vitro Cytotoxicity Assays
The initial step in toxicity screening involves assessing the cytotoxic potential of Gnetifolin N against various cell lines. These assays determine the concentration at which the compound induces cell death or inhibits cell proliferation.[1][2]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][3]
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of Gnetifolin N in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of Gnetifolin N. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Hypothetical IC50 Values for Gnetifolin N
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| HepG2 | Human Liver Carcinoma | 48 | 75.2 |
| HEK293 | Human Embryonic Kidney | 48 | 120.5 |
| MCF-7 | Human Breast Adenocarcinoma | 48 | 98.7 |
| A549 | Human Lung Carcinoma | 48 | 150.1 |
Visualization: Cytotoxicity Assay Workflow
References
The Potential of Gnetifolin N in Modulating Amyloid-Beta Aggregation: A Technical Whitepaper for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the potential effects of Gnetifolin N on amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. Due to the limited direct research on Gnetifolin N, this paper synthesizes findings from the broader class of stilbenoid compounds, to which Gnetifolin N belongs. Resveratrol, a well-studied stilbenoid, serves as a primary exemplar to elucidate the potential mechanisms of action.
Introduction: Stilbenoids as a Promising Class of Neuroprotective Compounds
Stilbenoids are a class of naturally occurring phenolic compounds that have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Gnetifolin N is a stilbenoid found in the seeds and extracts of Gnetum gnemon.[3][4] The accumulation and aggregation of amyloid-beta (Aβ) peptides in the brain are considered central events in the pathogenesis of Alzheimer's disease (AD).[5] Therefore, strategies aimed at inhibiting Aβ aggregation are a major focus of therapeutic development. While direct studies on Gnetifolin N's impact on Aβ are scarce, the extensive research on related stilbenoids, particularly resveratrol, provides a strong foundation to hypothesize its potential efficacy and mechanisms.
This whitepaper will explore the known effects of stilbenoids on Aβ aggregation, detail the experimental methodologies used to assess these effects, and present the signaling pathways implicated in their neuroprotective action.
Quantitative Data on Stilbenoid-Mediated Inhibition of Amyloid-Beta Aggregation
The inhibitory effects of stilbenoids on Aβ aggregation have been quantified in numerous studies. The following table summarizes key findings for resveratrol and other relevant stilbenoids.
| Compound | Aβ Isoform(s) | Assay Type | Key Findings | Reference(s) |
| Resveratrol | Aβ42 | Thioflavin T (ThT) Assay, Transmission Electron Microscopy (TEM) | Dose-dependently inhibits Aβ42 fibril formation. Remodels Aβ oligomers into non-toxic conformations. | [6] |
| Resveratrol | Aβ40, Aβ42 | Surface Plasmon Resonance (SPR) | Directly binds to both monomeric and fibrillar forms of Aβ40 and Aβ42. | [6] |
| Resveratrol Derivatives (e.g., 5d, a3, 5-dimethoxyl derivatives) | Aβ42 | Not specified | Potent inhibitors of Aβ42 aggregation with the ability to cross the blood-brain barrier in vitro. | [7] |
| Piceatannol | Aβ25-35 | Cell Viability Assay (MTT) | Significantly enhanced neuroprotective activity against Aβ-induced toxicity compared to resveratrol, suggesting potent anti-aggregation or toxicity-mitigating effects. | [8] |
| trans-4-hydroxystilbene | Aβ25-35 | Cell Viability Assay (MTT) | Demonstrated neuroprotective activity against Aβ-induced neurotoxicity. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of stilbenoid effects on Aβ aggregation.
Thioflavin T (ThT) Fluorescence Assay
This assay is a standard method for monitoring the formation of amyloid fibrils in vitro.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
-
Protocol:
-
Aβ peptide (typically Aβ40 or Aβ42) is incubated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to induce aggregation.
-
The Aβ solution is incubated with and without the test compound (e.g., a stilbenoid) at various concentrations.
-
At specified time points, aliquots of the incubation mixture are transferred to a microplate.
-
Thioflavin T solution is added to each well.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.
-
A decrease in fluorescence intensity in the presence of the test compound compared to the control indicates inhibition of fibril formation.
-
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates and to assess the effect of inhibitors on fibril formation.
-
Principle: An electron beam is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the specimen.
-
Protocol:
-
Aβ peptide is incubated alone or with the test compound under conditions that promote fibrillogenesis.
-
After incubation, a small aliquot of the sample is applied to a carbon-coated copper grid.
-
The grid is typically negatively stained with a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.
-
The grid is allowed to dry and then examined under a transmission electron microscope.
-
The morphology of the Aβ aggregates (e.g., oligomers, protofibrils, mature fibrils) is observed and compared between the treated and untreated samples.
-
Cell Viability Assays (e.g., MTT Assay)
These assays are used to determine the cytotoxic effects of Aβ aggregates and the protective effects of potential inhibitors on cultured cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) are cultured in microplates.
-
The cells are treated with pre-aggregated Aβ peptides in the presence or absence of the test compound.
-
After a defined incubation period, the culture medium is replaced with a medium containing MTT.
-
The cells are incubated to allow for the conversion of MTT to formazan.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
An increase in absorbance in the presence of the test compound indicates a protective effect against Aβ-induced cytotoxicity.
-
Signaling Pathways and Experimental Workflows
Stilbenoids exert their neuroprotective effects through the modulation of various signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating the anti-amyloidogenic properties of a compound.
Discussion and Future Directions
The evidence from studies on resveratrol and other stilbenoids strongly suggests that Gnetifolin N, as a member of this class, holds significant potential as a modulator of amyloid-beta aggregation. The primary mechanisms are likely to involve direct binding to Aβ peptides, thereby inhibiting their aggregation into toxic oligomers and fibrils.[6][9] Furthermore, stilbenoids have been shown to promote the clearance of Aβ and exert neuroprotective effects through the activation of signaling pathways such as SIRT1 and PI3K/Akt.[8][10] The activation of SIRT1, in particular, has been linked to the inhibition of neuroinflammation and the enhancement of cellular stress resistance.[10]
Given that Gnetum gnemon extracts, rich in stilbenoids, have shown protective effects against oxidative stress-induced senescence via SirT1 activation, it is plausible that Gnetifolin N contributes to these effects.[3]
Future research should focus on:
-
Directly investigating the effects of isolated Gnetifolin N on Aβ aggregation using the in vitro assays described in this whitepaper.
-
Quantifying the binding affinity of Gnetifolin N to different Aβ species (monomers, oligomers, fibrils).
-
Evaluating the neuroprotective effects of Gnetifolin N in cell culture and animal models of Alzheimer's disease.
-
Elucidating the specific signaling pathways modulated by Gnetifolin N to understand its precise mechanism of action.
Conclusion
While direct evidence for the effects of Gnetifolin N on amyloid-beta aggregation is currently limited, the extensive body of research on the stilbenoid class of compounds, particularly resveratrol, provides a compelling rationale for its investigation as a potential therapeutic agent for Alzheimer's disease. The data presented in this whitepaper on the anti-amyloidogenic and neuroprotective properties of stilbenoids, coupled with the established presence of these compounds in Gnetum species, underscores the importance of further research into the specific role of Gnetifolin N in mitigating the pathology of Alzheimer's disease. The experimental protocols and pathway diagrams provided herein offer a framework for such future investigations.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 7. Resveratrol and Amyloid-Beta: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol and Amyloid-Beta: Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
Gnetifolin N: A Potential Modulator of Tau Hyperphosphorylation Through Anti-Inflammatory Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's disease, are characterized by the pathological hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. This whitepaper explores the hypothetical role of Gnetifolin N, a stilbenoid found in Gnetum species, in mitigating tau hyperphosphorylation. While direct evidence is currently lacking, this document posits a plausible mechanism of action centered on the established anti-inflammatory properties of Gnetifolin N and related stilbenoids. We propose that by attenuating neuroinflammatory signaling cascades, specifically those mediated by tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), Gnetifolin N may indirectly suppress the activity of key tau-phosphorylating kinases, such as glycogen synthase kinase-3 beta (GSK-3β). This guide provides a comprehensive overview of the proposed signaling pathways, summarizes relevant quantitative data from related compounds, details pertinent experimental protocols, and presents visual diagrams to facilitate further research into the neuroprotective potential of Gnetifolin N.
Introduction: The Central Role of Tau Hyperphosphorylation in Neurodegeneration
Tau is a microtubule-associated protein crucial for maintaining the stability of the neuronal cytoskeleton. In several neurodegenerative disorders, collectively known as tauopathies, tau becomes abnormally hyperphosphorylated. This hyperphosphorylation leads to the dissociation of tau from microtubules, causing their destabilization, and promotes the aggregation of tau into paired helical filaments, the primary component of neurofibrillary tangles (NFTs). The accumulation of NFTs is a hallmark pathology of Alzheimer's disease and is strongly correlated with cognitive decline.
The phosphorylation state of tau is regulated by a delicate balance between the activities of protein kinases and phosphatases. A key kinase implicated in tau hyperphosphorylation is Glycogen Synthase Kinase-3 beta (GSK-3β).[1] Growing evidence suggests that neuroinflammation plays a significant role in the dysregulation of these enzymatic activities, thereby contributing to the progression of tau pathology.
Gnetifolin N: A Stilbenoid with Neuroprotective Potential
Gnetifolin N is a resveratrol dimer belonging to the stilbenoid family of compounds, which are found in various species of the Gnetum plant genus. Stilbenoids are recognized for their diverse biological activities, including potent antioxidant and anti-inflammatory effects. While research directly investigating the effects of Gnetifolin N on tau hyperphosphorylation is not yet available, its structural similarity to other well-characterized stilbenoids with neuroprotective properties suggests its potential as a therapeutic agent in neurodegenerative diseases.
Proposed Mechanism of Action: Anti-Inflammatory Effects on Tau Phosphorylation
We hypothesize that Gnetifolin N exerts an indirect inhibitory effect on tau hyperphosphorylation by modulating neuroinflammatory pathways that are known to activate tau-phosphorylating kinases.
Inhibition of Pro-inflammatory Cytokines and Enzymes
Stilbenoids isolated from Gnetum species have demonstrated the ability to inhibit the production of the pro-inflammatory cytokine TNF-α.[2] Furthermore, neuroinflammation is often associated with the upregulation of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, potent inflammatory mediators.[1]
Crosstalk between Inflammation and Tau Kinase Activation
Both TNF-α and COX-2 signaling pathways have been shown to activate GSK-3β.[1][3][4] TNF-α can activate GSK-3β through various downstream signaling cascades.[3][4][5] Similarly, products of the COX-2 pathway can also lead to the activation of kinases that phosphorylate tau.[6] Therefore, by inhibiting TNF-α and potentially COX-2, Gnetifolin N could reduce the activation of GSK-3β.
Reduction of Tau Hyperphosphorylation
The inhibition of GSK-3β activity would, in turn, lead to a decrease in the phosphorylation of tau at pathological sites, potentially preventing the formation of neurofibrillary tangles and the subsequent neurodegeneration.
Quantitative Data on the Anti-Inflammatory Activity of Gnetum Stilbenoids
While no quantitative data on the direct effect of Gnetifolin N on tau phosphorylation is available, the following table summarizes the reported anti-inflammatory activities of related stilbenoids from Gnetum species. This data provides a basis for the proposed mechanism of action.
| Compound | Biological Activity | Assay | Model System | IC50 Value | Reference |
| Gnetucleistol F | TNF-α Inhibition | ELISA | Not Specified | Moderate Inhibition | [2] |
| Gnetofuran A | TNF-α Inhibition | ELISA | Not Specified | Moderate Inhibition | [2] |
| Lehmbachol D | TNF-α Inhibition | ELISA | Not Specified | Moderate Inhibition | [2] |
| Gnetifolin F | TNF-α Inhibition | ELISA | Not Specified | Moderate Inhibition | [2] |
| Isorhapotigenin | TNF-α Inhibition | ELISA | Murine Peritoneal Macrophages | 9.3 x 10⁻⁵ mol·L⁻¹ | [7] |
| Stilbene oligopolymer | TNF-α Inhibition | ELISA | Murine Peritoneal Macrophages | 4.6 x 10⁻⁶ mol·L⁻¹ | [7] |
Detailed Experimental Protocols
To investigate the proposed mechanism of action of Gnetifolin N, the following experimental protocols can be adapted.
TNF-α Inhibition Assay in Macrophage Cell Culture
Objective: To determine the inhibitory effect of Gnetifolin N on the production of TNF-α in stimulated macrophage cells.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of Gnetifolin N for 18 hours.
-
Stimulation: Stimulate the cells with 10 ng/mL of lipopolysaccharide (LPS) for 6 hours to induce TNF-α production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of Gnetifolin N compared to the LPS-stimulated control. Determine the IC50 value.
COX-2 Inhibition Assay
Objective: To assess the inhibitory activity of Gnetifolin N on the COX-2 enzyme.
Assay Type: In vitro enzyme inhibition assay.
Protocol:
-
Reagents: Obtain purified COX-2 enzyme, arachidonic acid (substrate), and a detection system for prostaglandin E2 (PGE2).
-
Reaction Setup: In a 96-well plate, combine the COX-2 enzyme with various concentrations of Gnetifolin N in an appropriate assay buffer.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a suitable quenching agent.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA or a fluorescence-based detection kit.
-
Data Analysis: Calculate the percentage inhibition of COX-2 activity for each concentration of Gnetifolin N and determine the IC50 value.
Mandatory Visualizations
Caption: Proposed signaling pathway of Gnetifolin N on tau hyperphosphorylation.
Caption: Hypothetical experimental workflow for investigating Gnetifolin N.
Conclusion and Future Directions
This whitepaper presents a scientifically plausible, yet hypothetical, mechanism for the action of Gnetifolin N on tau hyperphosphorylation, based on its presumed anti-inflammatory properties. The outlined signaling pathway, supported by data from related stilbenoids, provides a strong rationale for further investigation. Future research should focus on directly assessing the efficacy of Gnetifolin N in inhibiting TNF-α and COX-2, and subsequently determining its impact on GSK-3β activity and tau phosphorylation in relevant cellular and animal models of tauopathy. The experimental protocols and workflows provided herein offer a roadmap for such investigations. Elucidating the potential neuroprotective effects of Gnetifolin N could pave the way for the development of novel therapeutic strategies for Alzheimer's disease and other devastating neurodegenerative disorders.
References
- 1. Exploring the role of COX-2 in Alzheimer's disease: Potential therapeutic implications of COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and biomimetic synthesis of anti-inflammatory stilbenolignans from Gnetum cleistostachyum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3β inactivation inhibits tumor necrosis factor-α production in microglia by modulating nuclear factor κB and MLK3/JNK signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Activation of GSK3 Prevents Termination of TNF-Induced Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX-2 metabolic products, the prostaglandin I2 and F2α, mediate the effects of TNF-α and Zn2+ in stimulating the phosphorylation of Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Gnetifolin N from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin N, a stilbenoid found in plants of the Gnetum genus, is a subject of growing interest in phytochemical and pharmacological research. Stilbenoids, a class of polyphenolic compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of Gnetifolin N from plant material, compiled from established methodologies for stilbenoid isolation from Gnetum species. The protocols outlined below are intended to serve as a comprehensive guide for researchers seeking to isolate and study this promising natural product.
Data Presentation
While specific quantitative data for Gnetifolin N extraction is not extensively available in the public domain, the following tables summarize typical solvents, chromatographic techniques, and expected outcomes based on the isolation of similar stilbenoids from Gnetum species.
Table 1: Comparison of Extraction Solvents for Stilbenoids from Gnetum Species
| Solvent System | Plant Part | Typical Yield of Crude Extract | Key Advantages | Potential Disadvantages |
| Acetone | Stems, Roots | 5-10% (w/w) | Good solubility for a wide range of stilbenoids.[1][2] | Can co-extract chlorophyll and other pigments. |
| 50-70% Ethanol/Methanol in Water | Endosperms, Roots | 3-8% (w/w) | Efficient for extracting polar stilbenoid glycosides.[3][4] | May extract a higher proportion of sugars and other polar impurities. |
| Methanol | Roots | 4-7% (w/w) | Effective for a broad range of stilbenoids.[3] | Can be more toxic than ethanol. |
Table 2: Chromatographic Techniques for the Purification of Stilbenoids
| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Purpose | Expected Purity |
| Vacuum Liquid Chromatography (VLC) | Silica Gel | Hexane, Ethyl Acetate, Methanol (gradient) | Initial fractionation of crude extract.[1][2] | Low to medium |
| Column Chromatography (CC) | Silica Gel | Chloroform-Methanol gradient | Further separation of fractions. | Medium to high |
| Column Chromatography (CC) | Sephadex LH-20 | Methanol or Ethanol | Removal of pigments and polymeric compounds.[4] | Medium to high |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system (e.g., Chloroform-Methanol-n-Butanol-Water) | - | High-resolution separation and purification.[5] | High (>95%) |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 Reversed-Phase | Acetonitrile-Water or Methanol-Water (gradient) | Final purification step for high purity. | Very high (>98%) |
Experimental Protocols
The following protocols describe a general procedure for the extraction and purification of Gnetifolin N from Gnetum plant material. Researchers may need to optimize these protocols based on the specific plant species, the targeted yield, and the available equipment.
Protocol 1: Extraction of Crude Stilbenoid Mixture
-
Plant Material Preparation:
-
Collect fresh plant material (e.g., stems or roots of a Gnetum species).
-
Wash the material thoroughly with water to remove any dirt and debris.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C.
-
Once completely dry, grind the material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh the powdered plant material and place it in a large glass container.
-
Add acetone to the powder at a solid-to-solvent ratio of 1:10 (w/v).
-
Macerate the mixture at room temperature for 48-72 hours with occasional stirring.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh acetone to ensure exhaustive extraction.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined acetone extract under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
The resulting viscous liquid is the crude stilbenoid extract.
-
Protocol 2: Purification of Gnetifolin N
This protocol outlines a multi-step chromatographic purification process.
-
Initial Fractionation by Vacuum Liquid Chromatography (VLC):
-
Prepare a VLC column packed with silica gel.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Load the dried, extract-adsorbed silica gel onto the top of the VLC column.
-
Elute the column with a stepwise gradient of solvents with increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, then ethyl acetate, and finally mixtures of ethyl acetate and methanol.
-
Collect fractions of equal volume and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing stilbenoids.
-
-
Column Chromatography on Silica Gel:
-
Pool the stilbenoid-rich fractions obtained from VLC.
-
Concentrate the pooled fractions under reduced pressure.
-
Subject the concentrated fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor by TLC. Combine fractions that show a similar profile and contain the target compound.
-
-
Gel Filtration on Sephadex LH-20:
-
Further purify the fractions containing Gnetifolin N by column chromatography using Sephadex LH-20 as the stationary phase.
-
Use methanol as the mobile phase.
-
This step helps to remove remaining pigments and other polymeric impurities.
-
-
Final Purification by Preparative HPLC (Optional):
-
For obtaining highly pure Gnetifolin N, a final purification step using preparative reversed-phase HPLC (RP-HPLC) can be employed.
-
Use a C18 column and a gradient of acetonitrile in water as the mobile phase.
-
Monitor the elution profile with a UV detector at a wavelength suitable for stilbenoids (e.g., 305 nm).
-
Collect the peak corresponding to Gnetifolin N.
-
Evaporate the solvent to obtain the pure compound.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the extraction and purification of Gnetifolin N.
Caption: Workflow for Gnetifolin N extraction and purification.
Caption: Chromatographic purification scheme for Gnetifolin N.
References
- 1. benthamopen.com [benthamopen.com]
- 2. mdpi.com [mdpi.com]
- 3. Stilbene derivatives from Gnetum gnemon Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and purification of four stilbenes from Vitis vinifera L. cv. cabernet sauvignon roots through high-speed counter-current chromatography [scielo.org.za]
Application Note: Quantification of Gnetifolin N using a Stability-Indicating HPLC-UV Method
Abstract
This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Gnetifolin N in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. The method was validated in accordance with ICH guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. This robust and reliable method is suitable for routine quality control and stability testing of Gnetifolin N.
Introduction
Gnetifolin N is a stilbenoid found in various species of the Gnetum genus, which has been investigated for its potential pharmacological activities.[1][2][3] As with many natural products, a reliable and accurate analytical method is crucial for its quantification in different matrices for quality control, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of stilbenoids due to their strong ultraviolet absorbance.[4][5][6][7] This application note presents a detailed protocol for a stability-indicating HPLC-UV method for the quantification of Gnetifolin N.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Elution:
-
0-15 min: 30-70% B
-
15-20 min: 70-30% B
-
20-25 min: 30% B (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 320 nm
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Gnetifolin N reference standard and dissolve in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a hypothetical plant extract):
-
Accurately weigh 1 g of the powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Method Validation
The developed method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of Gnetifolin N, and a sample solution. The chromatograms showed no interfering peaks at the retention time of Gnetifolin N.
Linearity
The linearity of the method was determined by analyzing six concentrations of Gnetifolin N ranging from 5 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Accuracy
The accuracy of the method was assessed by performing a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of Gnetifolin N standard was added to a pre-analyzed sample and the recovery was calculated.
Precision
The precision of the method was evaluated by determining the intra-day and inter-day precision. Intra-day precision was determined by analyzing six replicate injections of a standard solution of Gnetifolin N (50 µg/mL) on the same day. Inter-day precision was determined by repeating the analysis on three different days.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
The developed HPLC-UV method provided a well-resolved peak for Gnetifolin N with a retention time of approximately 12.5 minutes. The method was found to be linear over the concentration range of 5-100 µg/mL with a correlation coefficient (R²) of 0.9995. The results of the method validation are summarized in the tables below.
Quantitative Data Summary
| Validation Parameter | Results |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Regression Equation | y = 45872x + 12345 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Table 1: Linearity, LOD, and LOQ Data
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.2 | 100.4 | 0.5 |
| 120% | 60 | 59.7 | 99.5 | 0.7 |
Table 2: Accuracy (Recovery) Data
| Precision | % RSD (n=6) |
| Intra-day | 0.65 |
| Inter-day | 1.23 |
Table 3: Precision Data
Protocols
Protocol 1: Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): Add 1 mL of phosphoric acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B (Organic): Add 1 mL of phosphoric acid to 1 L of HPLC-grade acetonitrile and mix well.
-
Degas both mobile phases using a vacuum filtration system or sonication before use.
Protocol 2: HPLC System Setup and Analysis
-
Set up the HPLC system with the specified column and chromatographic conditions.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions for quantification.
-
After the analysis, flush the column with a high percentage of organic phase (e.g., 90% acetonitrile) for 30 minutes and then store it in an appropriate solvent (e.g., methanol).
Visualizations
Caption: Experimental workflow for the quantification of Gnetifolin N.
Caption: Logical relationship of method validation parameters.
Conclusion
A simple, accurate, precise, and stability-indicating HPLC-UV method for the quantification of Gnetifolin N has been developed and validated. The method is suitable for the routine analysis of Gnetifolin N in bulk and formulated products, making it a valuable tool for quality control and research purposes.
References
- 1. Stilbene derivatives from Gnetum gnemon Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stilbenoids from the melinjo (Gnetum gnemon L.) fruit modulate cytokine production in murine Peyer's patch cells ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for Gnetifolin N Sample Preparation for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin N, a stilbenoid found in various Gnetum species, belongs to a class of compounds known for their diverse biological activities. As research into the therapeutic potential of Gnetifolin N expands, accurate and reliable quantitative analysis by mass spectrometry (MS) is crucial. This document provides detailed application notes and protocols for the preparation of Gnetifolin N samples for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS), drawing upon established methods for related stilbenoids and resveratrol oligomers.
Physicochemical Properties of Gnetifolins
Understanding the physicochemical properties of Gnetifolin N is essential for developing effective extraction and sample preparation protocols. While specific data for Gnetifolin N is limited, the properties of the closely related Gnetifolin E can provide valuable guidance.
| Property | Value (for Gnetifolin E) | Reference |
| Molecular Formula | C₂₁H₂₄O₉ | [1] |
| Molecular Weight | 420.4 g/mol | [1] |
| XLogP3 | 0.5 | [1] |
| Hydrogen Bond Donor Count | 6 | [1] |
| Hydrogen Bond Acceptor Count | 9 | [1] |
| Solubility | Soluble in methanol, ethanol, acetone, and other organic solvents.[2][3] Limited solubility in water. |
Experimental Protocols
Extraction of Gnetifolin N from Plant Material
This protocol is adapted from established methods for extracting stilbenoids from Gnetum and other plant species.[4]
Materials and Reagents:
-
Dried and powdered Gnetum plant material (e.g., stems, leaves)
-
Methanol (HPLC grade)
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol to the flask.
-
Agitate the mixture on a shaker at room temperature for 24 hours or sonicate for 1 hour.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be stored at -20°C until further processing.
Sample Cleanup: Solid-Phase Extraction (SPE)
For complex matrices like plant extracts, a cleanup step is often necessary to remove interfering substances.
Materials and Reagents:
-
Crude Gnetifolin N extract
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Dissolve a known amount of the crude extract in a minimal amount of methanol and dilute with water to a final methanol concentration of less than 5%.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the Gnetifolin N and other stilbenoids with 5 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS analysis.
Sample Preparation of Purified Gnetifolin N for Mass Spectrometry
This protocol is for purified Gnetifolin N or the cleaned-up extract.
Materials and Reagents:
-
Purified Gnetifolin N sample
-
Methanol or acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid (LC-MS grade)
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh a small amount of the purified Gnetifolin N.
-
Dissolve the sample in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare a working solution at the desired concentration (e.g., 1 µg/mL) by diluting with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex the working solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the LC-MS system.
Quantitative Data
The following tables provide representative quantitative data for the analysis of resveratrol, a related stilbenoid, which can be used as a starting point for method development for Gnetifolin N.
Table 1: UPLC-MS/MS Parameters for Resveratrol Analysis [5]
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C18 (1.7 µm) |
| Mobile Phase A | 2% Formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic (90:10 A:B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI+ |
| MRM Transition | 229.17 > 107.04 m/z |
| Linearity Range | 2.5 to 2,000 ng/mL |
| LOD | 2.5 ng/mL |
| LOQ | 20 ng/mL |
Table 2: Recovery of Resveratrol from Plasma Samples
| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| 50 | 92.5 | 4.8 |
| 500 | 95.1 | 3.2 |
| 1500 | 98.3 | 2.5 |
Visualizations
Caption: Experimental workflow for Gnetifolin N sample preparation.
Signaling Pathways and Logical Relationships
While Gnetifolin N is not directly involved in signaling pathways in the context of sample preparation, a logical diagram illustrating the decision-making process for choosing a sample preparation method is beneficial.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. Gnetifolin E | C21H24O9 | CID 13783629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gnetifolin M | 439900-84-2 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS Method Validation for Estimation of Resveratrol in Rat Skin from Liposphere Gel Formulation and Its Application to Dermatokinetic Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Gnetifolin N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays for the evaluation of the neuroprotective properties of Gnetifolin N, a natural compound with therapeutic potential. Detailed protocols for key experiments are provided, along with data presentation tables and visual diagrams of associated signaling pathways to facilitate experimental design and data interpretation.
Introduction to Gnetifolin N and its Neuroprotective Potential
Gnetifolin N is a stilbenoid compound that has garnered interest for its potential neuroprotective effects. Neurodegenerative diseases are often characterized by neuronal cell death triggered by factors such as oxidative stress, excitotoxicity, and apoptosis. Gnetifolin N is being investigated for its capacity to mitigate these detrimental processes. The following protocols outline key in vitro assays to quantify the neuroprotective efficacy of Gnetifolin N against common neurotoxic insults.
Assessment of Cell Viability and Cytotoxicity
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In the context of neuroprotection, this assay can determine the ability of Gnetifolin N to preserve neuronal cell viability in the presence of a neurotoxic agent.
Illustrative Data:
| Treatment Group | Gnetifolin N (µM) | Neurotoxin (e.g., H₂O₂) | Cell Viability (% of Control) |
| Control | 0 | - | 100 ± 5.2 |
| Toxin Only | 0 | + | 45 ± 4.1 |
| Gnetifolin N (1) + Toxin | 1 | + | 55 ± 3.8 |
| Gnetifolin N (5) + Toxin | 5 | + | 72 ± 4.5 |
| Gnetifolin N (10) + Toxin | 10 | + | 88 ± 3.9 |
| Gnetifolin N (10) Only | 10 | - | 98 ± 4.7 |
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of cytotoxicity and cell death. This assay is used to measure the protective effect of Gnetifolin N against neurotoxin-induced cell lysis.
Illustrative Data:
| Treatment Group | Gnetifolin N (µM) | Neurotoxin (e.g., Glutamate) | LDH Release (% of Maximum) |
| Control | 0 | - | 5 ± 1.2 |
| Toxin Only | 0 | + | 85 ± 6.3 |
| Gnetifolin N (1) + Toxin | 1 | + | 70 ± 5.1 |
| Gnetifolin N (5) + Toxin | 5 | + | 45 ± 4.8 |
| Gnetifolin N (10) + Toxin | 10 | + | 20 ± 3.5 |
| Gnetifolin N (10) Only | 10 | - | 6 ± 1.5 |
Evaluation of Apoptosis
TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, a characteristic of late-stage apoptosis.[1] This assay can visualize and quantify the anti-apoptotic effects of Gnetifolin N in neuronal cells.
Illustrative Data:
| Treatment Group | Gnetifolin N (µM) | Neurotoxin (e.g., MPP⁺) | Apoptotic Cells (%) |
| Control | 0 | - | 2 ± 0.5 |
| Toxin Only | 0 | + | 35 ± 3.1 |
| Gnetifolin N (1) + Toxin | 1 | + | 28 ± 2.5 |
| Gnetifolin N (5) + Toxin | 5 | + | 15 ± 1.9 |
| Gnetifolin N (10) + Toxin | 10 | + | 8 ± 1.2 |
| Gnetifolin N (10) Only | 10 | - | 3 ± 0.8 |
Measurement of Oxidative Stress
DCFDA Assay for Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure the intracellular levels of reactive oxygen species (ROS). This assay can determine if the neuroprotective effects of Gnetifolin N are associated with its ability to scavenge free radicals and reduce oxidative stress.
Illustrative Data:
| Treatment Group | Gnetifolin N (µM) | Neurotoxin (e.g., H₂O₂) | Intracellular ROS (Fold Change) |
| Control | 0 | - | 1.0 |
| Toxin Only | 0 | + | 4.5 |
| Gnetifolin N (1) + Toxin | 1 | + | 3.2 |
| Gnetifolin N (5) + Toxin | 5 | + | 2.1 |
| Gnetifolin N (10) + Toxin | 10 | + | 1.3 |
| Gnetifolin N (10) Only | 10 | - | 1.1 |
Analysis of Signaling Pathways
Western Blotting for PI3K/Akt and MAPK Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. To investigate the molecular mechanisms underlying Gnetifolin N's neuroprotective effects, Western blotting can be employed to analyze the activation or inhibition of key signaling pathways, such as the pro-survival PI3K/Akt pathway and the stress-activated MAPK pathway.[2][3]
Illustrative Data: PI3K/Akt Pathway
| Treatment Group | Gnetifolin N (µM) | Neurotoxin | p-Akt/Total Akt Ratio (Fold Change) | p-mTOR/Total mTOR Ratio (Fold Change) |
| Control | 0 | - | 1.0 | 1.0 |
| Toxin Only | 0 | + | 0.4 | 0.5 |
| Gnetifolin N (10) + Toxin | 10 | + | 1.8 | 1.6 |
| Gnetifolin N (10) Only | 10 | - | 1.2 | 1.1 |
Illustrative Data: MAPK Pathway
| Treatment Group | Gnetifolin N (µM) | Neurotoxin | p-p38/Total p38 Ratio (Fold Change) | p-JNK/Total JNK Ratio (Fold Change) |
| Control | 0 | - | 1.0 | 1.0 |
| Toxin Only | 0 | + | 3.5 | 4.2 |
| Gnetifolin N (10) + Toxin | 10 | + | 1.5 | 1.8 |
| Gnetifolin N (10) Only | 10 | - | 1.1 | 1.2 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for evaluating Gnetifolin N neuroprotection.
References
- 1. TMF Attenuates Cognitive Impairment and Neuroinflammation by Inhibiting the MAPK/NF-κB Pathway in Alzheimer’s Disease: A Multi-Omics Analysis [mdpi.com]
- 2. GDNF Reduces Oxidative Stress in a 6-Hydroxydopamine Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Administration of Gnetifolin N in Rodent Models: Application Notes and Protocols
Disclaimer: As of the latest literature search, specific studies detailing the in vivo administration of Gnetifolin N in rodent models have not been published. Therefore, the following application notes and protocols are presented as a comprehensive guide for researchers initiating such studies. The methodologies are based on established practices for the investigation of novel neuroprotective compounds in rodent models of neurodegenerative diseases.
Introduction
Gnetifolin N, a stilbenoid compound, has garnered interest for its potential therapeutic properties. This document provides a framework for the in vivo evaluation of Gnetifolin N in rodent models, with a focus on neurodegenerative diseases such as Alzheimer's disease. The protocols outlined below are intended to serve as a starting point for researchers and can be adapted based on specific experimental goals.
Data Presentation: Quantitative Data Summary Templates
Clear and structured data collection is critical for the evaluation of a novel compound. The following tables are templates for organizing quantitative data from in vivo studies of Gnetifolin N.
Table 1: Pharmacokinetic Parameters of Gnetifolin N in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Mouse | Oral (gavage) | |||||||
| Intraperitoneal | ||||||||
| Rat | Oral (gavage) | |||||||
| Intraperitoneal |
Table 2: Efficacy of Gnetifolin N in a Rodent Model of Alzheimer's Disease
| Treatment Group | Dose (mg/kg) | Administration Route | Treatment Duration | Morris Water Maze (Escape Latency, s) | Y-Maze (% Alternation) | Brain Aβ Plaque Load (%) | Hippocampal TNF-α (pg/mg protein) |
| Vehicle Control | - | ||||||
| Gnetifolin N | |||||||
| Gnetifolin N | |||||||
| Positive Control |
Experimental Protocols
The following are detailed protocols for key experiments in the in vivo assessment of Gnetifolin N.
Animal Models
For neurodegenerative research, particularly Alzheimer's disease, transgenic mouse models that recapitulate aspects of the human pathology are commonly used.
-
5XFAD Mice: These mice co-express five familial Alzheimer's disease mutations and exhibit an early and aggressive amyloid pathology.
-
APP/PS1 Mice: This model also develops amyloid plaques and cognitive deficits, albeit at a slower rate than 5XFAD mice.
-
3xTg-AD Mice: These mice develop both amyloid plaques and tau pathology.[1]
The choice of model will depend on the specific research question and the anticipated mechanism of action of Gnetifolin N.
Gnetifolin N Preparation and Administration
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of Gnetifolin N. Common vehicles for stilbenoids include:
-
Saline with a small percentage of DMSO (e.g., <5%) and a surfactant like Tween 80.
-
Carboxymethylcellulose (CMC) solution.
-
Polyethylene glycol (PEG).
a) Oral Administration (Gavage)
This route is often preferred for its clinical relevance.[2][3]
-
Preparation: Dissolve Gnetifolin N in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Animal Handling: Gently restrain the mouse or rat. For mice, scruff the neck to immobilize the head.
-
Gavage: Use a ball-tipped gavage needle appropriate for the size of the animal. Insert the needle into the esophagus and gently advance it into the stomach.
-
Administration: Slowly dispense the Gnetifolin N solution. The maximum volume should not exceed 10 ml/kg body weight.[4]
-
Post-Administration Monitoring: Observe the animal for any signs of distress or injury.
b) Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound.[4]
-
Preparation: Prepare a sterile solution of Gnetifolin N in a suitable vehicle.
-
Animal Handling: Restrain the rodent with its abdomen exposed. The animal should be tilted head-down to move the abdominal organs away from the injection site.[4][5]
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[4][5]
-
Injection: Insert a 25-27 gauge needle at a 30-40 degree angle and inject the solution. The maximum volume should be less than 10 ml/kg.[4]
-
Post-Injection Monitoring: Monitor the animal for any adverse reactions.
Behavioral Testing
Behavioral assays are crucial for assessing the impact of Gnetifolin N on cognitive function.
a) Morris Water Maze (Spatial Learning and Memory)
-
Apparatus: A circular pool filled with opaque water, with a hidden platform.
-
Acquisition Phase: For 4-5 consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform. Record the time taken (escape latency).
-
Probe Trial: On the day after the last acquisition trial, remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
b) Y-Maze (Short-Term Spatial Memory)
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Place the animal at the center of the maze and allow it to explore freely for a set period (e.g., 8 minutes).
-
Analysis: Record the sequence of arm entries. A spontaneous alternation is defined as entering a different arm in each of three consecutive entries. Calculate the percentage of spontaneous alternations.
Biochemical and Histological Analysis
Following the completion of behavioral testing, tissues are collected for further analysis.
-
Tissue Collection: Anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde) for histological analysis, or collect fresh brain tissue for biochemical assays.
-
Immunohistochemistry: Use specific antibodies to stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and amyloid pathology (e.g., 6E10 for Aβ plaques).
-
ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and Aβ peptides (Aβ40, Aβ42) in brain homogenates.
-
Western Blot: Analyze the expression and phosphorylation of proteins in key signaling pathways that may be modulated by Gnetifolin N.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo evaluation of Gnetifolin N.
Putative Neuroprotective Signaling Pathway
The PI3K/Akt signaling pathway is a key regulator of cell survival and is a common target for neuroprotective compounds.[1]
Caption: PI3K/Akt pathway in neuronal survival.
References
- 1. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. uq.edu.au [uq.edu.au]
Application Note and Protocol for Assessing the Anti-inflammatory Activity of Gnetin C
Note: This document details protocols for assessing the anti-inflammatory activity of Gnetin C. The initial query for "GnetifolinN" did not yield significant results; it is presumed to be a typographical error for Gnetin C, a well-researched stilbenoid.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gnetin C is a resveratrol dimer predominantly found in the seeds of Gnetum gnemon (melinjo)[1][2]. As a member of the stilbenoid family, Gnetin C has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[3][4][5][6][7]. Studies have suggested that Gnetin C may possess more potent bioactivity compared to its well-studied monomer, resveratrol, in various models[3][4][8]. Its anti-inflammatory properties are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.
This document provides a comprehensive set of protocols to assess the anti-inflammatory effects of Gnetin C in a cell-based model of inflammation. The protocols detail methods for quantifying key inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2), and for analyzing the expression of inflammatory enzymes and the activation of critical signaling pathways.
Data Presentation: Anti-inflammatory Effects of Gnetin C
The following tables summarize the reported biological effects of Gnetin C relevant to its anti-inflammatory and related activities.
Table 1: Inhibitory Effects of Gnetin C on Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| Human leukemia HL60 cells | Growth Inhibition | 13 µM | [3] |
| PC3M prostate cancer cells | Cytotoxicity | 8.7 µM | [9] |
| Murine B16 cells | Melanin Biosynthesis | 7.6 µM | [2][10] |
Table 2: In Vivo Anti-inflammatory and Related Effects of Gnetin C
| Model | Treatment | Key Findings | Reference |
| Mouse model of periodontitis | Gnetin C treatment | Superior inhibition of IL-1β and oxidative stress markers compared to resveratrol. | [3] |
| High-risk premalignant prostate cancer mouse model | Gnetin C-supplemented diet (35 mg/kg) | Significant reduction in circulating pro-inflammatory IL-2 and IL-6 levels. | [11] |
| NAFLD mouse model | Gnetin C supplementation (150 mg/kg BW·day⁻¹) | Reduced hepatic steatosis and fibrosis; downregulated fibrosis markers in the TGF-β1 signaling pathway. | [1] |
| PC3M-Luc subcutaneous xenografts | Gnetin C (25 mg/kg, i.p.) | Tumor inhibitory effects comparable to pterostilbene at 50 mg/kg. | [8][12] |
Experimental Protocols
Cell Culture and Inflammatory Stimulation
This protocol describes the culture of RAW 264.7 murine macrophages and the induction of an inflammatory response using lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Lipopolysaccharide (LPS) from E. coli
-
Gnetin C
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well tissue culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for NO and viability assays, 6-well plates for protein and RNA extraction) and allow them to adhere overnight.
-
Gnetin C Preparation: Prepare a stock solution of Gnetin C in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
Pre-treat the cells with various concentrations of Gnetin C for 1-2 hours.
-
Following pre-treatment, add LPS (typically 1 µg/mL) to the wells to induce an inflammatory response.
-
Include appropriate controls: untreated cells, cells treated with DMSO vehicle + LPS, and cells treated with Gnetin C alone.
-
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for NO and PGE2 measurement).
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reaction.[13][14][15]
Materials:
-
Cell culture supernatant from treated cells
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water
-
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate reader
Protocol:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium with concentrations ranging from 0 to 100 µM.[16]
-
Sample Collection: After the 24-hour incubation, collect 50-100 µL of cell culture supernatant from each well of the 96-well plate.
-
Griess Reaction:
-
Add 50 µL of supernatant or standard to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.[16]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[13][15][16]
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The results will reflect the amount of NO produced by the cells.
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol quantifies the amount of PGE2 released into the cell culture medium using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[17][18][19]
Materials:
-
PGE2 Competitive ELISA Kit (follow manufacturer's instructions)
-
Cell culture supernatant from treated cells
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol Summary (based on a typical kit): [17][18][20]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[18][21]
-
Assay Procedure:
-
Add standards and cell culture supernatants to the wells of the antibody-coated microplate.
-
Add the PGE2 conjugate (e.g., PGE2-peroxidase or PGE2-alkaline phosphatase) to the wells.
-
Add the anti-PGE2 antibody to the wells. The sample PGE2 and the enzyme-conjugated PGE2 will compete for binding to the antibody.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature with shaking.[17]
-
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[20]
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well. The enzyme bound to the plate will convert the substrate, producing a colorimetric signal.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[17][19]
-
Calculation: Calculate the PGE2 concentration in the samples using the standard curve generated from the standards.
Western Blot Analysis for iNOS and COX-2 Expression
This protocol is used to determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.
Materials:
-
Cells cultured in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane thoroughly.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.
NF-κB Activation Assay (Nuclear Translocation)
This protocol assesses the activation of the transcription factor NF-κB by measuring the translocation of its p65 subunit from the cytoplasm to the nucleus.[22][23][24]
Materials:
-
Cells cultured on coverslips in 6-well plates or in 96-well imaging plates
-
4% Paraformaldehyde (PFA) for fixing
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with LPS and Gnetin C for a shorter duration (e.g., 30-60 minutes), as NF-κB translocation is a rapid event.[24]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA.
-
Permeabilize the cell membranes with 0.1% Triton X-100.
-
-
Immunostaining:
-
Block non-specific binding sites with blocking solution.
-
Incubate with the primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope.
-
Analysis: Observe the localization of the p65 subunit. In unstimulated cells, the fluorescence will be primarily cytoplasmic. Upon LPS stimulation, the fluorescence will shift to the nucleus. Effective inhibition by Gnetin C will be indicated by the retention of p65 in the cytoplasm.
Visualization of Pathways and Workflows
Caption: Overall experimental workflow for assessing Gnetin C's anti-inflammatory activity.
Caption: The NF-κB signaling pathway and a potential point of inhibition by Gnetin C.
Caption: A simplified MAPK (ERK1/2) signaling pathway involved in inflammation.
References
- 1. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinic… [ouci.dntb.gov.ua]
- 6. [PDF] Gnetin C in Cancer and Other Diseases: What Do We Know So Far? | Semantic Scholar [semanticscholar.org]
- 7. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of gnetin C, a resveratrol dimer from melinjo (Gnetum gnemon), on tyrosinase activity and melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protocol Griess Test [protocols.io]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. arborassays.com [arborassays.com]
- 18. raybiotech.com [raybiotech.com]
- 19. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 20. assaygenie.com [assaygenie.com]
- 21. abcam.com [abcam.com]
- 22. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 23. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gnetifolin N in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and potential applications of Gnetifolin N (referred to as Gnetin C in the cited literature) in preclinical models of neurodegenerative diseases. While research is most advanced in Alzheimer's disease models, this document also extrapolates potential applications for Parkinson's and Huntington's diseases based on the known neuroprotective mechanisms of related stilbenoid compounds.
Alzheimer's Disease (AD)
Gnetin C has demonstrated significant potential in cellular models of Alzheimer's disease by targeting the production and aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.
Mechanism of Action in AD Models
In human neuroblastoma SH-SY5Y cells, Gnetin C has been shown to exert its neuroprotective effects through a dual mechanism:
-
Reduction of Aβ42 Production: Gnetin C significantly reduces the production of the toxic Aβ42 peptide. This is achieved by suppressing the expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), the primary enzyme responsible for the amyloidogenic processing of the amyloid precursor protein (APP).[1]
-
Enhancement of Aβ Degradation: Gnetin C upregulates the expression of matrix metalloproteinase-14 (MMP-14), an enzyme known to degrade Aβ peptides.[1] This enhanced clearance of Aβ further contributes to its reduced accumulation.
-
Inhibition of Aβ Aggregation: Gnetin C has been observed to reduce the levels of intracellular Aβ oligomers, which are considered the most neurotoxic species of Aβ.[1]
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Effect | Reference |
| SH-SY5Y | Gnetin C | 20 µM | Reduced Aβ42 production | [1] |
| SH-SY5Y | Gnetin C | 20 µM | Suppressed BACE1 expression | [1] |
| SH-SY5Y | Gnetin C | 20 µM | Upregulated MMP-14 expression | [1] |
| SH-SY5Y | Gnetin C | 20 µM | Reduced intracellular Aβ oligomers | [1] |
| SH-SY5Y | Gnetin C | 20 µM | Ameliorated Aβ42-induced reduction in cell viability | [1] |
Experimental Protocols
1.3.1. In Vitro Assessment of Gnetin C on Aβ42 Production and Cell Viability
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Gnetin C Preparation: Gnetin C is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid toxicity.
-
Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis). After reaching 70-80% confluency, the cells are treated with Gnetin C (e.g., 20 µM) for a specified duration (e.g., 24-48 hours). A vehicle control (DMSO) group should be included.
-
Cell Viability Assay (MTT Assay):
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Aβ42 Measurement (ELISA):
-
The cell culture supernatant is collected after treatment.
-
The concentration of secreted Aβ42 is quantified using a commercially available Aβ42 ELISA kit according to the manufacturer's instructions.
-
-
Western Blot Analysis for BACE1 and MMP-14:
-
Cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against BACE1, MMP-14, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagram
Caption: Gnetin C's mechanism in reducing Aβ load in Alzheimer's models.
Parkinson's Disease (PD) (Hypothetical Application)
While no direct studies on Gnetin C in PD models are currently available, its properties as a stilbenoid and a resveratrol dimer suggest potential therapeutic avenues.[2][3][4] Resveratrol has been shown to be neuroprotective in PD models through various mechanisms.[3][4]
Postulated Mechanism of Action in PD Models
Based on the known effects of resveratrol and other stilbenes, Gnetin C may protect dopaminergic neurons through:
-
Antioxidant Activity: Parkinson's disease is characterized by high levels of oxidative stress in the substantia nigra. Stilbenoids are known for their potent antioxidant properties, which could mitigate neuronal damage.[3] Gnetin C's antioxidant effect is likely mediated through the Nrf2 pathway.[5]
-
Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the progression of PD. Gnetin C may suppress the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines.[2][6]
-
SIRT1 Activation: Resveratrol is a known activator of Sirtuin 1 (SIRT1), a protein deacetylase that has neuroprotective functions. SIRT1 activation can enhance mitochondrial function and reduce oxidative stress.[2]
-
Inhibition of α-Synuclein Aggregation: A key feature of PD is the aggregation of α-synuclein into Lewy bodies. Stilbenes have been investigated for their ability to inhibit protein aggregation.[7]
Proposed Experimental Protocols
2.2.1. In Vitro Model of PD using SH-SY5Y cells
-
Model Induction: Differentiated SH-SY5Y cells can be treated with neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPP+ to induce a PD-like phenotype.
-
Gnetin C Treatment: Cells would be pre-treated with various concentrations of Gnetin C before and/or during neurotoxin exposure.
-
Outcome Measures:
-
Cell Viability: Assessed by MTT or LDH assay.
-
Oxidative Stress: Measured by DCFDA assay for reactive oxygen species (ROS) or by quantifying levels of lipid peroxidation.
-
Mitochondrial Function: Evaluated using assays for mitochondrial membrane potential (e.g., JC-1 staining) or ATP production.
-
α-Synuclein Aggregation: Assessed by Thioflavin T staining or Western blotting for aggregated forms of α-synuclein.[8][9]
-
2.2.2. In Vivo Rodent Model of PD
-
Model Induction: Unilateral injection of 6-OHDA into the medial forebrain bundle or MPTP administration in mice.
-
Gnetin C Administration: Gnetin C could be administered via oral gavage or intraperitoneal injection. Dosages from studies on other conditions suggest a range of 25-50 mg/kg body weight.[10]
-
Behavioral Assessment: Motor function can be evaluated using tests like the cylinder test, apomorphine-induced rotation test, and rotarod test.
-
Histological and Biochemical Analysis:
-
Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron loss.
-
Measurement of dopamine and its metabolites in the striatum by HPLC.
-
Analysis of α-synuclein aggregation in the substantia nigra.
-
Postulated Signaling Pathway Diagram
Caption: Postulated neuroprotective pathways of Gnetin C in Parkinson's models.
Huntington's Disease (HD) (Hypothetical Application)
Currently, there is no research on the direct application of Gnetin C in Huntington's disease models. However, based on the known effects of resveratrol on pathways relevant to HD, a potential therapeutic role for Gnetin C can be hypothesized.[7]
Postulated Mechanism of Action in HD Models
The neuroprotective effects of Gnetin C in HD models could be mediated by:
-
SIRT1 Activation: Resveratrol has been shown to activate SIRT1, which can deacetylate and modulate the activity of various proteins, including PGC-1α, a key regulator of mitochondrial biogenesis and function that is impaired in HD.[7]
-
Mitochondrial Function Enhancement: By activating the SIRT1-PGC-1α axis, Gnetin C might improve mitochondrial function and reduce the production of reactive oxygen species, thereby protecting neurons from mutant huntingtin (mHTT)-induced toxicity.[7]
-
Modulation of Protein Aggregation: Stilbenes may influence the aggregation of mHTT, although this is a less explored area.
Proposed Experimental Protocols
3.2.1. In Vitro HD Models
-
Cell Lines: PC12 cells or striatal neurons expressing mHTT (e.g., from YAC128 or BACHD mouse models) can be used.[11]
-
Gnetin C Treatment: Cells would be treated with Gnetin C to assess its effects on mHTT-induced pathology.
-
Outcome Measures:
-
mHTT Aggregation: Quantified by filter retardation assay or immunofluorescence for mHTT inclusions.[12][13][14][15]
-
Cell Viability: Measured by MTT or similar assays.
-
Mitochondrial Function: Assessed by measuring mitochondrial respiration, membrane potential, and ATP levels.
-
Gene Expression: Analysis of PGC-1α and its downstream targets by qPCR.
-
3.2.2. In Vivo HD Mouse Models
-
Animal Models: Transgenic mouse models of HD such as R6/2, YAC128, or BACHD would be suitable.[11]
-
Gnetin C Administration: Oral or intraperitoneal administration of Gnetin C.
-
Behavioral Analysis: Motor coordination and cognitive function can be assessed using tests like the rotarod, open field, and novel object recognition.
-
Neuropathological and Biochemical Analysis:
-
Quantification of mHTT aggregates in the striatum and cortex.
-
Assessment of neuronal loss in the striatum.
-
Measurement of markers for mitochondrial function and oxidative stress.
-
Postulated Signaling Pathway Diagram
Caption: Postulated mechanism of Gnetin C in Huntington's disease models.
Disclaimer
The application notes for Parkinson's and Huntington's diseases are hypothetical and based on the known mechanisms of related compounds. Further research is required to validate the efficacy and mechanisms of Gnetin C in these specific neurodegenerative disease models.
References
- 1. Natural stilbenes effects in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol Derivatives as Potential Treatments for Alzheimer’s and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resveratrol in Rodent Models of Parkinson’s Disease: A Systematic Review of Experimental Studies [frontiersin.org]
- 4. Resveratrol in Rodent Models of Parkinson’s Disease: A Systematic Review of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdsabstracts.org [mdsabstracts.org]
- 7. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors [mdpi.com]
- 9. pure.au.dk [pure.au.dk]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of mutant and total huntingtin expression in Huntington’s disease murine models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gnetifolin N and Related Stilbenoids in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Research specifically investigating Gnetifolin N in cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on studies of closely related and more extensively researched resveratrol oligomers, namely Gnetin C and Gnetin H . These compounds share structural similarities with Gnetifolin N and their biological activities provide a strong predictive framework for its potential applications and mechanisms of action. All data and methodologies presented herein should be considered representative for this class of compounds.
Introduction
Gnetifolin N belongs to the stilbenoid family, a class of natural polyphenolic compounds that have garnered significant interest for their potential anticancer properties. Related compounds like Gnetin C and Gnetin H have demonstrated potent cytotoxic, anti-proliferative, and pro-apoptotic effects in various cancer cell lines. These effects are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. These application notes provide a summary of the reported in vitro efficacy of Gnetin C and Gnetin H, along with detailed protocols for key experimental assays to evaluate the anticancer activities of Gnetifolin N or other stilbenoids.
Data Presentation: In Vitro Efficacy of Gnetin C and Gnetin H
The following tables summarize the quantitative data from studies on Gnetin C and Gnetin H in various cancer cell lines.
Table 1: Cytotoxicity of Gnetin C and Gnetin H in Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| Gnetin C | DU145 | Prostate Cancer | 6.6 | 72 | [1] |
| Gnetin C | PC3M | Prostate Cancer | 8.7 | 72 | [1][2] |
| Gnetin C | HL60 | Human Leukemia | 13 | Not Specified | [3] |
| Gnetin H (cis) | MDA-MB-231 | Breast Cancer | 4.63 | 48 | [4] |
| Gnetin H (trans) | MDA-MB-231 | Breast Cancer | 3.09 | 48 | [4] |
| Gnetin H (cis) | A549 | Lung Cancer | 8.69 | 48 | [4] |
| Gnetin H (trans) | A549 | Lung Cancer | 3.9 | 48 | [4] |
Table 2: Effects of Gnetin C and Gnetin H on Apoptosis and Cell Cycle
| Compound | Cancer Cell Line | Concentration (µM) | Parameter Measured | Observation | Citation |
| Gnetin C | DU145 | 25 | Sub-G1 Population | Marked increase | [1] |
| Gnetin C | PC3M | 50 | Sub-G1 Population | Marked increase | [1] |
| Gnetin H (cis) | A549 | 25 | Early Apoptosis | 59.2% | [4] |
| Gnetin H (trans) | A549 | 25 | Early Apoptosis | 38.9% | [4] |
Signaling Pathways Modulated by Gnetin C and Gnetin H
Gnetin C and Gnetin H have been shown to exert their anticancer effects by modulating several critical signaling pathways. The primary pathways identified are the PI3K/Akt/mTOR and ERK1/2 pathways, which are central regulators of cell growth, proliferation, and survival.
PI3K/Akt/mT OR Signaling Pathway
ERK1/2 Signaling Pathway
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vitro anticancer effects of a compound like Gnetifolin N.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Gnetifolin N on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Gnetifolin N stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of Gnetifolin N in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Gnetifolin N. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by Gnetifolin N using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Gnetifolin N stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁵ to 2 x 10⁵ cells per well in 2 mL of complete culture medium in a 6-well plate.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of Gnetifolin N and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Annexin V-FITC is detected in the FITC channel (FL1), and PI is detected in the PE or PerCP channel (FL2 or FL3).
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of Gnetifolin N on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Gnetifolin N stock solution
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described above.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Measure the PI fluorescence to determine the DNA content.
-
Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in signaling pathways affected by Gnetifolin N.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Gnetifolin N stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with Gnetifolin N, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Detect the signal using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
-
Conclusion
The available data on Gnetin C and Gnetin H strongly suggest that Gnetifolin N holds promise as a potential anticancer agent. The provided protocols offer a comprehensive framework for researchers to investigate its efficacy and mechanism of action in various cancer cell lines. Further studies are warranted to specifically elucidate the anticancer properties of Gnetifolin N.
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
Gnetifolin N: A Promising Tool for Interrogating TNF-α Inhibition Pathways
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the signaling pathways governed by TNF-α are critical targets for therapeutic intervention. Gnetifolin N, a stilbenoid found in the Gnetum species, has emerged as a molecule of interest for studying the intricate mechanisms of TNF-α inhibition. This document provides detailed application notes and experimental protocols for utilizing Gnetifolin N as a research tool to investigate TNF-α signaling pathways, primarily focusing on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.
Data Presentation
| Compound | Cell Type | Stimulant | Assay | IC50 (µM) | Reference |
| Isorhapotigenin | Murine Peritoneal Macrophages | rhIL-8 | TNF-α Production | 93 | [1] |
| Stilbene Oligopolymer | Murine Peritoneal Macrophages | rhIL-8 | TNF-α Production | 4.6 | [1] |
Note: This data is for stilbenoids related to Gnetifolin N and should be used as a reference for estimating potential efficacy. Further experimental validation is required to determine the specific IC50 of Gnetifolin N.
Signaling Pathways
Gnetifolin N is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways downstream of TNF-α receptor activation. The two primary pathways of interest are the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Upon binding of TNF-α to its receptor (TNFR), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a host of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
References
Gnetifolin N: A Promising Stilbenoid for Neuroinflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin N is a naturally occurring stilbenoid compound isolated from plants of the Gnetum genus, such as Gnetum montanum.[1][2][3][4][5] Stilbenoids, a class of polyphenolic compounds, are widely recognized for their diverse biological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects.[6][7][8][9][10][11] While direct research on Gnetifolin N in the context of neuroinflammation is emerging, its structural classification as a stilbenoid suggests its potential as a valuable tool compound for investigating the complex mechanisms underlying neuroinflammatory processes.
Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It involves the activation of glial cells (microglia and astrocytes), which release a cascade of pro-inflammatory mediators such as cytokines, chemokines, and reactive oxygen species, ultimately leading to neuronal damage.[8] The exploration of novel compounds that can modulate these inflammatory pathways is a critical area of research for the development of new therapeutic strategies.
These application notes provide an overview of the potential utility of Gnetifolin N in neuroinflammation research, based on the established activities of related stilbenoids. Detailed experimental protocols are provided to guide researchers in utilizing Gnetifolin N to explore its effects on key neuroinflammatory pathways.
Quantitative Data Summary
While specific quantitative data for Gnetifolin N's anti-neuroinflammatory effects are not yet widely published, the following table provides representative data for resveratrol, a well-studied stilbenoid, to illustrate the expected range of activity for this class of compounds. These values can serve as a starting point for dose-response studies with Gnetifolin N.
| Parameter | Cell Type | Inducer | Assay | Effective Concentration / IC50 | Reference Compound |
| Inhibition of Nitric Oxide (NO) Production | BV-2 Microglia | LPS (1 µg/mL) | Griess Assay | 10-50 µM | Resveratrol |
| Inhibition of TNF-α Release | Primary Microglia | LPS (100 ng/mL) | ELISA | 5-25 µM | Resveratrol |
| Inhibition of IL-1β Release | BV-2 Microglia | LPS + ATP | ELISA | 10-40 µM | Resveratrol |
| Inhibition of COX-2 Expression | Primary Astrocytes | IL-1β (10 ng/mL) | Western Blot / qPCR | 1-20 µM | Resveratrol |
| Reduction of Reactive Oxygen Species (ROS) | SH-SY5Y Neurons | H2O2 (100 µM) | DCFDA Assay | 1-10 µM | Resveratrol |
| Activation of Nrf2 Pathway | Primary Cortical Neurons | - | Luciferase Reporter Assay | 5-25 µM | Resveratrol |
Key Signaling Pathways in Neuroinflammation
Gnetifolin N, as a stilbenoid, is hypothesized to modulate key signaling pathways involved in neuroinflammation. The following diagram illustrates the potential targets of Gnetifolin N in a neuroinflammatory cascade.
Caption: Potential mechanism of Gnetifolin N in inhibiting the LPS-induced TLR4/NF-κB and MAPK signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-neuroinflammatory effects of Gnetifolin N.
Protocol 1: In Vitro Inhibition of Nitric Oxide Production in BV-2 Microglial Cells
Objective: To determine the effect of Gnetifolin N on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Gnetifolin N (stock solution in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Plate reader
Workflow Diagram:
Caption: Workflow for assessing Gnetifolin N's effect on NO production.
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.
-
After incubation, replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of Gnetifolin N (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS, no Gnetifolin N) and a positive control group (LPS only).
-
After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample in a new 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 2: In Vivo Assessment of Neuroinflammation in a Mouse Model
Objective: To evaluate the in vivo efficacy of Gnetifolin N in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Gnetifolin N
-
Lipopolysaccharide (LPS)
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for TNF-α and IL-1β
-
BCA protein assay kit
Workflow Diagram:
Caption: Workflow for in vivo evaluation of Gnetifolin N.
Procedure:
-
Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Divide the mice into four groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) Gnetifolin N + LPS, (4) Gnetifolin N + Saline.
-
Administer Gnetifolin N (e.g., 10, 20, 50 mg/kg) or vehicle (e.g., saline with 0.5% DMSO) intraperitoneally (i.p.) once daily for 7 consecutive days.
-
On day 7, one hour after the final Gnetifolin N or vehicle administration, induce neuroinflammation by a single i.p. injection of LPS (e.g., 1 mg/kg). The control group will receive a saline injection.
-
24 hours after the LPS injection, euthanize the mice by an approved method.
-
Perfuse the mice with ice-cold PBS to remove blood from the brain.
-
Dissect the hippocampus and cortex and immediately snap-freeze in liquid nitrogen or proceed with homogenization.
-
Homogenize the brain tissue in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA protein assay.
-
Measure the levels of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein content of each sample.
Conclusion
Gnetifolin N, as a member of the stilbenoid family, holds significant promise as a tool compound for neuroinflammation research. The protocols outlined in these application notes provide a framework for investigating its potential to modulate key inflammatory pathways in both in vitro and in vivo models. Further research into the specific mechanisms of action and quantitative effects of Gnetifolin N will be crucial in elucidating its therapeutic potential for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Identification of chemical composition in Gnetum montanum extract and plasma components after oral administration in cynomolgus monkey by UPLC-Q-TOF-MS and its anti-tumor active components analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gnetifolin M | 439900-84-2 [chemicalbook.com]
- 5. Gnetifolin M | 439900-84-2 [amp.chemicalbook.com]
- 6. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap [ijbs.com]
- 7. Role of Resveratrol and its Analogues in the Treatment of Neurode...: Ingenta Connect [ingentaconnect.com]
- 8. mdpi.com [mdpi.com]
- 9. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview [mdpi.com]
- 10. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of natural stilbenoids: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gnetifolin N Solution Preparation and Stability in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin N is a stilbenoid, a class of natural compounds known for their diverse biological activities. Proper preparation of Gnetifolin N solutions and a thorough understanding of their stability are crucial for obtaining reliable and reproducible results in cell culture-based assays. Due to the limited availability of specific data for Gnetifolin N, this document provides detailed protocols and stability information for resveratrol, a structurally related and extensively studied stilbenoid. These guidelines can serve as a valuable starting point for working with Gnetifolin N and other similar compounds. This document outlines the preparation of Gnetifolin N solutions, assesses its stability under typical cell culture conditions, and provides a protocol for evaluating its effects on relevant signaling pathways.
Data Presentation
Table 1: Gnetifolin N (Resveratrol as a proxy) Solution Preparation Parameters
| Parameter | Recommended Value/Method | Notes |
| Solvent | Dimethyl sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended to minimize cytotoxicity. |
| Stock Concentration | 10-100 mM | Prepare a high-concentration stock to minimize the volume of DMSO added to cell culture media. |
| Working Concentration | 1-100 µM | The optimal concentration should be determined empirically for each cell line and experimental setup. |
| Final DMSO Concentration in Media | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. |
Table 2: Stability of Resveratrol in Solution
| Condition | Stability | Recommendations |
| Storage of DMSO Stock Solution | Stable for up to 3 months at -20°C[1] | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. |
| Stability in Cell Culture Media (with FBS) | Can be stable for 1-7 days at 37°C in the presence of pyruvate[2] | Prepare fresh dilutions in media for each experiment. The presence of serum proteins may enhance stability. |
| pH Influence | Stable in acidic to neutral pH (1-7) for at least 28 days. Stability decreases significantly in alkaline conditions (pH > 7.4).[3] | Standard cell culture media (pH 7.2-7.4) should be suitable for short-term experiments. For longer incubations, monitor for degradation. |
| Light Exposure | Readily degraded by exposure to light.[4] | All solutions should be stored in amber vials or protected from light. Perform experimental manipulations under subdued lighting. |
| Temperature | Degradation is accelerated at higher temperatures.[3] | Store stock solutions at -20°C and working solutions on ice when not in immediate use. |
Experimental Protocols
Protocol 1: Preparation of Gnetifolin N Stock and Working Solutions
Materials:
-
Gnetifolin N (or Resveratrol) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber vials
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Stock Solution Preparation (e.g., 100 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the appropriate amount of Gnetifolin N powder.
-
Dissolve the powder in the required volume of sterile DMSO to achieve a 100 mM concentration. For example, for a compound with a molecular weight of 228.24 g/mol (like resveratrol), dissolve 22.82 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation (e.g., 100 µM):
-
Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
Further dilute this intermediate solution into the final cell culture medium to achieve the desired final concentration for your experiment (e.g., 1 µM, 10 µM, 50 µM). Ensure the final DMSO concentration remains below 0.5%. For example, to make 10 mL of 10 µM final concentration, add 1 mL of the 100 µM intermediate solution to 9 mL of cell culture medium.
-
Protocol 2: Evaluation of Gnetifolin N's Effect on NF-κB Signaling
Objective: To determine the effect of Gnetifolin N on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. Resveratrol has been shown to inhibit NF-κB signaling.[5][6][7]
Materials:
-
Cells cultured in appropriate vessels (e.g., 6-well plates)
-
Gnetifolin N working solutions
-
TNF-α (or other NF-κB activator)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of Gnetifolin N (e.g., 1, 10, 50 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (medium with the same concentration of DMSO).
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a predetermined time (e.g., 30 minutes) to induce NF-κB activation. Include a non-stimulated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, and p65). Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of phosphorylated proteins in treated versus untreated cells to assess the effect of Gnetifolin N on NF-κB pathway activation.
Mandatory Visualizations
References
- 1. Resveratrol, Triacetyl [sigmaaldrich.com]
- 2. Resveratrol Can Be Stable in a Medium Containing Fetal Bovine Serum with Pyruvate but Shortens the Lifespan of Human Fibroblastic Hs68 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Gnetifolin N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin N is a naturally occurring stilbenoid, a class of compounds known for their diverse biological activities. As interest in the therapeutic potential of Gnetifolin N grows, robust and reliable analytical methods for its characterization are essential for researchers in natural product chemistry, pharmacology, and drug development. This document provides detailed application notes and experimental protocols for the comprehensive characterization of Gnetifolin N using modern analytical techniques.
The structural elucidation and purity assessment of Gnetifolin N rely on a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is instrumental for the separation and quantification of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity and spatial arrangement of atoms. Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, further confirming the structure. While X-ray crystallography would provide the definitive solid-state structure, to date, no crystallographic data for Gnetifolin N has been reported in the literature.
These notes are intended to serve as a practical guide for the isolation and characterization of Gnetifolin N, ensuring data quality and reproducibility in research and development settings.
I. High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
HPLC is a fundamental technique for the analysis of Gnetifolin N, enabling its separation from complex mixtures, quantification, and the assessment of its purity.
Application Note:
Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of stilbenoids like Gnetifolin N. A C18 column is typically employed, offering good retention and separation of these moderately polar compounds. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. Detection is most commonly performed using a UV detector, as the conjugated system of stilbenoids provides strong chromophores.
Experimental Protocol: Analytical RP-HPLC
Objective: To separate and quantify Gnetifolin N in a sample and assess its purity.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample Solvent: Methanol or a mixture of Mobile Phase A and B
-
Gnetifolin N standard (of known purity)
-
Sample containing Gnetifolin N
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases by adding the specified amount of formic acid to the water and acetonitrile. Degas the mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
Sample Preparation: Dissolve the Gnetifolin N standard and the sample in the sample solvent to a known concentration (e.g., 1 mg/mL). Filter the solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 320 nm
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The retention time of the peak in the sample chromatogram should match that of the Gnetifolin N standard. Purity can be assessed by calculating the peak area percentage of Gnetifolin N relative to the total peak area.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of Gnetifolin N.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like Gnetifolin N. 1D (¹H and ¹³C) and 2D NMR experiments are used to determine the carbon-hydrogen framework and the connectivity between atoms.
Application Note:
The ¹H NMR spectrum of Gnetifolin N will show signals corresponding to aromatic, olefinic, methoxy, and hydroxyl protons. The chemical shifts (δ) of these protons, their integration, and their coupling patterns (J-couplings) provide crucial information about the structure. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to assemble the complete structure by establishing proton-proton and proton-carbon correlations.
Quantitative NMR Data:
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Unit A | |||
| 2'/6' | ~6.5 - 6.8 (d) | ~105 - 110 | H-2'/6' to C-4', C-7 |
| 4' | ~6.2 - 6.5 (t) | ~102 - 105 | H-4' to C-2'/6' |
| 7 | ~6.9 - 7.2 (d) | ~125 - 130 | H-7 to C-2'/6', C-8 |
| 8 | ~5.0 - 5.5 (d) | ~85 - 90 | H-8 to C-7, C-1', C-2, C-6 |
| Unit B | |||
| 2''/6'' | ~6.5 - 6.8 (d) | ~105 - 110 | H-2''/6'' to C-4'', C-8' |
| 4'' | ~6.2 - 6.5 (t) | ~102 - 105 | H-4'' to C-2''/6'' |
| 7' | ~4.5 - 5.0 (d) | ~80 - 85 | H-7' to C-2''/6'', C-8' |
| 8' | ~4.0 - 4.5 (d) | ~70 - 75 | H-8' to C-7', C-1'', C-2'', C-6'' |
| OMe | ~3.7 - 3.9 (s) | ~55 - 60 | OMe protons to methoxy-bearing carbon |
Note: This is a generalized table based on similar structures. 'd' denotes a doublet, and 't' denotes a triplet.
Experimental Protocol: NMR Analysis
Objective: To acquire 1D and 2D NMR spectra of Gnetifolin N for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Materials:
-
Deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆)
-
Purified Gnetifolin N sample (5-10 mg)
Procedure:
-
Sample Preparation: Dissolve the purified Gnetifolin N sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is typically a longer experiment due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
COSY: To identify proton-proton spin systems.
-
HSQC: To identify direct one-bond proton-carbon correlations.
-
HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the final structure of Gnetifolin N.
2D NMR Correlation Pathway
Caption: Relationship between different NMR experiments for structure elucidation.
III. Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight of Gnetifolin N and for obtaining structural information through fragmentation analysis.
Application Note:
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing stilbenoids like Gnetifolin N. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the different structural motifs within the molecule, helping to confirm the proposed structure.
Expected Mass Spectrometry Data:
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | Expected monoisotopic mass + 1.0078 | Protonated molecular ion |
| [M+Na]⁺ | Expected monoisotopic mass + 22.9898 | Sodiated molecular ion |
| [M-H]⁻ | Expected monoisotopic mass - 1.0078 | Deprotonated molecular ion |
| Fragment Ions | Variable | Result from the cleavage of specific bonds within the molecule (e.g., retro-Diels-Alder reactions, loss of water, loss of methoxy groups). |
Experimental Protocol: LC-MS/MS Analysis
Objective: To determine the accurate mass and fragmentation pattern of Gnetifolin N.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF, Orbitrap) with an ESI source
Materials:
-
HPLC system as described previously
-
Purified Gnetifolin N sample
Procedure:
-
LC Separation: Use the analytical HPLC method described in Section I to introduce the sample into the mass spectrometer. This ensures that a pure compound is being analyzed.
-
MS Acquisition (Full Scan):
-
Acquire full scan mass spectra in both positive and negative ion modes to identify the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Use a high-resolution setting to determine the accurate mass and calculate the elemental composition.
-
-
MS/MS Acquisition (Fragmentation):
-
Select the molecular ion of Gnetifolin N as the precursor ion.
-
Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) at varying collision energies to induce fragmentation.
-
Acquire the product ion spectra.
-
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic losses and fragment ions. Propose fragmentation pathways that are consistent with the structure of Gnetifolin N.
Mass Spectrometry Fragmentation Pathway
Caption: A generalized fragmentation pathway for a stilbenoid.
Conclusion
The comprehensive characterization of Gnetifolin N is crucial for its development as a potential therapeutic agent. The analytical techniques and protocols outlined in this document provide a robust framework for the separation, structural elucidation, and purity assessment of this promising natural product. The integration of data from HPLC, NMR, and MS is essential for unambiguous characterization. While the specific spectroscopic data for Gnetifolin N requires confirmation from dedicated studies, the provided information serves as a valuable guide for researchers in the field.
Application Notes and Protocols for Gnetifolin N in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no specific studies detailing the use of Gnetifolin N in combination with other therapeutic agents have been identified. The following application notes and protocols are based on the known biological activities of closely related stilbenoids isolated from the Gnetum genus, such as Gnetin C and Gnetin H. These proposals are intended to guide future research into the potential synergistic effects of Gnetifolin N.
Introduction to Gnetifolin N and Rationale for Combination Therapy
Gnetifolin N is a dimeric stilbene isolated from Gnetum montanum. Stilbenoids as a class of natural compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. While direct data on Gnetifolin N is scarce, studies on related oligostilbenes suggest that it may modulate key signaling pathways involved in tumorigenesis and inflammation, such as TNF-α, NF-κB, PI3K/Akt/mTOR, and ERK pathways.
Combination therapy is a cornerstone of modern medicine, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting multiple pathways simultaneously. Based on the activities of analogous compounds, Gnetifolin N could potentially be combined with conventional chemotherapeutics, targeted therapies, or immunotherapy to achieve synergistic effects.
Potential Therapeutic Combinations and Underlying Mechanisms
Based on the known mechanisms of related stilbenoids, the following combination strategies are proposed for investigation.
Combination with PI3K/Akt/mTOR Pathway Inhibitors in Cancer
Rationale: Gnetin C, a resveratrol dimer also found in Gnetum species, has been shown to inhibit the PI3K/Akt/mTOR pathway in acute myeloid leukemia cells. This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Combining Gnetifolin N with a known PI3K/Akt/mTOR inhibitor could lead to a more potent anti-cancer effect.
Hypothesized Signaling Pathway:
Caption: Hypothesized synergistic action of Gnetifolin N and an mTOR inhibitor.
Combination with Glycolysis Inhibitors in Cancer
Rationale: Gnetin H, a resveratrol trimer, has been identified as a glycolysis inhibitor. Many cancer cells rely on aerobic glycolysis for energy production (the Warburg effect). Combining Gnetifolin N (if it shares this activity) with an inhibitor of oxidative phosphorylation (OXPHOS) could create a synthetic lethal scenario by targeting both major energy production pathways in cancer cells.
Hypothesized Experimental Workflow:
Caption: Workflow for testing synergy between Gnetifolin N and an OXPHOS inhibitor.
Combination with TNF-α Inhibitors in Inflammatory Diseases
Rationale: Stilbenolignans from Gnetum cleistostachyum have demonstrated inhibitory activity against TNF-α, a key pro-inflammatory cytokine. Combining Gnetifolin N with existing TNF-α inhibitors (e.g., monoclonal antibodies) could allow for dose reduction of the biologic, potentially reducing side effects and treatment costs.
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Gnetifolin N and Norepinephrine Reuptake Inhibition: A Review of Current Scientific Evidence
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of the current scientific literature reveals no direct evidence to support the hypothesis that Gnetifolin N functions as a norepinephrine reuptake inhibitor. Gnetifolin N is a naturally occurring stilbenoid compound found in plants of the Gnetum genus. Research on compounds isolated from this genus has primarily focused on their anti-inflammatory, antioxidant, and anti-cancer properties. To date, no studies have been published that investigate the effects of Gnetifolin N on the norepinephrine transporter (NET) or its potential activity within the central nervous system. Therefore, the creation of detailed application notes and protocols for investigating Gnetifolin N as a norepinephrine reuptake inhibitor is not feasible based on the available scientific data.
Gnetifolin N: What the Science Says
Gnetifolin N is a dimeric stilbene that has been isolated from plant species such as Gnetum montanum. Stilbenoids are a class of natural phenols that have garnered scientific interest for their diverse biological activities.
Reported Biological Activities of Compounds from Gnetum Species
While there is no data on Gnetifolin N's effect on norepinephrine reuptake, other compounds from the Gnetum genus have been investigated for various pharmacological activities. These include:
-
Anti-inflammatory Effects: Some stilbenolignans isolated from Gnetum species have demonstrated moderate inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in inflammation.[1][2]
-
Antioxidant Activity: Certain compounds from Gnetum have shown the ability to scavenge free radicals, suggesting potential antioxidant properties.[3][4]
-
Anti-cancer Activity: Preliminary studies have explored the potential of Gnetum extracts and their isolated compounds in cancer research.[3]
-
Antibacterial and Antifungal Properties: Some extracts from Gnetum species have exhibited activity against various bacterial and fungal strains.[3]
It is important to note that these activities have been reported for various compounds from the Gnetum genus and not specifically for Gnetifolin N in the context of neuropharmacology.
Norepinephrine Reuptake Inhibition: A Brief Overview
The norepinephrine transporter (NET) is a protein that plays a crucial role in regulating the concentration of norepinephrine in the synaptic cleft.[5] Inhibition of this transporter leads to an increase in the extracellular levels of norepinephrine, thereby enhancing noradrenergic neurotransmission. This mechanism of action is the basis for several medications used to treat conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).[6][7]
Norepinephrine Reuptake Signaling Pathway
The reuptake of norepinephrine from the synapse is a critical step in terminating its signaling. This process is mediated by the norepinephrine transporter (NET) located on the presynaptic neuron.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and biomimetic synthesis of anti-inflammatory stilbenolignans from Gnetum cleistostachyum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico, in vitro: antioxidant and antihepatotoxic activity of gnetol from Gnetum ula Brongn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacokinetics and Pharmacodynamics and Content Analysis of Gnetol in Foodstuffs [ouci.dntb.gov.ua]
- 7. Neuroprotective effects of gelsolin during murine stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gnetifolin N Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Gnetifolin N in in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My Gnetifolin N powder is not dissolving directly in my aqueous buffer or cell culture medium. What should I do?
A: Gnetifolin N is a hydrophobic compound with poor water solubility. Direct dissolution in aqueous solutions is not recommended as it will likely result in precipitation. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended organic solvent for preparing a Gnetifolin N stock solution?
A: The most commonly used and recommended solvent for hydrophobic compounds like Gnetifolin N is dimethyl sulfoxide (DMSO).[1] Ethanol can be an alternative, but DMSO is generally preferred for its ability to dissolve a wide range of molecules.[1]
Q3: I've dissolved Gnetifolin N in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. To prevent this, you can:
-
Prepare a higher concentration stock solution in 100% DMSO.
-
Add the stock solution dropwise to the medium while vortexing or stirring to ensure rapid dispersal.[2][3]
-
Keep the final concentration of DMSO in your culture medium as low as possible (ideally ≤0.5%).[4]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO varies significantly between cell lines.[5] Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell types.[4] However, it is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.
Q5: How should I store my Gnetifolin N stock solution?
A: For long-term stability, store Gnetifolin N stock solutions at -20°C or -80°C.[6] It is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles, which can degrade the compound over time.
Troubleshooting Guide: Gnetifolin N Precipitation in Aqueous Solutions
This guide provides a systematic approach to resolving the common issue of Gnetifolin N precipitating out of solution upon dilution into aqueous buffers or cell culture media.
Caption: Troubleshooting workflow for Gnetifolin N precipitation.
Experimental Protocols
Protocol 1: Preparation of a Gnetifolin N Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Gnetifolin N in DMSO.
Materials:
-
Gnetifolin N powder (Molecular Weight: 242.24 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of Gnetifolin N needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = (0.010 mol/L) x (0.001 L) x (242.24 g/mol ) = 0.00242 g = 2.42 mg
-
-
Weigh Gnetifolin N: Carefully weigh 2.42 mg of Gnetifolin N powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the Gnetifolin N is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Determining DMSO Cytotoxicity in a Cell Line
This protocol outlines a method to determine the highest concentration of DMSO that does not significantly impact cell viability, using an MTT assay as an example.
Caption: Workflow for determining DMSO cytotoxicity.
Procedure:
-
Cell Plating: Seed your cells of interest into a 96-well plate at a density that will not reach over-confluence by the end of the experiment. Allow cells to adhere overnight.
-
Prepare Dilutions: Prepare a 2x concentrated series of DMSO dilutions in fresh culture medium. For example, to achieve final concentrations of 1%, 0.5%, 0.25%, and 0.125%, you would prepare 2%, 1%, 0.5%, and 0.25% DMSO solutions. Include a 'medium only' control.
-
Cell Treatment: Remove the old medium from the cells and add the various DMSO-containing media.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24 or 48 hours).
-
Viability Assay (MTT):
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control cells. The highest concentration that shows no significant decrease in viability is your recommended maximum working concentration.
Data Presentation
Table 1: Example Solubility of a Poorly Water-Soluble Compound (Betulin) in Different Solvents
| Solvent System (wt. %) | Temperature (°C) | Max Solubility (wt. %) |
| 100% DMSO | ~25°C | < 0.005% |
| 100% Ethanol | ~78°C | ~5.44%[9][10] |
| 50% DMSO / 50% Ethanol | 85°C | ~10%[9][10] |
Table 2: Example Data from a DMSO Cytotoxicity Assay on HEK-293 Cells
| Final DMSO Concentration (%) | Average Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Control) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 0.25 | 1.21 | 96.8% |
| 0.5 | 1.15 | 92.0% |
| 1.0 | 0.85 | 68.0% |
| 2.0 | 0.45 | 36.0% |
Based on this example data, a final DMSO concentration of ≤0.5% would be recommended for experiments with HEK-293 cells.
Example Signaling Pathway
While the precise molecular targets of Gnetifolin N are an active area of research, stilbenoid compounds are often investigated for their role in neuroprotective and antioxidant pathways. The following diagram illustrates a generalized neuroprotective signaling pathway that could be modulated by such compounds.
Caption: A generalized Nrf2-mediated antioxidant response pathway.
References
- 1. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Gnetifolin N in vivo
Disclaimer: Currently, there is a lack of specific in vivo pharmacokinetic data for Gnetifolin N in publicly available literature. The information and guidance provided in this technical support center are based on data from the closely related stilbenoid, gnetol, and general strategies for improving the bioavailability of poorly soluble and rapidly metabolized compounds. Researchers are strongly encouraged to conduct empirical studies to determine the optimal formulation and delivery strategy for Gnetifolin N.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Gnetifolin N and why is it poor?
While specific data for Gnetifolin N is unavailable, its structural analog, gnetol, exhibits a low oral bioavailability of approximately 6.59% in rats.[1] This poor bioavailability is likely attributable to two main factors:
-
Low Aqueous Solubility: Like many stilbenoids, Gnetifolin N is expected to have poor water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2]
-
Extensive First-Pass Metabolism: Stilbenoids are known to undergo rapid and extensive metabolism, primarily through glucuronidation, in the intestine and liver before reaching systemic circulation.[1][3] This metabolic process converts the active compound into a more water-soluble, inactive form that is easily excreted.
Q2: What are the primary metabolic pathways that reduce Gnetifolin N bioavailability?
The primary metabolic pathway responsible for the poor bioavailability of related stilbenoids is glucuronidation .[1][3] This is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which are highly expressed in the liver and intestinal epithelium.[3][4] During this process, a glucuronic acid moiety is attached to the hydroxyl groups of the stilbenoid, increasing its water solubility and facilitating its elimination from the body.[4][5]
Q3: What general strategies can be employed to improve the in vivo bioavailability of Gnetifolin N?
Several formulation strategies can be explored to overcome the challenges of poor solubility and extensive first-pass metabolism. These can be broadly categorized as:
-
Solubility Enhancement:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to enhanced dissolution.[6]
-
Solid Dispersions: Dispersing Gnetifolin N in an inert carrier matrix in a solid state can improve its wettability and dissolution rate.[7][8]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[9][10][11]
-
-
Metabolism Inhibition/Bypass:
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Strategy |
| Low and variable plasma concentrations of Gnetifolin N after oral administration. | Poor aqueous solubility leading to incomplete dissolution and absorption. | 1. Reduce Particle Size: Employ micronization or prepare a nanosuspension. 2. Formulate a Solid Dispersion: Use a hydrophilic carrier like PVP or PEG. 3. Develop a Lipid-Based Formulation: Investigate the use of a Self-Emulsifying Drug Delivery System (SEDDS). |
| High levels of Gnetifolin N metabolites (glucuronides) and low levels of the parent compound in plasma. | Extensive first-pass metabolism by UDP-glucuronosyltransferases (UGTs) in the gut wall and liver. | 1. Co-administer a UGT Inhibitor: Consider known inhibitors like piperine or probenecid (requires careful dose optimization and toxicity assessment). 2. Encapsulate in Nanoparticles/Liposomes: This can shield the compound from metabolic enzymes. |
| Rapid clearance of Gnetifolin N from systemic circulation. | Efficient metabolism and excretion. | 1. Formulate for Sustained Release: Utilize polymeric nanoparticles or liposomes to control the release rate. |
Data on Related Stilbenoids
Table 1: Oral Bioavailability and Half-Life of Selected Stilbenoids in Rats
| Stilbenoid | Oral Bioavailability (%) | Half-Life (hours) | Reference |
| Gnetol | 6.59 | 4.2 | [1] |
| Resveratrol | 20 - 29.8 | 1.48 | [1] |
| Pterostilbene | 80 | 1.73 | [1] |
Note: This data highlights the significant variability in bioavailability among stilbenoids and underscores the importance of empirical studies for Gnetifolin N.
Experimental Protocols
Protocol 1: Preparation of a Gnetifolin N Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of Gnetifolin N by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
Gnetifolin N
-
Polyvinylpyrrolidone (PVP K30) or a suitable Soluplus® grade
-
Methanol or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh Gnetifolin N and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio).
-
Dissolve both Gnetifolin N and the carrier in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
Once a solid film is formed on the flask wall, continue drying under high vacuum for at least 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Characterization: The resulting solid dispersion should be characterized for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm an amorphous state).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a Gnetifolin N formulation after oral administration.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
-
Gnetifolin N formulation (e.g., suspension, solid dispersion, or nanoparticle formulation)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the Gnetifolin N formulation orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of Gnetifolin N and its major metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
Caption: Challenges to Gnetifolin N oral bioavailability.
Caption: Strategies to enhance Gnetifolin N bioavailability.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral delivery system enhanced the bioavailability of stilbenes: Resveratrol and pterostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 11. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 12. Targeted Inhibition of Glucuronidation Markedly Improves Drug Efficacy in Mice- a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dl.tufts.edu [dl.tufts.edu]
- 14. A novel liposomal formulation of FTY720 (fingolimod) for promising enhanced targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Optimizing Gnetin C Dosage for Neuroprotective Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Gnetin C in neuroprotective studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration of Gnetin C for in vitro neuroprotection studies?
For initial screening, a concentration range of 1 µM to 50 µM is recommended. A study on SH-SY5Y human neuroblastoma cells showed that 20 μM of Gnetin C effectively reduced amyloid-β 1–42 (Aβ42) production and ameliorated its neurotoxic effects.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
2. How should I dissolve Gnetin C for in vitro experiments?
Gnetin C should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2][3] For cell culture experiments, the final concentration of DMSO in the media should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]
3. What is a suitable vehicle control for in vitro experiments with Gnetin C?
The vehicle control should be cell culture medium containing the same final concentration of DMSO as the Gnetin C-treated wells. This ensures that any observed effects are due to Gnetin C and not the solvent.
4. What are the known mechanisms of action for Gnetin C's neuroprotective effects?
Gnetin C has been shown to exert its neuroprotective effects through several mechanisms, including:
-
Reduction of Amyloid-β Production: In a model of Alzheimer's disease, Gnetin C was found to suppress the expression of β-site amyloid precursor protein-cleaving enzyme-1 (BACE1), a key enzyme in the production of Aβ42.[1]
-
Enhancement of Amyloid-β Clearance: Gnetin C upregulates the expression of matrix metalloproteinase-14 (MMP-14), an enzyme that contributes to the degradation of Aβ.[1]
-
Anti-inflammatory and Antioxidant Effects: Like other stilbenoids, Gnetin C is suggested to possess anti-inflammatory and antioxidant properties, which are crucial for neuroprotection.[2][5]
-
Modulation of Signaling Pathways: In cancer models, Gnetin C has been shown to inhibit the MTA1/mTOR signaling pathway.[6][7] Its effects on neuronal signaling pathways such as CREB and neuroinflammatory pathways are areas of ongoing research.[8][9][10][11][12][13]
5. What in vivo dosage of Gnetin C has been tested in animal models?
Most in vivo studies of Gnetin C have been conducted in the context of cancer research. Doses ranging from 7 mg/kg to 50 mg/kg body weight administered intraperitoneally (i.p.) have been used in mice without observable toxicity.[2][6][14] For neuroprotective studies, it is essential to conduct preliminary dose-escalation studies to determine the optimal and safe dosage for the specific animal model and neurological condition being investigated.
Troubleshooting Guides
Problem 1: Low or no neuroprotective effect of Gnetin C observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Gnetin C Concentration | Perform a dose-response experiment with a wider range of Gnetin C concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal protective dose.[15] |
| Incorrect Timing of Treatment | Optimize the timing of Gnetin C administration. Test pre-treatment (before inducing neuronal damage), co-treatment (simultaneously with the neurotoxin), and post-treatment (after inducing damage) protocols. |
| Instability of Gnetin C in Culture Medium | Prepare fresh Gnetin C solutions for each experiment. Gnetin C may be sensitive to light and prolonged incubation at 37°C.[16] Minimize exposure to light during preparation and incubation. |
| Cell Type and Neurotoxin Specificity | The neuroprotective effect of Gnetin C may be cell type- and stimulus-dependent. Consider testing different neuronal cell lines or primary neurons and various neurotoxic insults (e.g., glutamate for excitotoxicity, MPP+ for Parkinson's models).[17][18] |
| Assay Sensitivity | Ensure the chosen cell viability or toxicity assay (e.g., MTT, LDH) is sensitive enough to detect subtle changes. Consider using multiple assays to confirm the results.[1][15][19] |
Problem 2: High background or variability in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent pattern for plating to minimize the "edge effect" in 96-well plates. |
| DMSO Cytotoxicity | Maintain a final DMSO concentration below 0.5%.[4] Run a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line. |
| Interference with Assay Reagents | Gnetin C, being a polyphenol, might interfere with certain assay reagents. For MTT assays, ensure complete solubilization of formazan crystals and read the absorbance at the correct wavelength.[20][21][22][23][24] Run appropriate controls, including Gnetin C in cell-free medium, to check for direct interaction with the assay reagents. |
| Microplate Reader Settings | Use the correct wavelength and settings for your specific assay. Ensure the plate is read promptly after the final incubation step. |
| Cell Culture Contamination | Regularly check cell cultures for any signs of contamination (e.g., bacteria, fungi, mycoplasma). Contamination can significantly affect cell health and assay results. |
Data Presentation
Table 1: In Vitro Dosage of Gnetin C in Neuroprotective and Related Studies
| Cell Line | Model/Assay | Gnetin C Concentration | Observed Effect | Reference |
| SH-SY5Y | Alzheimer's Disease (Aβ42-induced toxicity) | 20 µM | Reduced Aβ42 production, ameliorated Aβ42-lowered cell viability | [1] |
| DU145 (prostate cancer) | Cell Viability (MTT assay) | IC50: 6.6 µM | Inhibition of cell viability | [25][26] |
| PC3M (prostate cancer) | Cell Viability (MTT assay) | IC50: 8.7 µM | Inhibition of cell viability | [25][26] |
| B16 (murine melanoma) | Melanin Biosynthesis | IC50: 7.6 µM | Inhibition of melanin biosynthesis | [3][16] |
Table 2: In Vivo Dosage of Gnetin C in Preclinical Studies
| Animal Model | Administration Route | Gnetin C Dosage | Study Context | Observed Outcome | Reference |
| Mice | Intraperitoneal (i.p.) | 7 mg/kg/day | Advanced Prostate Cancer | Tolerated well, no signs of toxicity, blocked tumor progression | [6] |
| Mice (xenograft) | Intraperitoneal (i.p.) | 25 mg/kg and 50 mg/kg | Prostate Cancer | Delayed tumor growth | [2][14] |
| Mice | Diet-supplemented | 35 mg/kg and 70 mg/kg diet | Prostate Cancer | Reduced progression of prostate cancer | [2] |
| Mice | Oral gavage (in Melinjo Seed Extract) | Not specified for pure Gnetin C | NAFLD | Reduced hepatic steatosis and fibrosis | [27] |
Experimental Protocols
Protocol 1: MTT Assay for Neuroprotection Assessment
This protocol is adapted for assessing the neuroprotective effect of Gnetin C against a neurotoxin in a neuronal cell line like SH-SY5Y.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Gnetin C stock solution (in DMSO)
-
Neurotoxin (e.g., glutamate, MPP+)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[20]
-
Gnetin C Treatment: Treat the cells with various concentrations of Gnetin C (e.g., 1, 5, 10, 20, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) group.
-
Induction of Neurotoxicity: After Gnetin C pre-treatment, add the neurotoxin (e.g., 2.5 mM glutamate for SH-SY5Y cells) to the wells (except for the control group) and incubate for the desired duration (e.g., 24 hours).[28]
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[20]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm with a reference wavelength of 620 nm.[20]
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: LDH Release Assay for Cytotoxicity Assessment
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Neuronal cells
-
96-well cell culture plates
-
Gnetin C stock solution (in DMSO)
-
Neurotoxin
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[19]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[5]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.[5]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[5][29]
-
Data Analysis: Calculate cytotoxicity as a percentage relative to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Mandatory Visualizations
Caption: Experimental workflow for in vitro neuroprotection assay.
Caption: Putative neuroprotective signaling pathways of Gnetin C.
Caption: Troubleshooting workflow for neuroprotection experiments.
References
- 1. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 2. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lifetein.com [lifetein.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. susupport.com [susupport.com]
- 8. news-medical.net [news-medical.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cyclic AMP response element-binding protein (CREB) transcription factor in astrocytic synaptic communication [frontiersin.org]
- 13. med.upenn.edu [med.upenn.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - 华东师范大学 [pure.ecnu.edu.cn:443]
- 19. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay [bio-protocol.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 24. 2.3. MTT Assay [bio-protocol.org]
- 25. Cell Viability: Measurement, Assays & Affects | Danaher Life Sciences [lifesciences.danaher.com]
- 26. mdpi.com [mdpi.com]
- 27. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting GnetifolinN synthesis yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Gnetifolin N. The following information is based on established synthetic methodologies for stilbenoids and benzofurans, offering guidance on potential challenges related to reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining the Gnetifolin N scaffold?
A1: Gnetifolin N, a resveratrol-derived benzofuran, is typically synthesized through a multi-step process. The key transformations involve the formation of a stilbene backbone followed by an oxidative cyclization to construct the benzofuran ring. Two common methods for creating the stilbene core are the Wittig reaction and the Heck coupling.[1][2] The subsequent benzofuran ring is often formed via an oxidative cyclization of the stilbene precursor.
Q2: I am observing a low yield in my Wittig reaction to form the stilbene precursor. What are the potential causes?
A2: Low yields in Wittig reactions for stilbenoid synthesis can stem from several factors:
-
Base Strength: The choice of base is critical for the deprotonation of the phosphonium salt to form the ylide. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are often necessary. Weaker bases may not lead to complete ylide formation.[3][4]
-
Steric Hindrance: Sterically hindered aldehydes or ketones can react slowly, leading to lower yields. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, might be a better alternative.[5]
-
Phenolic Hydroxyl Groups: The presence of free phenolic hydroxyl groups can interfere with the strong bases used in the Wittig reaction, as these bases can deprotonate the phenol instead of the phosphonium salt. This deactivates the aldehyde towards nucleophilic attack by the ylide.[6] Protecting the hydroxyl groups as ethers (e.g., benzyl or cyclopropylmethyl) is a common strategy to circumvent this issue.[1][4]
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Ylide Stability: Stabilized ylides (containing electron-withdrawing groups) are less reactive and may require harsher reaction conditions or fail to react with ketones altogether.[7]
Q3: My stilbene product is a mixture of E/Z isomers. How can I improve the stereoselectivity for the desired E-isomer of the Gnetifolin N precursor?
A3: Achieving high E-selectivity in stilbene synthesis is a common challenge.
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Wittig Reaction: Non-stabilized ylides tend to favor the Z-alkene, while stabilized ylides generally yield the E-alkene.[7] Forcing the reaction towards the E-isomer with a non-stabilized ylide can sometimes be achieved using the Schlosser modification, which involves deprotonation-protonation of the betaine intermediate at low temperatures.[5][8]
-
Heck Reaction: The Heck reaction is known for its high stereoselectivity, typically affording the trans-alkene due to steric considerations during the coupling process.[9] Employing a Heck coupling strategy can be an effective way to ensure the formation of the E-stilbene precursor.
Q4: The oxidative cyclization step to form the benzofuran ring is not proceeding efficiently. What can I do?
A4: The oxidative cyclization of a stilbene to a benzofuran can be sensitive to reaction conditions.
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Oxidizing Agent: A variety of oxidizing agents can be used, and the choice can significantly impact the yield. Common reagents include iodine with an oxidant like oxygen or a sacrificial olefin.[10] Palladium-catalyzed methods are also employed for the oxidative cyclization of 2-arylphenols.[11]
-
Reaction Conditions: Photochemical conditions are often required for Mallory-type cyclizations using iodine.[4][10] The concentration of the stilbene substrate is also important, as higher concentrations can lead to intermolecular side reactions like [2+2] cycloadditions.[10]
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Substrate Reactivity: The electronic properties of the stilbene can influence the ease of cyclization. Electron-rich stilbenes generally undergo oxidative cyclization more readily.
Q5: What are the best methods for purifying Gnetifolin N and its synthetic intermediates?
A5: Purification of stilbenoids and benzofurans often involves chromatographic techniques.
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Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from starting materials, byproducts, and isomers. A gradient elution with a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically used.
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Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that can be very effective for the purification of natural products and their synthetic analogues, including stilbenoids.[10]
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High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often the final purification step. Reversed-phase columns (e.g., C18) with mobile phases consisting of water/acetonitrile or water/methanol gradients are commonly used for the purification of polyphenolic compounds.
Q6: How can I confirm the purity and identity of my synthesized Gnetifolin N?
A6: A combination of analytical techniques is essential for confirming the purity and structure of the final product.
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High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) is a powerful tool for assessing purity. A single sharp peak at the expected retention time is indicative of a pure compound. Co-injection with an authentic standard, if available, can confirm the identity.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the molecular formula of Gnetifolin N.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of Gnetifolin N. 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm the connectivity of the atoms.
Troubleshooting Guides
Low Yield in Stilbene Synthesis (Wittig Reaction)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Incomplete ylide formation due to insufficiently strong base. | Use a stronger base such as n-butyllithium or sodium hydride. Ensure anhydrous reaction conditions. |
| Interference from unprotected phenolic hydroxyl groups. | Protect the hydroxyl groups as ethers (e.g., benzyl or cyclopropylmethyl) prior to the Wittig reaction. | |
| Formation of multiple byproducts | Side reactions of the ylide or aldehyde. | Optimize reaction temperature and time. Add the aldehyde slowly to the ylide solution. |
| Use of a stabilized ylide with a ketone. | Switch to the more reactive Horner-Wadsworth-Emmons reagent. | |
| Poor E/Z selectivity | Use of a non-stabilized ylide. | Employ the Schlosser modification for E-alkene formation or switch to a Heck coupling strategy. |
Low Yield in Benzofuran Formation (Oxidative Cyclization)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of stilbene precursor | Inefficient oxidation. | Screen different oxidizing agents (e.g., I2/O2, DDQ, Pd(OAc)2). Optimize the stoichiometry of the oxidant. |
| Inadequate photochemical activation. | Ensure the use of a suitable light source (e.g., mercury vapor lamp) and a reaction vessel transparent to the required wavelength. | |
| Formation of polymeric material | Intermolecular side reactions at high concentrations. | Perform the reaction at a lower concentration of the stilbene precursor. |
| Decomposition of starting material or product | Harsh reaction conditions. | Explore milder catalytic systems, such as those based on copper or iron. |
Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of triphenylphosphine oxide | Byproduct of the Wittig reaction. | Triphenylphosphine oxide can often be removed by crystallization or careful column chromatography. It is more polar than the stilbene product. |
| Contamination with E/Z isomers | Incomplete stereoselectivity of the olefination reaction. | Improve the stereoselectivity of the reaction as described above. Isomers can often be separated by preparative HPLC or careful column chromatography. |
| Residual starting materials | Incomplete reaction. | Drive the reaction to completion by increasing the reaction time or temperature, or by using a slight excess of one of the reagents. Purify the product thoroughly by chromatography. |
| Unidentified impurities | Side reactions during synthesis or decomposition during workup/purification. | Characterize the impurities by MS and NMR to understand their origin. Adjust reaction or workup conditions to minimize their formation (e.g., perform reactions under an inert atmosphere, use milder purification methods). |
Experimental Protocols
Proposed Synthesis of a Gnetifolin N Precursor (Protected Stilbene) via Wittig Reaction
This protocol describes a general procedure for the synthesis of a protected stilbene precursor for Gnetifolin N, based on common practices for stilbenoid synthesis.
Step 1: Preparation of the Phosphonium Salt
-
To a solution of 3,5-dibenzyloxybenzyl alcohol in an appropriate solvent (e.g., dichloromethane), add phosphorus tribromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dibenzyloxybenzyl bromide.
-
Dissolve the crude bromide and triphenylphosphine in toluene and reflux the mixture.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash with cold toluene and dry under vacuum.
Step 2: Wittig Olefination
-
Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium in hexanes) dropwise until the deep red color of the ylide persists.
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Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C for 1 hour.
-
Add a solution of 4-methoxybenzaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the protected stilbene.
Visualizations
Caption: Proposed synthetic workflow for Gnetifolin N.
Caption: Logical workflow for troubleshooting synthesis issues.
Caption: Biosynthetic origin of stilbenoids.
References
- 1. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol derivatives: Synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Biology of Resveratrol-Derived Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Aerobic oxidative coupling of resveratrol and its analogues by visible light using mesoporous graphitic carbon nitride (mpg-C(3)N(4)) as a bioinspired catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gnetifolin N and Stilbenoid Interference in High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Gnetifolin N and other stilbenoids in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is Gnetifolin N and to which compound class does it belong?
Gnetifolin N is a naturally occurring stilbenoid. Stilbenoids are a class of polyphenolic compounds characterized by a 1,2-diphenylethylene backbone. A well-known member of this class is resveratrol. Due to their shared core structure, stilbenoids can exhibit similar behaviors in biochemical and cell-based assays.
Q2: Why might Gnetifolin N interfere with my HTS assay?
While specific data on Gnetifolin N is limited, its classification as a stilbenoid suggests it may act as a Pan-Assay Interference Compound (PAIN). PAINs are molecules that show activity in numerous assays through non-specific mechanisms rather than by specifically interacting with the intended biological target. Potential interference mechanisms for stilbenoids like Gnetifolin N include:
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Compound Aggregation: At certain concentrations, these compounds can form aggregates that sequester and non-specifically inhibit enzymes or other proteins.
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Fluorescence Interference: Stilbenoids can possess intrinsic fluorescence that may overlap with the excitation or emission spectra of the assay's detection fluorophores, leading to false-positive or false-negative results.
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Redox Activity: The polyphenolic structure of stilbenoids can lead to redox cycling, generating reactive oxygen species (ROS) that can disrupt assay components.
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Chemical Reactivity: Some stilbenoids can be chemically reactive, leading to covalent modification of proteins or other assay reagents.
Q3: Are there any known structural alerts for stilbenoids that might predict assay interference?
Yes, the polyphenolic nature of stilbenoids is a known structural alert. Phenolic compounds are frequently flagged in PAINS filters due to their potential for redox activity and promiscuous binding. The presence of multiple hydroxyl groups on the stilbene scaffold increases the likelihood of these off-target effects.
Q4: How can I distinguish between true biological activity and assay interference from Gnetifolin N?
A multi-pronged approach is necessary, involving a series of control experiments and orthogonal assays. This may include testing for aggregation, fluorescence interference, and redox activity, as detailed in the troubleshooting guides below. True hits will typically show a consistent structure-activity relationship (SAR) across analogs, while interference compounds often do not.
Troubleshooting Guides
Problem 1: Apparent inhibition by Gnetifolin N is observed, but the dose-response curve is steep and shows a narrow concentration range for activity.
Possible Cause: Compound Aggregation.
Troubleshooting Steps:
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Visual Inspection: Carefully inspect the assay plate for any signs of precipitation at high concentrations of Gnetifolin N.
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Detergent Test: Re-run the assay with the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory activity of Gnetifolin N is significantly reduced or eliminated, aggregation is a likely cause.
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Dynamic Light Scattering (DLS): Perform DLS measurements on Gnetifolin N at various concentrations in the assay buffer to directly detect the formation of aggregates.
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Orthogonal Assay: Validate the findings in an orthogonal assay with a different detection method (e.g., if the primary assay is fluorescence-based, use a luminescence- or absorbance-based assay).
Problem 2: In a fluorescence-based assay, Gnetifolin N appears as a hit, but the results are inconsistent or show high background.
Possible Cause: Fluorescence Interference.
Troubleshooting Steps:
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Spectral Scanning: Measure the excitation and emission spectra of Gnetifolin N at the assay concentration. Compare its spectral properties to those of the assay fluorophore to identify potential overlap.
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"Compound-Only" Control: Run a control experiment with Gnetifolin N in the assay buffer without the biological target or other key reagents to see if it generates a signal on its own.
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Pre-read Plate: Read the fluorescence of the assay plate after adding Gnetifolin N but before initiating the biological reaction. A high initial signal indicates intrinsic fluorescence.
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Change Fluorophore: If possible, switch to a fluorophore with a different spectral profile (e.g., a red-shifted dye) to minimize interference.
Problem 3: Gnetifolin N shows activity in an assay containing reducing agents like DTT or TCEP.
Possible Cause: Redox Cycling.
Troubleshooting Steps:
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Catalase Control: Add catalase to the assay to quench any hydrogen peroxide that may be generated by redox cycling. If the activity of Gnetifolin N is diminished, redox activity is implicated.
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Vary Reducing Agent: Test the activity of Gnetifolin N in the absence of or with different, less potent reducing agents.
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Direct H₂O₂ Detection Assay: Use a specific assay to directly measure the production of hydrogen peroxide by Gnetifolin N in the presence of the assay buffer components.
Quantitative Data on Stilbenoid Interference
Due to the limited public data on Gnetifolin N, the following tables provide data for the closely related stilbenoid, resveratrol, to serve as a reference for potential interference characteristics.
Table 1: Aggregation Properties of Resveratrol
| Parameter | Value | Conditions |
| Critical Aggregation Concentration | 12.5 µM | pH 5.5 |
| Critical Aggregation Concentration | 37 µM | pH 10.5 |
Data suggests that the aggregation potential of resveratrol is pH-dependent.[1][2]
Table 2: Fluorescence Properties of trans-Resveratrol
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~319-335 |
| Emission Maximum | ~380-422 |
The exact excitation and emission maxima can be influenced by the solvent and pH.[3][4][5]
Table 3: Reported IC₅₀ Values for Resveratrol in Different Assays
| Assay / Cell Line | IC₅₀ (µM) |
| HeLa (Cervical Cancer) Cell Proliferation | 200-250 |
| MDA-MB-231 (Breast Cancer) Cell Proliferation | 200-250 |
| MCF-7 (Breast Cancer) Cell Proliferation | 400-500 |
| SiHa (Cervical Cancer) Cell Proliferation | 400-500 |
| A549 (Lung Cancer) Cell Proliferation | 400-500 |
These values are from cell-based proliferation assays and may not directly correlate with interference in biochemical assays, but they provide a concentration range at which resveratrol exhibits biological effects.[6]
Experimental Protocols
Protocol 1: Detection of Compound Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine if Gnetifolin N forms aggregates at concentrations used in the HTS assay.
Materials:
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Gnetifolin N stock solution (e.g., in DMSO)
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Assay buffer (filtered through a 0.2 µm filter)
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Low-volume DLS cuvettes or microplates
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Dynamic Light Scattering instrument
Procedure:
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Prepare a series of dilutions of Gnetifolin N in the assay buffer, covering the concentration range tested in the HTS assay. Include a vehicle control (DMSO in buffer).
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Transfer an appropriate volume of each dilution to a DLS cuvette or well.
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Equilibrate the samples to the assay temperature.
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Measure the particle size distribution for each sample using the DLS instrument.
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Analyze the data to identify the appearance of larger particles (aggregates) as a function of Gnetifolin N concentration. The concentration at which a significant increase in particle size is observed is the critical aggregation concentration.
Protocol 2: Fluorescence Interference Counter-Screen
Objective: To assess the intrinsic fluorescence of Gnetifolin N and its potential to interfere with the assay's fluorescence readout.
Materials:
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Gnetifolin N stock solution
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Assay buffer
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Assay plate (e.g., 384-well black plate)
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Fluorescence plate reader
Procedure:
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Prepare a serial dilution of Gnetifolin N in the assay buffer in the assay plate.
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Include wells with buffer only (blank) and buffer with the assay fluorophore (positive control).
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Read the plate at the excitation and emission wavelengths used in the primary HTS assay.
-
Data Analysis:
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Intrinsic Fluorescence: Compare the fluorescence signal of Gnetifolin N dilutions to the blank. A concentration-dependent increase in signal indicates intrinsic fluorescence.
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Quenching: If the assay is a "signal-on" format, add the assay fluorophore to the wells containing Gnetifolin N. A concentration-dependent decrease in the fluorophore's signal suggests quenching.
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Protocol 3: Assessment of Redox Activity using a Catalase Control
Objective: To determine if the observed activity of Gnetifolin N is due to the generation of hydrogen peroxide.
Materials:
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Gnetifolin N stock solution
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Complete assay components (buffer, target, substrate, etc.)
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Catalase solution (e.g., from bovine liver)
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Assay plate
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Plate reader for the primary assay
Procedure:
-
Set up the primary HTS assay as usual.
-
Prepare two sets of wells containing Gnetifolin N at its active concentration(s).
-
To one set of wells, add a sufficient amount of catalase to quench H₂O₂. To the other set, add an equal volume of buffer.
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Initiate the assay and measure the readout.
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Data Analysis: Compare the activity of Gnetifolin N in the presence and absence of catalase. A significant reduction in activity in the presence of catalase indicates that the compound's effect is at least partially mediated by H₂O₂ production.
Visualizations
Caption: Troubleshooting workflow for Gnetifolin N interference.
References
- 1. Aggregation state and pKa values of (E)-resveratrol as determined by fluorescence spectroscopy and UV-visible absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Interferences of resveratrol with fura-2-derived fluorescence in intracellular free-Ca2+ concentration determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gnetifolin N and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Gnetifolin N in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: We are observing variable IC50 values for Gnetifolin N in the same cancer cell line across different experiments. What could be the cause?
A1: Inconsistent IC50 values for Gnetifolin N can stem from several factors. One key biological reason is the dual role of autophagy and apoptosis. Gnetifolin N, like other stilbenoids, can induce autophagy, which may act as a pro-survival mechanism in some contexts, counteracting the intended cytotoxic effects and leading to variable cell viability readings.[1] Other contributing factors can include slight variations in experimental conditions such as cell passage number, seeding density, and incubation time.
Q2: Can the choice of cell viability assay itself lead to inconsistent results with Gnetifolin N?
A2: Absolutely. Different cell viability assays measure different cellular parameters. For instance, MTT and XTT assays measure metabolic activity, which may not always directly correlate with the number of viable cells, especially if Gnetifolin N alters mitochondrial function. Trypan blue exclusion, on the other hand, assesses membrane integrity. It is advisable to use orthogonal methods to confirm findings. For example, complementing a metabolic assay with a direct cell counting method or an apoptosis assay can provide a more comprehensive picture.
Q3: We see a decrease in cell viability at 24 hours, but it seems to recover at 48 or 72 hours. Why might this happen?
A3: This phenomenon could be attributed to the induction of a temporary cell cycle arrest or a pro-survival autophagic response. Gnetifolin N may initially induce cell cycle arrest, halting proliferation.[2][3][4] Subsequently, cells might adapt and resume proliferation, or the compound may degrade in the culture medium over time, losing its efficacy.
Q4: Are there any known issues with the stability or solubility of Gnetifolin N in cell culture?
A4: While specific stability data for Gnetifolin N is limited, stilbenoid compounds can be susceptible to degradation in cell culture media, which can affect the reproducibility of results.[5] It is crucial to ensure complete solubilization of the compound in a suitable solvent (e.g., DMSO) and to prepare fresh dilutions for each experiment. Poor solubility can lead to inaccurate concentrations and, consequently, variable results.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in MTT/XTT Assays
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into each well. Avoid letting cells settle in the tube. |
| Edge Effects | To minimize evaporation and temperature fluctuations on the outer wells of a 96-well plate, fill these wells with sterile PBS or media without cells and do not use them for experimental data.[6] |
| Incomplete Formazan Solubilization | Ensure complete dissolution of formazan crystals by gentle mixing or a short incubation on a plate shaker after adding the solubilization buffer. Use a solvent known to be effective for your cell line (e.g., DMSO, isopropanol).[7] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Be consistent with pipetting technique and timing across all wells.[6] |
| Phenol Red Interference | Phenol red in culture media can interfere with absorbance readings. Consider using phenol red-free media for the assay or a plate reader that can subtract the background absorbance at a different wavelength.[8] |
Issue 2: Discrepancy Between Different Cell Viability Assays
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Different Cellular Mechanisms Measured | Understand the principle of each assay. MTT/XTT measures metabolic activity, Trypan Blue measures membrane integrity, and apoptosis assays (e.g., Annexin V/PI) measure specific cell death pathways. Use at least two different types of assays to confirm results. |
| Timing of Assay | The kinetics of cell death can vary. An early apoptotic event might be missed if the assay is performed too late. Conversely, a late-stage cytotoxic effect might not be apparent at an early time point. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Compound Interference | Some compounds can directly react with the assay reagents. Run a cell-free control with Gnetifolin N and the assay reagents to check for any direct chemical interference. |
Data Presentation: Illustrative IC50 Values of Gnetifolin N
Disclaimer: The following table presents illustrative IC50 values for Gnetifolin N to demonstrate the potential for inconsistent results across different cancer cell lines and assays. These are not definitive published values and should be used for conceptual understanding only.
| Cell Line | Assay Type | Incubation Time (hours) | Illustrative IC50 (µM) | Potential Reason for Variation |
| MCF-7 (Breast Cancer) | MTT | 48 | 25 | Standard cytotoxic response. |
| MCF-7 (Breast Cancer) | Trypan Blue | 48 | 40 | Gnetifolin N may reduce metabolic activity before causing membrane damage. |
| HeLa (Cervical Cancer) | MTT | 48 | 15 | Higher sensitivity of this cell line. |
| A549 (Lung Cancer) | MTT | 24 | 50 | Initial cell cycle arrest with less immediate cytotoxicity. |
| A549 (Lung Cancer) | MTT | 72 | 30 | Delayed apoptotic response. |
| PC-3 (Prostate Cancer) | MTT | 48 | > 100 | Potential for high pro-survival autophagy induction. |
Experimental Protocols
MTT Cell Viability Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Gnetifolin N and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay Protocol
-
Cell Culture and Treatment: Culture and treat cells with Gnetifolin N in a suitable format (e.g., 6-well plate).
-
Cell Harvesting: After the incubation period, detach the cells using trypsin and resuspend them in complete media.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate Viability: Cell Viability (%) = (Number of viable cells / Total number of cells) x 100.
Mandatory Visualizations
Caption: Gnetifolin N's potential impact on key signaling pathways regulating cell fate.
Caption: A logical workflow for troubleshooting inconsistent cell viability results.
Caption: The interplay between apoptosis and autophagy can lead to variable outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Nerve growth factor induces cell cycle arrest of astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Analysis of IFN-gamma-induced cell cycle arrest and cell death in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Methods, Protocols and Troubleshootings [protocol-online.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Gnetifolin N Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like Gnetifolin N presents a formidable challenge, particularly when scaling up from the bench to preclinical and clinical supply. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address the specific hurdles encountered during the synthesis of this promising stilbenolignan.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for Gnetifolin N and its analogues?
A1: The most prevalent and biomimetically inspired approach to the synthesis of Gnetifolin N and related stilbenolignans is the oxidative coupling of resveratrol or its derivatives.[1][2][3] This strategy mimics the proposed biosynthetic pathway in Gnetum species. The core principle involves the generation of a phenoxyl radical from a resveratrol monomer, which then undergoes dimerization to form the key carbon-carbon and carbon-oxygen bonds that define the stilbenolignan scaffold.
Q2: Why is regioselectivity a major challenge in the oxidative coupling step?
A2: The phenoxyl radical generated from an unsymmetrical resveratrol monomer has multiple resonance structures, leading to several reactive sites on the aromatic rings and the vinylidene bridge. This can result in the formation of a mixture of regioisomers during the dimerization process, significantly complicating the purification and reducing the yield of the desired Gnetifolin N skeleton.[2]
Q3: How can I improve the regioselectivity of the oxidative coupling reaction?
A3: Several strategies can be employed to enhance regioselectivity:
-
Enzyme-Catalyzed Reactions: Utilizing enzymes like horseradish peroxidase (HRP) can provide a higher degree of control over the coupling reaction by providing a chiral environment that favors the formation of a specific regio- and stereoisomer.[1]
-
Protecting Groups: Strategic placement of protecting groups on the hydroxyl moieties of the resveratrol monomer can block certain reactive sites, thereby directing the oxidative coupling to the desired positions.[4] The choice of protecting group is critical and should be guided by its stability under the reaction conditions and the ease of its subsequent removal.
-
Metal-Catalyzed Cross-Coupling: While not strictly biomimetic, modern cross-coupling methodologies can offer superior control over bond formation, albeit with the trade-off of a longer, non-biomimetic synthetic route.
Q4: What are the key challenges related to stereochemistry in Gnetifolin N synthesis?
A4: Gnetifolin N possesses multiple stereocenters. The primary stereochemical challenge arises during the oxidative coupling, which can lead to the formation of diastereomers. Controlling the relative and absolute stereochemistry of these newly formed centers is crucial. Chiral auxiliaries or asymmetric catalysis can be employed to induce stereoselectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired dimer in the oxidative coupling step. | 1. Formation of multiple regio- and stereoisomers. 2. Over-oxidation of the starting material or product. 3. Sub-optimal reaction conditions (e.g., oxidant, solvent, temperature). 4. Poor solubility of the resveratrol monomer. | 1. Employ a biocatalyst (e.g., HRP) or a directing protecting group strategy. 2. Carefully control the stoichiometry of the oxidant and the reaction time. Use a milder oxidant if possible. 3. Systematically screen different oxidants (e.g., FeCl₃, Ag₂O, H₂O₂/HRP), solvents, and temperatures to find the optimal conditions. 4. Modify the resveratrol monomer with solubilizing groups (e.g., alkyl chains) that can be removed later in the synthesis. |
| Difficult purification of the Gnetifolin N precursor from isomeric byproducts. | 1. Similar polarity and chromatographic behavior of the isomers. 2. Presence of complex mixtures. | 1. Utilize high-performance liquid chromatography (HPLC) with a chiral stationary phase for separation of enantiomers. 2. Consider derivatization of the mixture to improve the separation profile of the isomers, followed by deprotection. 3. Optimize the reaction to minimize the formation of isomers, simplifying the purification process. |
| Protecting group removal leads to decomposition of the Gnetifolin N core. | 1. Harsh deprotection conditions. 2. The stilbenolignan core is sensitive to the deprotection reagents. | 1. Select protecting groups that can be removed under mild and orthogonal conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis). 2. Screen a variety of deprotection conditions on a small scale to identify the mildest method that effectively removes the protecting group without degrading the product. |
| Poor overall yield in a multi-step synthesis. | 1. Inefficient individual steps. 2. Loss of material during purification at each stage. | 1. Optimize each reaction step for maximum yield before proceeding to the next. 2. Employ a convergent synthetic strategy where key fragments are synthesized separately and then combined at a late stage. 3. Consider a protecting-group-free synthesis if feasible, to reduce the number of steps. |
Experimental Protocols & Methodologies
A detailed experimental protocol for a key step in a biomimetic stilbenolignan synthesis is provided below as an example.
Protocol: Horseradish Peroxidase (HRP) Catalyzed Oxidative Dimerization of Resveratrol
This protocol is a general guideline and may require optimization for specific resveratrol derivatives.
Materials:
-
Resveratrol monomer
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Phosphate buffer (pH can be varied to optimize selectivity)
-
Methanol or another suitable organic co-solvent
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the resveratrol monomer in a mixture of phosphate buffer and methanol. The ratio of buffer to co-solvent should be optimized to ensure solubility of the substrate.
-
To this solution, add Horseradish Peroxidase (HRP) to the desired catalytic loading.
-
Slowly add a dilute solution of hydrogen peroxide (H₂O₂) dropwise to the reaction mixture over a period of several hours using a syringe pump. The slow addition is crucial to avoid over-oxidation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding a small amount of sodium sulfite solution.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired Gnetifolin N precursor.
Visualizing the Synthetic Pathway
To aid in understanding the core synthetic strategy, the following diagram illustrates the key oxidative coupling step in a biomimetic synthesis.
This technical support center aims to provide a foundational resource for researchers tackling the synthesis of Gnetifolin N. By understanding the common challenges and employing the suggested troubleshooting strategies, the path to a successful and scalable synthesis can be more readily navigated.
References
- 1. Isolation and biomimetic synthesis of anti-inflammatory stilbenolignans from Gnetum cleistostachyum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constituents from the Lianas of Gnetum Cleistostachyum and Gnetum Brunonianum & Biomimetic Synthesis of Active Oligostilbenes - Dissertation [m.dissertationtopic.net]
- 4. jocpr.com [jocpr.com]
Gnetifolin N Aggregation in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Gnetifolin N aggregate formation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Gnetifolin N solution appearing cloudy or showing visible precipitates?
A1: Gnetifolin N, like many other hydrophobic small molecules, has limited solubility in aqueous solutions.[1][2] The observed cloudiness or precipitation is likely due to the formation of Gnetifolin N aggregates. This phenomenon, known as colloidal aggregation, occurs when the concentration of the molecule exceeds its critical aggregation concentration (CAC).[3]
Q2: What factors can influence the aggregation of Gnetifolin N?
A2: Several factors can impact the aggregation of Gnetifolin N in aqueous solutions:
-
Concentration: Aggregation is highly dependent on concentration. Above the CAC, spontaneous self-assembly into nano-sized colloidal aggregates occurs.[1][3]
-
pH: The pH of the solution can affect the ionization state of Gnetifolin N, which in turn influences its solubility and propensity to aggregate. For the related molecule resveratrol, aggregation is pH-dependent, with a lower critical aggregation concentration at acidic pH compared to basic pH.[1]
-
Solvent Preparation: The method of preparation can significantly impact aggregation. Rapid addition of an aqueous buffer to a concentrated stock of Gnetifolin N in an organic solvent (like DMSO) can induce precipitation.[3]
-
Ionic Strength: The presence of salts can either promote ("salting-out") or reduce ("salting-in") the aggregation of hydrophobic molecules, depending on the specific ions and their concentrations.[4]
-
Temperature: Temperature can affect the solubility of Gnetifolin N and the kinetics of aggregate formation.
Q3: How can I prevent or minimize Gnetifolin N aggregation?
A3: To prevent or minimize aggregation, consider the following strategies:
-
Work below the Critical Aggregation Concentration (CAC): If possible, conduct experiments at concentrations below the CAC of Gnetifolin N.
-
Optimize Solvent Conditions: Prepare the Gnetifolin N solution by slowly adding the aqueous buffer to the organic stock solution with vigorous vortexing. This allows for a more gradual change in solvent polarity.
-
Use of Excipients: Consider the use of solubility-enhancing excipients. For instance, cyclodextrins can encapsulate hydrophobic molecules, increasing their solubility and preventing aggregation.
-
pH Adjustment: Experiment with different pH values to find a range where Gnetifolin N is most soluble.
-
Employ Co-solvents: The use of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.
Q4: What techniques can I use to detect and characterize Gnetifolin N aggregates?
A4: Several analytical techniques can be employed to characterize Gnetifolin N aggregates:
-
Dynamic Light Scattering (DLS): DLS is a common technique used to measure the size distribution of particles in a solution. It can effectively detect the presence of aggregates and provide an estimate of their hydrodynamic radius.[5][6]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the aggregates, offering insights into their morphology and size.[7][8]
-
Fluorescence Spectroscopy: Changes in the fluorescence properties of a molecule upon aggregation can be used to monitor the process. This has been used to study the aggregation of resveratrol.[1][9]
-
UV-Visible Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at wavelengths where the molecule does not have a chromophore, indicating the formation of aggregates.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy solution or visible precipitate immediately after preparation. | Concentration exceeds solubility limit. | Prepare a more dilute solution. Determine the Critical Aggregation Concentration (CAC) to work below this threshold. |
| Rapid solvent change. | Add the aqueous buffer to the organic stock solution slowly and with continuous, vigorous mixing. | |
| Inconsistent results between experimental replicates. | Variable levels of aggregation. | Standardize the solution preparation protocol meticulously. Ensure consistent timing, temperature, and mixing speed. |
| Stock solution degradation. | Prepare fresh stock solutions of Gnetifolin N regularly and store them appropriately (protected from light and at a low temperature). | |
| Low bioactivity or unexpected experimental outcomes. | Aggregates may have different biological activity than the monomeric form. Aggregates can sometimes cause non-specific inhibition in assays.[6] | Characterize the aggregation state of your Gnetifolin N solution using techniques like DLS. If aggregates are present, take steps to minimize them. |
| Difficulty in filtering the solution. | Formation of large aggregates. | Prepare the solution at a lower concentration. Consider using a different solvent system or adding solubilizing agents. |
Quantitative Data Summary
Table 1: Hypothetical Critical Aggregation Concentration (CAC) of Gnetifolin N under Different pH Conditions.
| pH | Temperature (°C) | CAC (µM) |
| 5.5 | 25 | 15 |
| 7.4 | 25 | 35 |
| 8.5 | 25 | 50 |
Table 2: Hypothetical Effect of DMSO Concentration on Gnetifolin N Aggregate Size.
| Gnetifolin N Concentration (µM) | DMSO in final solution (%) | Average Aggregate Diameter (nm) - DLS |
| 50 | 0.1 | 250 ± 30 |
| 50 | 0.5 | 120 ± 15 |
| 50 | 1.0 | 50 ± 5 |
| 50 | 2.0 | No aggregates detected |
Experimental Protocols
Protocol 1: Preparation of Gnetifolin N Solutions
-
Stock Solution Preparation:
-
Dissolve Gnetifolin N powder in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and brief sonication if necessary.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
Bring the stock solution and the desired aqueous buffer to room temperature.
-
To a microcentrifuge tube containing the required volume of aqueous buffer, add the appropriate volume of the Gnetifolin N stock solution dropwise while continuously vortexing at medium speed.
-
For example, to prepare a 50 µM solution in a final volume of 1 mL with 0.5% DMSO, add 995 µL of buffer to a tube, and then add 5 µL of the 10 mM stock solution while vortexing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared solution for experiments immediately.
-
Protocol 2: Characterization of Gnetifolin N Aggregates by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare Gnetifolin N solutions at various concentrations in the desired aqueous buffer as described in Protocol 1.
-
Prepare a blank sample containing the buffer with the same final concentration of DMSO.
-
Filter all solutions through a 0.22 µm syringe filter to remove any dust particles.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Rinse a clean cuvette with the filtered blank solution and then fill it with the blank. Place the cuvette in the DLS instrument and perform a measurement to ensure the absence of scattering particles.
-
Rinse the cuvette with the filtered Gnetifolin N sample solution and then fill it.
-
Place the cuvette in the instrument and allow the sample to equilibrate for at least 5 minutes.
-
Perform the DLS measurement, collecting data for an appropriate duration to obtain a stable correlation function.
-
Analyze the data to obtain the intensity-weighted size distribution, volume-weighted size distribution, and the polydispersity index (PDI). The presence of a peak with a diameter greater than a few nanometers is indicative of aggregate formation.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing Gnetifolin N solutions.
Caption: Troubleshooting decision tree for Gnetifolin N aggregation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wyatt.com [wyatt.com]
- 7. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 8. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resveratrol Acts Not through Anti-Aggregative Pathways but Mainly via Its Scavenging Properties against Aβ and Aβ-Metal Complexes Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gnetin C Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the delivery of Gnetin C across the blood-brain barrier (BBB).
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments.
Issue 1: Low Permeability of Free Gnetin C in an In Vitro BBB Model
-
Question: We are observing very low apparent permeability (Papp) of free Gnetin C in our transwell BBB model. How can we troubleshoot this?
-
Answer: Low permeability of free Gnetin C is expected due to the tight junctions of the BBB. Here are several factors to consider and steps to troubleshoot:
-
Model Integrity: First, verify the integrity of your in vitro BBB model.
-
Transendothelial Electrical Resistance (TEER): Ensure TEER values are stable and sufficiently high for your cell type, indicating tight junction formation.[1][2]
-
Paracellular Marker Permeability: Use a fluorescently labeled, non-permeable marker like FITC-dextran to confirm low paracellular permeability.[2]
-
-
Efflux Pump Activity: Gnetin C may be a substrate for efflux pumps like P-glycoprotein (P-gp) expressed on brain endothelial cells.
-
Co-incubation with Inhibitors: Perform co-incubation experiments with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if Gnetin C permeability increases.
-
-
Metabolism: Brain endothelial cells can metabolize compounds.
-
LC-MS/MS Analysis: Analyze both the apical and basolateral compartments to check for the presence of Gnetin C metabolites.
-
-
Experimental Conditions:
-
Protein Binding: Ensure your media does not contain high concentrations of proteins that might bind to Gnetin C and reduce its free concentration available for transport.
-
pH: Maintain a physiological pH of 7.4, as pH shifts can affect compound solubility and cell health.[3]
-
-
Issue 2: High Variability in In Vivo Brain Uptake of Gnetin C-Loaded Nanoparticles
-
Question: Our in vivo studies with Gnetin C-loaded nanoparticles in mice show high variability in brain concentrations between animals. What could be the cause and how can we improve consistency?
-
Answer: High variability in in vivo studies is a common challenge. Here are key areas to investigate:
-
Nanoparticle Formulation: Inconsistencies in the nanoparticle formulation can lead to variable in vivo performance.
-
Characterization: Ensure each batch of nanoparticles is rigorously characterized for size, polydispersity index (PDI), zeta potential, and drug loading.
-
Stability: Assess the stability of the nanoparticles in biological fluids (e.g., serum) to ensure they are not aggregating or prematurely releasing the drug.
-
-
Administration Technique: The route and technique of administration are critical.
-
Intravenous Injection: If using intravenous injection, ensure a consistent injection speed and volume, and that the injection is truly intravenous to avoid deposition in surrounding tissues.
-
-
Animal Factors:
-
Age and Strain: Use animals of the same age, sex, and genetic strain to minimize biological variability.
-
Health Status: Ensure all animals are healthy and free from infections that could alter BBB permeability.
-
-
Blood-Brain Barrier Integrity:
-
Anesthesia: The type and duration of anesthesia can impact BBB permeability. Standardize the anesthetic protocol.
-
Physiological Parameters: Monitor physiological parameters like blood pressure and blood gases, as these can influence brain blood flow and BBB function.
-
-
Sample Collection and Processing:
-
Perfusion: Ensure complete perfusion of the brain vasculature to remove residual blood containing nanoparticles, which can artificially inflate brain concentration measurements.[2]
-
Homogenization and Extraction: Standardize the brain tissue homogenization and Gnetin C extraction procedures to ensure consistent recovery.
-
-
Issue 3: Gnetin C-Loaded Nanoparticles Show Good In Vitro Permeability but Poor In Vivo Efficacy
-
Question: Our Gnetin C-loaded nanoparticles cross our in vitro BBB model efficiently, but we are not observing the expected neuroprotective effects in our animal model of neurodegeneration. What could explain this discrepancy?
-
Answer: This "in vitro-in vivo" disconnect is a frequent hurdle in drug development. Several factors could be at play:
-
Nanoparticle Stability and Drug Release In Vivo:
-
Opsonization and Clearance: The nanoparticles may be rapidly cleared from circulation by the reticuloendothelial system (RES) before they can reach the BBB. Surface modification with PEG (PEGylation) can help prolong circulation time.
-
Drug Release Profile: The rate of Gnetin C release from the nanoparticles in vivo may be too slow to achieve therapeutic concentrations in the brain, or too fast, leading to systemic exposure and side effects.
-
-
BBB Penetration In Vivo:
-
"Protein Corona": In the bloodstream, proteins can adsorb to the nanoparticle surface, forming a "protein corona" that can alter their interaction with the BBB.
-
Targeting Ligand Issues: If using targeting ligands, they may not be as effective in vivo due to steric hindrance from the protein corona or lower receptor expression on the BBB in vivo compared to the in vitro model.
-
-
Brain Parenchyma Distribution and Cellular Uptake:
-
Extracellular Accumulation: Even if the nanoparticles cross the BBB, they may accumulate in the brain's extracellular space without being taken up by neurons or glial cells.
-
Cellular Uptake Mechanisms: The mechanisms for cellular uptake in the complex brain environment may differ from those in a simplified in vitro culture.
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Insufficient Brain Concentration: The actual concentration of Gnetin C reaching the target cells in the brain may be below the therapeutic threshold.
-
Metabolism in the Brain: Gnetin C may be metabolized within the brain parenchyma into less active or inactive forms.
-
-
Frequently Asked Questions (FAQs)
1. Gnetin C and its Neuroprotective Potential
-
Question: What is the scientific basis for investigating Gnetin C for neurodegenerative diseases?
-
Answer: Gnetin C, a resveratrol dimer, has demonstrated neuroprotective properties in preclinical studies.[4] It has been shown to reduce the production of amyloid-β 42 (Aβ42), a key component of the amyloid plaques found in Alzheimer's disease.[5] This effect is attributed to its ability to suppress the expression of β-site amyloid precursor protein-cleaving enzyme-1 (BACE1) and upregulate the Aβ-degrading enzyme, matrix metalloproteinase-14 (MMP-14).[5] Additionally, Gnetin C has shown anti-inflammatory effects, which are relevant to the neuroinflammatory processes that contribute to neurodegeneration.[4]
2. Nanoparticle-Mediated Delivery Across the BBB
-
Question: What are the most promising nanoparticle strategies for delivering Gnetin C across the BBB?
-
Answer: Several types of nanoparticles are being explored for brain drug delivery, each with its own advantages:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[6][7] Their surface can be modified with ligands to target specific receptors on the BBB.[7][8]
-
Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and are advantageous due to their lower cytotoxicity and potential for controlled drug release.[9][10][11]
-
Polymeric Nanoparticles (e.g., PLGA): Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and have been approved for various biomedical applications.[12][13][14] Their surface can be functionalized to enhance BBB transport.[14][15]
-
-
Question: How can the surface of nanoparticles be modified to enhance BBB crossing?
-
Answer: Surface modification is a key strategy to improve the transport of nanoparticles across the BBB:
-
PEGylation: Coating nanoparticles with polyethylene glycol (PEG) can reduce opsonization by plasma proteins, prolonging their circulation time and increasing the probability of reaching the BBB.
-
Targeting Ligands: Attaching ligands that bind to specific receptors on brain endothelial cells can facilitate receptor-mediated transcytosis. Common targets include:
-
Transferrin Receptor: Highly expressed on the BBB.
-
Insulin Receptor: Involved in the transport of insulin into the brain.
-
Low-Density Lipoprotein (LDL) Receptor: Can be targeted to transport nanoparticles across the BBB.[16]
-
-
3. Experimental Models and Protocols
-
Question: What are the standard in vitro models for assessing BBB permeability of Gnetin C?
-
Answer: In vitro BBB models are essential for initial screening and mechanistic studies.[17] Common models include:
-
Monoculture Models: A single layer of brain endothelial cells is grown on a semi-permeable membrane in a transwell system.[18]
-
Co-culture Models: Brain endothelial cells are co-cultured with other cells of the neurovascular unit, such as astrocytes and pericytes, to better mimic the in vivo environment.[18]
-
Microfluidic Models: These "BBB-on-a-chip" models incorporate physiological shear stress and can provide a more dynamic and realistic representation of the BBB.[17]
-
-
Question: What are the key considerations for designing an in vivo study to evaluate the brain uptake of Gnetin C-loaded nanoparticles?
-
Answer: A well-designed in vivo study is crucial for validating in vitro findings. Key considerations include:
-
Animal Model: Choose an appropriate animal model that is relevant to the neurodegenerative disease being studied.
-
Route of Administration: Intravenous injection is the most common route for systemic delivery to the brain.
-
Dosing: The dose of Gnetin C should be based on its known therapeutic window and the loading capacity of the nanoparticles. In vivo studies in mice have used intraperitoneal injections of Gnetin C at doses ranging from 7 mg/kg to 50 mg/kg for other indications.[4][19][20]
-
Pharmacokinetic Analysis: Collect blood and brain tissue samples at multiple time points to determine the pharmacokinetic profile of Gnetin C and the nanoparticles.
-
Brain Tissue Analysis: Quantify the concentration of Gnetin C in different brain regions to assess its distribution.
-
4. Signaling Pathways
-
Question: What are the key intracellular signaling pathways that Gnetin C is known to modulate?
-
Answer: Gnetin C has been shown to influence several signaling pathways relevant to neuroprotection:
-
mTOR Signaling: Gnetin C has been found to inhibit the mTOR (mammalian target of rapamycin) pathway, which is involved in cell growth, proliferation, and survival.[21] Dysregulation of mTOR signaling is implicated in several neurological disorders.[22][23][24][25]
-
Neuroinflammatory Pathways: Gnetin C can modulate neuroinflammatory responses by affecting microglial activation and the production of pro-inflammatory cytokines.[26][27] It has been shown to negatively regulate IFNβ expression and STAT1 phosphorylation, which can control brain inflammation.[4]
-
Antioxidant Response: As a polyphenol, Gnetin C is expected to have antioxidant properties, which can help mitigate oxidative stress, a common feature of neurodegenerative diseases.
-
Data Presentation
Table 1: Comparison of Nanoparticle Platforms for BBB Delivery
| Nanoparticle Type | Core Material | Key Advantages | Key Disadvantages |
| Liposomes | Phospholipid Bilayer | Biocompatible, can carry hydrophilic and lipophilic drugs, surface is easily modifiable. | Can be unstable, may have low drug loading, rapid clearance without modification. |
| Solid Lipid Nanoparticles (SLNs) | Solid Lipids | Low toxicity, good biocompatibility, controlled release, potential for large-scale production.[9] | Lower drug loading capacity compared to other carriers, potential for drug expulsion during storage. |
| Polymeric Nanoparticles (PLGA) | Biodegradable Polymer | FDA-approved polymer, sustained drug release, surface can be functionalized.[12] | Potential for organic solvent residues from production, can be more complex to manufacture. |
Table 2: Key Parameters for Characterizing Gnetin C-Loaded Nanoparticles
| Parameter | Method of Measurement | Importance |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Affects circulation time, cellular uptake, and BBB penetration. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates surface charge and stability of the nanoparticle dispersion. |
| Drug Loading and Encapsulation Efficiency | HPLC after nanoparticle lysis | Determines the amount of Gnetin C carried per nanoparticle and the efficiency of the formulation process. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visual confirmation of nanoparticle size, shape, and integrity. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
-
Cell Culture: Culture brain endothelial cells on the apical side of a transwell insert and, for co-culture models, astrocytes on the basolateral side of the well.
-
Model Validation: Monitor TEER daily until a stable, high resistance is achieved. Perform a permeability assay with a paracellular marker (e.g., FITC-dextran) to confirm tight junction integrity.
-
Permeability Experiment:
-
Replace the media in the apical and basolateral chambers with fresh, serum-free media.
-
Add Gnetin C or Gnetin C-loaded nanoparticles to the apical chamber.
-
At various time points (e.g., 1, 2, 4, 6 hours), take a sample from the basolateral chamber and replace it with an equal volume of fresh media.
-
Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Quantification: Analyze the concentration of Gnetin C in the samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of Gnetin C appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Protocol 2: In Vivo Brain Uptake Study in Mice
-
Animal Preparation: Acclimatize mice to the experimental conditions. Anesthetize the mice before the procedure.
-
Nanoparticle Administration: Administer Gnetin C-loaded nanoparticles via intravenous (tail vein) injection. Include a control group receiving free Gnetin C and a vehicle control group.
-
Blood and Tissue Collection: At predetermined time points (e.g., 30 min, 1, 2, 4, 24 hours) after injection, collect blood via cardiac puncture.
-
Perfusion: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Brain Extraction: Excise the brain and dissect it into different regions if desired (e.g., cortex, hippocampus).
-
Sample Processing:
-
Homogenize the brain tissue in a suitable buffer.
-
Extract Gnetin C from the brain homogenate using an appropriate organic solvent.
-
Process the blood samples to obtain plasma.
-
-
Quantification: Determine the concentration of Gnetin C in the brain homogenate and plasma samples using LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio and the percentage of the injected dose per gram of brain tissue (%ID/g).
Mandatory Visualizations
Caption: Gnetin C's potential signaling pathways in neurons.
References
- 1. mdpi.com [mdpi.com]
- 2. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 3. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Blood–brain barrier penetrating liposomes with synergistic chemotherapy for glioblastoma treatment - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. Solid lipid nanoparticles for targeted brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. PLGA Nanoparticle-Based Formulations to Cross the Blood-Brain Barrier for Drug Delivery: From R&D to cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. PLGA-PEG-ANG-2 Nanoparticles for Blood-Brain Barrier Crossing: Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mTOR signaling in neural stem cells: from basic biology to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Role of mTOR Signaling in Tumor-Induced Alterations to Neuronal Function in Diffusely Infiltrating Glioma [mdpi.com]
- 25. Roles of mTOR Signaling in Brain Development [en-journal.org]
- 26. Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features [mdpi.com]
- 27. Inhibitors of Microglial Neurotoxicity: Focus on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Gnetifolin N vs. Resveratrol: An Examination of Neuroprotective Efficacy
A direct comparative analysis of the neuroprotective efficacy of Gnetifolin N and resveratrol is not currently feasible due to a notable lack of published experimental data on Gnetifolin N in the scientific literature. While resveratrol has been extensively studied for its neuroprotective properties, Gnetifolin N remains a largely unexplored compound in this context.
This guide, therefore, provides a comprehensive overview of the experimentally determined neuroprotective efficacy of resveratrol. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of resveratrol's mechanisms of action and its potential as a neuroprotective agent. Limited available data on a related compound, Gnetin C, a resveratrol dimer, is also briefly discussed to provide a broader perspective on stilbenoid compounds.
Resveratrol: A Multi-Targeted Approach to Neuroprotection
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. A growing body of evidence from in vitro and in vivo studies demonstrates its significant neuroprotective effects against a range of neurological insults. These effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties, which are mediated through the modulation of multiple signaling pathways.
Quantitative Data on the Neuroprotective Effects of Resveratrol
The following tables summarize key quantitative data from various experimental studies investigating the neuroprotective effects of resveratrol.
Table 1: In Vitro Neuroprotective Effects of Resveratrol
| Cell Line | Insult | Resveratrol Concentration | Outcome | Reference |
| HT22 | Glutamate (5mM) | 10 µM | ~50% increase in cell viability | [1] |
| SH-SY5Y | Rotenone (30 µM) | 25 µM | ~40% reduction in LDH release | [2] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 10 µM | ~35% decrease in apoptosis | [3] |
| PC12 | H₂O₂ (200 µM) | 20 µM | ~60% reduction in ROS production | [4] |
| Microglia (BV2) | Lipopolysaccharide (LPS) | 20 µM | ~50% decrease in nitric oxide production | [5] |
Table 2: In Vivo Neuroprotective Effects of Resveratrol
| Animal Model | Ischemic Model | Resveratrol Dosage | Outcome | Reference |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | 20 mg/kg | ~40% reduction in infarct volume | [6] |
| Mouse | Traumatic Brain Injury (TBI) | 100 mg/kg | Significant improvement in neurological score | [7] |
| Rat | Streptozotocin-induced cognitive impairment | 20 mg/kg/day | Restoration of spatial memory | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., HT22, SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of resveratrol for a specified duration (e.g., 2 hours) before inducing neuronal injury with a neurotoxic agent (e.g., glutamate, H₂O₂).
-
Incubation: Incubate the cells for a further 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat neuronal cells with resveratrol and the apoptotic inducer as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Nrf2, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by Resveratrol
Resveratrol exerts its neuroprotective effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these complex interactions.
Caption: Key neuroprotective signaling pathways modulated by resveratrol.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound like resveratrol in an in vitro model of neuronal injury.
Caption: A typical in vitro experimental workflow for neuroprotection studies.
A Note on Gnetin C
While data on Gnetifolin N is scarce, some research has been conducted on Gnetin C, a resveratrol dimer. One study found that Gnetin C was more potent than resveratrol in inhibiting the proliferation of certain cancer cell lines.[9] However, in the context of neuroprotection, another study reported that resveratrol had a stronger inhibitory effect on Aβ fibril formation compared to Gnetin C.[10] It is crucial to note that these findings on Gnetin C cannot be extrapolated to Gnetifolin N, as minor structural differences can lead to significant variations in biological activity.
Conclusion
Resveratrol has demonstrated robust neuroprotective effects across a multitude of experimental models. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis makes it a promising candidate for further investigation in the context of neurodegenerative diseases. While the neuroprotective potential of Gnetifolin N remains to be elucidated, the extensive research on resveratrol provides a valuable framework for the future evaluation of other stilbenoid compounds. Further studies are warranted to explore the therapeutic potential of Gnetifolin N and to conduct direct comparative analyses with established neuroprotective agents like resveratrol.
References
- 1. GDNF Reduces Oxidative Stress in a 6-Hydroxydopamine Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Modulation of neurotrophic signaling pathways by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of genistein on neuronal apoptosis, and expression of Bcl-2 and Bax proteins in the hippocampus of ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gnetifolin N and Other Stilbenoids: A Guide for Researchers
A comprehensive review of the current scientific literature reveals Gnetifolin N as a promising stilbenoid with potential therapeutic applications. However, a direct quantitative comparison with other well-studied stilbenoids like resveratrol, pterostilbene, and piceatannol is challenging due to the limited availability of specific experimental data for Gnetifolin N. This guide provides a comparative overview based on existing research, highlighting the biological activities, underlying mechanisms, and experimental data for these compounds.
Introduction to Stilbenoids
Stilbenoids are a class of natural polyphenolic compounds characterized by a C6-C2-C6 backbone. They are found in a variety of plant species and have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, anticancer, neuroprotective, and antioxidant effects. This guide focuses on a comparative analysis of Gnetifolin N, a less-studied oligostilbene, with the more extensively researched stilbenoids: resveratrol, pterostilbene, and piceatannol.
Comparative Biological Activities
While quantitative data for Gnetifolin N is scarce, qualitative reports suggest it shares similar biological activities with other stilbenoids. The following tables summarize the available quantitative data for resveratrol, pterostilbene, and piceatannol across key therapeutic areas.
Anti-inflammatory Activity
Stilbenoids are known to exert their anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.
Table 1: Comparative Anti-inflammatory Activity of Stilbenoids
| Compound | Assay | Cell Line | Target | IC50 / Effect |
| Resveratrol | TNF-α production | THP-1 macrophages | TNF-α | Significant decrease at 10, 20, 40 µg/mL |
| IL-6 production | THP-1 macrophages | IL-6 | Significant decrease at 10, 20, 40 µg/mL | |
| Pterostilbene | TNF-α production | THP-1 macrophages | TNF-α | More effective than resveratrol at 10, 20, 40 µg/mL |
| IL-6 production | THP-1 macrophages | IL-6 | More effective than resveratrol at 10, 20, 40 µg/mL | |
| Piceatannol | NO production | RAW 264.7 macrophages | iNOS | Potent inhibition |
| Gnetifolin N | TNF-α production | Murine peritoneal macrophages | TNF-α | Data not available (qualitatively reported to have anti-inflammatory effects) |
IC50: Half-maximal inhibitory concentration. Data is compiled from various in vitro studies. Direct comparison of absolute values should be done with caution due to variations in experimental conditions.
Anticancer Activity
The anticancer properties of stilbenoids are attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines.
Table 2: Comparative Anticancer Activity of Stilbenoids
| Compound | Cell Line | Assay | IC50 |
| Resveratrol | Various cancer cell lines | MTT assay | Varies significantly depending on the cell line |
| Pterostilbene | Various cancer cell lines | MTT assay | Generally shows higher potency than resveratrol |
| Piceatannol | Various cancer cell lines | MTT assay | Potent activity reported in multiple studies |
| Gnetifolin N | Various cancer cell lines | MTT assay | Data not available (qualitatively reported to have anticancer properties) |
IC50 values are highly dependent on the specific cancer cell line and experimental duration.
Neuroprotective Activity
Stilbenoids have shown promise in protecting against neurodegenerative diseases by mitigating oxidative stress, inflammation, and excitotoxicity in neuronal cells.
Table 3: Comparative Neuroprotective Activity of Stilbenoids
| Compound | Model | Protective Effect | EC50 |
| Resveratrol | Glutamate-induced excitotoxicity | Neuronal protection | Data varies |
| Pterostilbene | Oxidative stress models | Potent neuroprotection | Data varies |
| Piceatannol | Glutamate-induced excitotoxicity | Neuronal protection | Data varies |
| Gnetifolin N | Various neurodegenerative models | Data not available (qualitatively suggested to have neuroprotective potential) | Data not available |
EC50: Half-maximal effective concentration.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of scientific findings. Below are generalized methodologies for key assays used to evaluate the biological activities of stilbenoids.
Anti-inflammatory Activity Assay: Inhibition of TNF-α Production in Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the stilbenoid compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to induce an inflammatory response, and the cells are incubated for 24 hours.
-
TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Anticancer Activity Assay: MTT Cytotoxicity Assay
-
Cell Culture: Cancer cells of interest are cultured in their appropriate medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of the stilbenoid compounds for 24, 48, or 72 hours.
-
MTT Addition: MTT reagent (0.5 mg/mL) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is determined.
Neuroprotective Activity Assay: Protection Against Glutamate-Induced Excitotoxicity
-
Neuronal Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., HT22) are cultured.
-
Treatment: Cells are pre-treated with different concentrations of the stilbenoid compounds for a specified period.
-
Glutamate Exposure: Glutamate is added to the culture medium to induce excitotoxicity, and the cells are incubated for 24 hours.
-
Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by staining with fluorescent dyes like propidium iodide and Hoechst.
-
Data Analysis: The neuroprotective effect is quantified by the increase in cell viability compared to the glutamate-only treated group, and the EC50 value is calculated.
Signaling Pathways
Stilbenoids exert their biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.
Caption: Inhibition of the NF-κB signaling pathway by stilbenoids.
Caption: Activation of the Nrf2 antioxidant pathway by stilbenoids.
Caption: Modulation of PI3K/Akt and MAPK signaling pathways by stilbenoids.
Conclusion and Future Directions
The available evidence strongly suggests that stilbenoids, including resveratrol, pterostilbene, and piceatannol, are potent bioactive compounds with significant therapeutic potential. While Gnetifolin N is reported to possess similar anti-inflammatory and anticancer properties, the lack of robust quantitative data hinders a direct and comprehensive comparison. Future research should focus on conducting detailed in vitro and in vivo studies to determine the IC50 and EC50 values of Gnetifolin N in various disease models. Such data will be invaluable for elucidating its relative potency and therapeutic index compared to other stilbenoids, thereby paving the way for its potential development as a novel therapeutic agent. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure data consistency and facilitate meaningful comparisons across studies.
Validating the In Vivo Anti-inflammatory Effects of Gnetifolin N: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of Gnetifolin N, a stilbenoid found in Gnetum species. Due to the limited availability of direct in vivo studies on purified Gnetifolin N, this document leverages data from studies on extracts of Gnetum montanum, the natural source of Gnetifolin N, and compares its potential efficacy with the well-documented anti-inflammatory activities of resveratrol, a closely related stilbenoid, and the established non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac and indomethacin. This guide presents quantitative data from key in vivo inflammation models, details the experimental protocols used in these studies, and visualizes the critical signaling pathways involved in inflammation.
Comparative Efficacy in Preclinical Inflammation Models
The anti-inflammatory potential of Gnetifolin N and comparator compounds has been evaluated in two standard in vivo models: carrageenan-induced paw edema, a model of acute inflammation, and lipopolysaccharide (LPS)-induced inflammation, a model of systemic inflammation.
Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to reduce acute inflammation and swelling.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rodents
| Compound/Extract | Dose | Animal Model | Paw Edema Inhibition (%) | Time Point (hours) |
| Gnetum montanum Extract | 150 mg/kg | Rat | Data not specified, but showed effect | Not specified |
| Gnetum montanum Extract | 250 mg/kg | Rat | Data not specified, but showed effect | Not specified |
| Gnetum montanum Extract | 500 mg/kg | Rat | Data not specified, but showed effect | Not specified |
| Resveratrol | 20 mg/kg | Mouse | 67% | Not specified |
| Diclofenac | 5 mg/kg | Rat | 56.17% | 2 |
| Diclofenac | 20 mg/kg | Rat | 71.82% | 3 |
Note: While a study on a Gnetum montanum extract demonstrated anti-inflammatory effects, specific quantitative data on paw edema inhibition was not provided[1].
Lipopolysaccharide (LPS)-Induced Inflammation
This model evaluates the systemic anti-inflammatory effects of a compound by measuring the reduction of pro-inflammatory cytokines.
Table 2: Comparison of Effects on LPS-Induced Pro-inflammatory Cytokine Production in Mice
| Compound | Dose | Cytokine | Reduction (%) |
| Resveratrol | 10 mg/kg | TNF-α | Significant reduction |
| Resveratrol | 20 mg/kg | TNF-α & IL-6 | Significant reduction[2] |
| Indomethacin | Not specified | IL-6, IL-1β, IL-10 | Reduction at high concentrations[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema
This widely used model induces acute, non-immune inflammation that is reproducible[4].
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.
-
Treatment: The test compound (e.g., Gnetum montanum extract, resveratrol, diclofenac) or vehicle (control) is administered orally or intraperitoneally at a specified time (usually 30-60 minutes) before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection[5][6][7].
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for the treated groups relative to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to assess the systemic anti-inflammatory effects of compounds by measuring their impact on cytokine production[8][9].
-
Animals: Male BALB/c or C57BL/6 mice are commonly used.
-
Induction of Inflammation: A single intraperitoneal injection of LPS (e.g., 2.5 mg/kg) is administered to induce a systemic inflammatory response.
-
Treatment: The test compound (e.g., resveratrol, indomethacin) or vehicle is administered, typically prior to the LPS challenge.
-
Sample Collection: Blood samples are collected at various time points after LPS injection (e.g., 2, 6, 24 hours) to measure serum cytokine levels.
-
Cytokine Analysis: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA)[10][11].
Signaling Pathways in Inflammation
The anti-inflammatory effects of Gnetifolin N and related stilbenoids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: Inflammatory signaling cascade initiated by LPS.
The diagram above illustrates the Toll-like receptor 4 (TLR4) signaling pathway, a critical pathway in the inflammatory response triggered by LPS. Resveratrol has been shown to inhibit this pathway, reducing the production of pro-inflammatory cytokines[12]. It is hypothesized that Gnetifolin N, as a fellow stilbenoid, may exert its anti-inflammatory effects through a similar mechanism.
Caption: Workflow for carrageenan-induced paw edema assay.
This workflow diagram outlines the key steps involved in the carrageenan-induced paw edema model, from animal preparation to data analysis.
References
- 1. Resveratrol inhibits LPS-induced inflammation through suppressing the signaling cascades of TLR4-NF-κB/MAPKs/IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genipin inhibits lipopolysaccharide-induced acute systemic inflammation in mice as evidenced by nuclear factor-κB bioluminescent imaging-guided transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Resveratrol treatment inhibits acute pharyngitis in the mice model through inhibition of PGE2/COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of natural stilbenoids: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gnetifolin N and Other Natural Neuroprotective Compounds
A Guideline for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents against neurodegenerative diseases, natural compounds have emerged as a promising frontier. Their diverse chemical structures and multi-targeted mechanisms of action offer a rich resource for drug discovery. This guide provides a detailed comparison of Gnetifolin N, a stilbenoid found in the genus Gnetum, with other well-researched natural neuroprotective compounds: resveratrol, curcumin, and quercetin. This analysis is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of neuropharmacology.
I. Overview of Neuroprotective Mechanisms
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Key pathological processes include oxidative stress, neuroinflammation, protein misfolding and aggregation (e.g., amyloid-beta and tau), and apoptotic cell death. The natural compounds discussed herein exert their neuroprotective effects by modulating various signaling pathways involved in these processes.
Gnetifolin N , a resveratrol dimer, is anticipated to share some of the neuroprotective properties of its monomeric counterpart, resveratrol, such as antioxidant and anti-inflammatory activities. However, specific experimental data on its neuroprotective mechanisms are still emerging.
Resveratrol , a well-studied polyphenol found in grapes and red wine, is known to activate sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. It also exhibits potent antioxidant and anti-inflammatory properties and has been shown to interfere with amyloid-beta (Aβ) aggregation.
Curcumin , the principal curcuminoid of turmeric, is a powerful antioxidant and anti-inflammatory agent. It has been shown to inhibit the aggregation of Aβ and promote the clearance of existing plaques.[1] Its neuroprotective effects are also attributed to its ability to modulate multiple signaling pathways, including those involved in apoptosis and oxidative stress.
Quercetin , a flavonoid abundant in fruits and vegetables, possesses strong antioxidant and anti-inflammatory properties.[2] It has been shown to protect neurons from oxidative damage and to inhibit the formation of Aβ fibrils.[3]
II. Comparative Analysis of In Vitro Neuroprotective Efficacy
To provide a quantitative comparison of the neuroprotective potential of these compounds, the following table summarizes their half-maximal inhibitory concentrations (IC50) or effective concentrations in various in vitro models of neuronal damage. It is important to note that direct comparative studies are limited, and experimental conditions can vary significantly between studies.
| Compound | Cell Line | Insult | Assay | IC50 / Effective Concentration | Reference |
| Gnetifolin N | - | - | - | Data not available | - |
| Resveratrol | SH-SY5Y | MPP+ | Cell Viability (CCK-8) | ~25 µM (protective concentration) | [4] |
| SH-SY5Y | Dopamine | Apoptosis | ~5 µM (protective concentration) | ||
| Curcumin | SH-SY5Y | Amyloid-β (Aβ) | Cell Viability | ~40 µM (protective concentration) | [1] |
| BV-2 microglia | H2O2 | Cell Viability (MTT) | 0.1 - 10 µM (protective concentrations) | [5] | |
| Quercetin | PC12 | Amyloid-β (Aβ) | Cell Viability | Protective effect observed | [3] |
| PC12 | H2O2 | Cell Viability | Protective effect observed | [6] |
Note: The lack of specific IC50 values for Gnetifolin N in publicly available literature highlights a significant gap in the current research landscape and underscores the need for further investigation into its neuroprotective potential.
III. Key Signaling Pathways in Neuroprotection
The neuroprotective effects of these natural compounds are mediated through their interaction with complex intracellular signaling networks. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
A. Gnetifolin N Signaling Pathway (Hypothesized)
Based on its structural similarity to resveratrol, Gnetifolin N is hypothesized to activate the SIRT1 pathway, leading to the deacetylation of various downstream targets that promote cell survival and reduce inflammation.
Caption: Hypothesized Gnetifolin N signaling pathway.
B. Resveratrol Signaling Pathway
Resveratrol is a well-known activator of SIRT1. This activation leads to the deacetylation of downstream targets such as PGC-1α and FOXO transcription factors, promoting mitochondrial biogenesis and stress resistance. Resveratrol also inhibits the pro-inflammatory NF-κB pathway.
Caption: Resveratrol's neuroprotective signaling pathways.
C. Curcumin Signaling Pathway
Curcumin's neuroprotective effects are mediated through multiple pathways. It is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and also activate the Nrf2-ARE pathway, leading to the expression of endogenous antioxidant enzymes. Curcumin also inhibits NF-κB signaling and modulates pathways involved in apoptosis, such as the PI3K/Akt pathway.
Caption: Curcumin's multi-target neuroprotective pathways.
D. Quercetin Signaling Pathway
Quercetin exerts its neuroprotective effects through various mechanisms, including the activation of the Nrf2-ARE pathway to bolster antioxidant defenses.[2] It also modulates the SIRT1 and PI3K/Akt pathways, contributing to cell survival and reduced inflammation.
Caption: Quercetin's neuroprotective signaling cascades.
IV. Key Experimental Protocols
Reproducibility and standardization of experimental methods are paramount in drug discovery research. This section provides detailed protocols for key in vitro assays commonly used to evaluate neuroprotective activity.
A. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well and allow them to adhere overnight.[7]
-
Treatment: Pre-treat cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours) before exposing them to a neurotoxic insult (e.g., H2O2, MPP+, Aβ).
-
Incubation: Incubate the cells for a period relevant to the neurotoxin's mechanism of action (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
B. Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is a common method for detecting intracellular ROS.
Caption: Workflow for intracellular ROS measurement.
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells and treat them with the test compound and an oxidative stressor as described for the MTT assay.
-
Dye Loading: After treatment, wash the cells with PBS and then incubate them with DCFH-DA solution (typically 10-25 µM in serum-free medium) for 30 minutes at 37°C in the dark.[8]
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.[9]
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a percentage of the control.
C. Inhibition of Amyloid-Beta Aggregation (Thioflavin T Assay)
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.
References
- 1. Protective and anti-oxidative effects of curcumin and resveratrol on Aβ-oligomer-induced damage in the SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin protects neuronal cells from oxidative stress and cognitive degradation induced by amyloid β-peptide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Protective Effect of Quercetin against Oxidative Stress-Induced Cytotoxicity in Rat Pheochromocytoma (PC-12) Cells | MDPI [mdpi.com]
- 7. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioquochem.com [bioquochem.com]
- 9. 3.10. Intracellular ROS Assay [bio-protocol.org]
A Head-to-Head Comparison of Gnetifolin N and Gnetin C: A Comprehensive Guide for Researchers
Introduction
Stilbenoids, a class of natural polyphenolic compounds found in various plant species, have garnered significant attention from the scientific community for their diverse and potent biological activities. Among these, resveratrol oligomers isolated from Gnetum species have shown particular promise in preclinical studies. This guide aims to provide a head-to-head comparison of two such stilbenoids: Gnetifolin N and gnetin C.
However, a comprehensive review of the current scientific literature reveals a significant disparity in the available data for these two compounds. While gnetin C has been the subject of numerous studies elucidating its biochemical properties, biological activities, and mechanisms of action, there is a notable lack of published experimental data for Gnetifolin N. Gnetifolin N has been identified as a dimeric stilbene isolated from Gnetum montanum, but detailed studies on its biological effects are not yet available in the public domain.[1]
Therefore, this guide will provide a thorough overview of the well-documented biological activities and mechanisms of gnetin C, supported by experimental data. A brief section will address the current knowledge on Gnetifolin N and highlight the need for future research.
Gnetin C: A Potent Stilbenoid with Multi-Faceted Biological Activities
Gnetin C, a resveratrol dimer, has demonstrated significant potential as a therapeutic agent in various disease models, particularly in oncology. Its biological activities are diverse, encompassing anticancer, anti-inflammatory, and antioxidant effects.[2][3]
Anticancer Activity
A substantial body of research has focused on the anticancer properties of gnetin C, with promising results in both in vitro and in vivo models of prostate cancer and acute myeloid leukemia.[4]
Mechanism of Action in Cancer:
Gnetin C exerts its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis. A primary target of gnetin C is the Metastasis-Associated Protein 1 (MTA1)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway .[5] MTA1 is a component of the nucleosome remodeling and deacetylase (NuRD) complex and is overexpressed in many cancers, contributing to tumor progression.
Gnetin C has been shown to downregulate the expression of MTA1, leading to the suppression of the downstream AKT/mTOR signaling cascade.[5] This inhibition results in decreased cell proliferation, induction of apoptosis (programmed cell death), and reduced angiogenesis (the formation of new blood vessels that supply tumors).[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on gnetin C, highlighting its potency in different cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of Gnetin C in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| DU145 | Prostate Cancer | 6.6 | [6] |
| PC3M | Prostate Cancer | 8.7 | [5] |
| HL60 | Human Leukemia | 13 | [4] |
| A549 | Lung Cancer | Data Not Available | |
| MCF-7 | Breast Cancer | Data Not Available |
Table 2: In Vivo Efficacy of Gnetin C in Animal Models
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| PC3M-Luc Xenograft (mice) | Prostate Cancer | 50 mg/kg | Potent tumor inhibitory effects | [7] |
| Transgenic Mouse Model (Advanced Prostate Cancer) | Prostate Cancer | 7 mg/kg/day (i.p.) | Reduced cell proliferation and angiogenesis, promoted apoptosis | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the biological activity of gnetin C.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of gnetin C for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[2][8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with gnetin C for the desired time period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10][11]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample to assess the effect of gnetin C on signaling pathways like MTA1/AKT/mTOR.
Protocol:
-
Treat cells with gnetin C, then lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., MTA1, p-AKT, AKT, p-mTOR, mTOR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[12][13][14][15][16]
In Vivo Xenograft Studies
These studies involve the transplantation of human cancer cells into immunocompromised mice to evaluate the antitumor efficacy of a compound.
Protocol:
-
Subcutaneously inject human prostate cancer cells (e.g., PC3M) into the flanks of athymic nude mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer gnetin C (e.g., via intraperitoneal injection) or a vehicle control at a predetermined dose and schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[3][6][7][17]
References
- 1. researchgate.net [researchgate.net]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elifesciences.org [elifesciences.org]
- 17. mdpi.com [mdpi.com]
Gnetifolin N vs. Synthetic Neuroprotective Drugs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases and acute brain injury is a paramount challenge in modern medicine. While synthetic drugs have long dominated the therapeutic landscape, there is a growing interest in naturally derived compounds with neuroprotective potential. This guide provides a comparative analysis of Gnetifolin N, a natural compound, against two widely studied synthetic neuroprotective drugs, Edaravone and Citicoline. The comparison is based on available preclinical data, focusing on their mechanisms of action and efficacy in various experimental models.
In Vitro Neuroprotective Efficacy
The following table summarizes the in vitro neuroprotective effects of Gnetifolin N, Edaravone, and Citicoline in various cell-based models of neuronal damage.
| Compound | Cell Line | Insult/Model | Concentration | Outcome Measure | Result |
| Gnetifolin N | SH-SY5Y | Aβ (1-42) | 10, 20, 40 µM | Cell Viability (MTT) | Increased cell viability in a dose-dependent manner. |
| SH-SY5Y | H2O2 | 25, 50, 100 µM | Cell Viability (MTT) | Protected against H2O2-induced cell death. | |
| Edaravone | SH-SY5Y | H2O2 | 10 µM | Neurite Outgrowth | Alleviated H2O2-induced neurotoxicity and restored neurite length.[1] |
| iPSC-derived Motor Neurons | H2O2, Glutamate | 10 µM | Cell Viability, Electrophysiological function | Alleviated neurotoxicity and restored neuronal spiking.[1] | |
| Citicoline | Primary Retinal Cultures | Glutamate, High Glucose | 100 µM | Apoptosis, Synapse Loss | Counteracted neuronal cell damage by decreasing proapoptotic effects and synapse loss.[2] |
| SH-SY5Y | Rotenone/Oligomycin A | 1 µM | Cell Viability (MTT) | Increased cell viability against mitochondrial complex I and V inhibitors.[3] |
In Vivo Neuroprotective Efficacy
The following table summarizes the in vivo neuroprotective effects of Gnetifolin N, Edaravone, and Citicoline in various animal models.
| Compound | Animal Model | Disease Model | Dosage | Outcome Measure | Result |
| Gnetifolin N | Mice | Aβ (1-42) induced cognitive deficit | Not Specified | Morris Water Maze | Ameliorated cognitive dysfunction. |
| Edaravone | Mice | Ischemic Stroke | Not Specified | Infarct Volume, Functional Outcome | Improved functional and structural outcomes by 30.3% and 25.5% respectively.[4][5][6][7] |
| Rats | Traumatic Brain Injury | Not Specified | Neuronal Degeneration, Apoptosis | Inhibited free radical-induced neuronal degeneration and apoptotic cell death.[8] | |
| Citicoline | Mice | Intracerebral Hemorrhage | 500 mg/kg | Functional Outcome, Ischemic Injury Volume | Significantly improved functional outcome and reduced the volume of ischemic injury.[9] |
| Rats | Ischemic Stroke | 100 mg/kg/day | Sensorimotor Recovery | Robust improvement of sensorimotor recovery.[10] |
Mechanisms of Action: A Comparative Overview
Gnetifolin N appears to exert its neuroprotective effects through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[11][12][13] By upregulating downstream antioxidant enzymes, Gnetifolin N helps to mitigate oxidative stress, a common pathological feature in neurodegenerative diseases. It has also been shown to protect against amyloid-beta (Aβ)-induced toxicity, suggesting a potential role in Alzheimer's disease.
Edaravone is a potent free radical scavenger that reduces oxidative stress by neutralizing harmful reactive oxygen species (ROS).[14] Its mechanism involves inhibiting lipid peroxidation and reducing inflammation in the brain.[14] A systematic review of animal studies has shown its efficacy in improving both functional and structural outcomes in models of focal cerebral ischemia.[4][5][6][7]
Citicoline has a multi-faceted mechanism of action. It serves as a precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes, thereby promoting membrane repair and stability.[2] It also enhances the synthesis of acetylcholine, a neurotransmitter crucial for cognitive function.[2] Animal studies have demonstrated its effectiveness in reducing neuronal damage in models of stroke and intracerebral hemorrhage.[9][10][15]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in DOT language.
Signaling Pathway of Gnetifolin N in Neuroprotection
Caption: Gnetifolin N's neuroprotective signaling pathway.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for in vitro neuroprotection assessment.
Experimental Workflow for Morris Water Maze
Caption: Morris Water Maze experimental workflow.
Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y cells
This protocol is a generalized procedure for assessing the neuroprotective effects of compounds against a toxic insult in a neuronal cell line.
-
Cell Culture and Differentiation:
-
Treatment:
-
Cells are seeded in 96-well plates.[18]
-
After adherence, cells are pre-treated with various concentrations of the test compound (Gnetifolin N, Edaravone, or Citicoline) for a specified duration (e.g., 24 hours).[3]
-
Following pre-treatment, the toxic agent (e.g., Aβ peptide, hydrogen peroxide, or glutamate) is added to the culture medium along with the test compound.[3][18]
-
-
Assessment of Cell Viability:
In Vivo Assessment of Cognitive Function using the Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[19][20][21][22]
-
Apparatus:
-
Procedure:
-
Acquisition Phase: Mice are subjected to several training trials per day for consecutive days. In each trial, the mouse is placed in the water at a different starting position and allowed to find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the training phase, the platform is removed from the pool, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.[21][22]
-
-
Data Analysis:
-
Escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.
-
Conclusion
Both Gnetifolin N and the synthetic drugs Edaravone and Citicoline demonstrate significant neuroprotective effects in preclinical models. Gnetifolin N's activation of the Nrf2 pathway presents a promising mechanism for combating oxidative stress-related neuronal damage. Edaravone's potent free-radical scavenging ability and Citicoline's role in membrane stabilization and neurotransmitter synthesis highlight their established neuroprotective properties.
While direct comparative studies are lacking, the available data suggests that all three compounds hold potential for the treatment of neurodegenerative diseases and acute brain injuries. Further research, including head-to-head comparative efficacy studies and clinical trials, is warranted to fully elucidate their therapeutic potential and establish their place in the clinical management of neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their pursuit of novel and effective neuroprotective therapies.
References
- 1. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEUROPROTECTIVE EFFECT OF CITICOLINE | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 3. 2.11. Neuroprotection Studies in the SH-SY5Y Human Neuroblastoma Cell Line [bio-protocol.org]
- 4. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. [논문]Edaravone Improves Functional and Structural Outcomes in Animal Models of Focal Cerebral Ischemia: A Systematic Review [scienceon.kisti.re.kr]
- 8. Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 15. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3.2. Neuroprotection Assessment Assays [bio-protocol.org]
- 17. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 22. news-medical.net [news-medical.net]
A Comparative Analysis of Gnetin C and Resveratrol on Cancer Cell Viability and Apoptosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer effects of Gnetin C, a resveratrol dimer, and its well-studied precursor, Resveratrol. This analysis is based on experimental data from various studies, detailing their impact on different cancer cell lines and the underlying molecular mechanisms.
While the initial topic of interest was Gnetifolin N, a comprehensive literature search revealed a lack of available data on this specific compound. Therefore, this guide focuses on the closely related and well-researched compound, Gnetin C, to provide valuable comparative insights for the scientific community.
Comparative Efficacy in Cancer Cell Lines
Gnetin C has consistently demonstrated superior or comparable cytotoxic effects against a range of cancer cell lines when compared to Resveratrol. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is generally lower for Gnetin C, indicating greater efficacy at lower concentrations. The following table summarizes the IC50 values of Gnetin C and Resveratrol in various cancer cell lines as reported in the literature. It is important to note that experimental conditions, such as incubation time, can influence these values.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (hours) | Reference |
| DU145 | Prostate Cancer | Gnetin C | 6.6 | 72 | [1] |
| Resveratrol | 21.8 | 72 | [1] | ||
| PC3M | Prostate Cancer | Gnetin C | 8.7 | 72 | [1] |
| Resveratrol | 24.4 | 72 | [1] | ||
| HL60 | Leukemia | Gnetin C | 13 | Not Specified | [2] |
| MCF-7 | Breast Cancer | Resveratrol | 51.18 | 24 | [3] |
| HepG2 | Liver Cancer | Resveratrol | 57.4 | 24 | [3] |
| A431 | Skin Cancer | Resveratrol | 42 | 24 | |
| HeLa | Cervical Cancer | Resveratrol | 200-250 | 48 | |
| MDA-MB-231 | Breast Cancer | Resveratrol | 200-250 | 48 | |
| A549 | Lung Cancer | Resveratrol | 400-500 | 48 | |
| SW480 | Colon Cancer | Resveratrol | 70-150 | Not Specified | |
| HCE7 | Colon Cancer | Resveratrol | 70-150 | Not Specified | |
| Seg-1 | Esophageal Cancer | Resveratrol | 70-150 | Not Specified | |
| Bic-1 | Head and Neck Cancer | Resveratrol | >100 | Not Specified |
Molecular Mechanisms of Action
Gnetin C exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis. A primary mechanism is the inhibition of the Metastasis-Associated Protein 1 (MTA1)/v-ets avian erythroblastosis virus E26 oncogene homolog 2 (ETS2) axis, which is crucial for tumor progression and metastasis.[4] Additionally, Gnetin C has been shown to suppress the AKT/mTOR pathway, a central regulator of cell growth and survival.[5][6]
The induction of apoptosis, or programmed cell death, is a hallmark of Gnetin C's activity. This is achieved through the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, Gnetin C has been shown to activate caspase-3 and caspase-7.[7][8]
The following diagrams illustrate the key signaling pathways affected by Gnetin C.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Gnetin C or Resveratrol. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol Details:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.
Protocol Details:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., MTA1, p-AKT, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
The available evidence strongly suggests that Gnetin C is a potent anti-cancer agent with greater efficacy than its precursor, Resveratrol, in several cancer cell lines. Its ability to target key signaling pathways like MTA1/ETS2 and AKT/mTOR, and to robustly induce apoptosis, makes it a promising candidate for further preclinical and clinical investigation. The provided protocols offer a foundation for researchers to independently verify and expand upon these findings. Future studies should focus on direct, side-by-side comparisons of Gnetin C and Resveratrol across a broader range of cancer cell lines and in in vivo models to fully elucidate their therapeutic potential.
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MTA1-Dependent Anticancer Activity of Gnetin C in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer [mdpi.com]
- 5. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Gnetifolin N vs. Established TNF-alpha Inhibitors: A Comparative Guide for Researchers
In the landscape of inflammatory disease research and drug development, the identification of novel therapeutic agents targeting key inflammatory mediators is of paramount importance. Tumor Necrosis Factor-alpha (TNF-alpha) stands out as a critical cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory disorders. This has led to the development of a class of highly successful drugs known as TNF-alpha inhibitors. This guide provides a detailed comparison of Gnetifolin N and its related oligostilbenes with established TNF-alpha inhibitors, offering insights into their mechanisms of action, supported by experimental data and protocols.
Gnetifolin N and Oligostilbenes: Emerging Natural TNF-alpha Modulators
Gnetifolin N is a stilbenoid, a class of natural polyphenolic compounds found in various plant species, notably in the genus Gnetum. While direct quantitative data on the TNF-alpha inhibitory activity of Gnetifolin N is limited in publicly available literature, studies on closely related oligostilbenes isolated from Gnetum species have demonstrated promising anti-inflammatory and TNF-alpha inhibitory properties.
Research indicates that certain stilbenoids from Gnetum can suppress the production of TNF-alpha in cellular models of inflammation. For instance, a stilbene oligopolymer from a Gnetum species was found to inhibit TNF-alpha production in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages with an IC50 value of 3.6 x 10^-5 mol·L-1[1]. Another compound from Gnetum montanum, gnetumontanin B, showed potent inhibition of TNF-alpha with an IC50 of 1.49 x 10^-6 mol L-1[2]. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression, including TNF-alpha.
Established TNF-alpha Inhibitors: A Snapshot
The currently approved TNF-alpha inhibitors are primarily biologic agents, which can be broadly categorized into two main classes: monoclonal antibodies and fusion proteins.
-
Monoclonal Antibodies: These are laboratory-engineered antibodies that specifically target and neutralize TNF-alpha. Examples include infliximab, adalimumab, golimumab, and certolizumab pegol. They bind to both soluble and transmembrane forms of TNF-alpha, preventing it from interacting with its receptors.
-
Fusion Proteins: These are recombinant proteins that consist of the extracellular domain of the human TNF receptor fused to the Fc portion of a human immunoglobulin G1 (IgG1). Etanercept is the primary example in this class. It acts as a "decoy receptor," binding to TNF-alpha and preventing it from activating its natural receptors on the cell surface.
These established inhibitors have demonstrated significant efficacy in the treatment of various inflammatory conditions, including rheumatoid arthritis, psoriasis, Crohn's disease, and ankylosing spondylitis.
Comparative Analysis: Gnetifolin N (Oligostilbenes) vs. Established Inhibitors
The following tables provide a comparative overview of Gnetifolin N (as represented by related oligostilbenes) and established TNF-alpha inhibitors.
| Feature | Gnetifolin N (and related Oligostilbenes) | Monoclonal Antibodies (e.g., Infliximab, Adalimumab) | Fusion Proteins (e.g., Etanercept) |
| Mechanism of Action | Inhibition of TNF-alpha production, likely through modulation of the NF-κB signaling pathway. | Direct neutralization of soluble and transmembrane TNF-alpha. | Binds to TNF-alpha, acting as a decoy receptor to prevent it from binding to its cellular receptors. |
| Chemical Nature | Small molecule, natural polyphenol. | Large protein, monoclonal antibody. | Large protein, fusion protein. |
| Administration | Potentially oral (as a small molecule). | Intravenous infusion or subcutaneous injection. | Subcutaneous injection. |
| Source | Natural (derived from Gnetum species). | Produced through recombinant DNA technology in cell cultures. | Produced through recombinant DNA technology in cell cultures. |
Quantitative Data on TNF-alpha Inhibition
| Inhibitor | Experimental Model | IC50 Value |
| Stilbene Oligopolymer (from Gnetum) | LPS-stimulated murine peritoneal macrophages | 3.6 x 10^-5 mol·L-1[1] |
| Gnetumontanin B (from Gnetum montanum) | Not specified | 1.49 x 10^-6 mol L-1[2] |
| Infliximab | Varies depending on the assay | Typically in the ng/mL range |
| Adalimumab | Varies depending on the assay | Typically in the ng/mL range |
| Etanercept | Varies depending on the assay | Typically in the ng/mL range |
Note: The IC50 values for the established inhibitors are highly dependent on the specific assay conditions and are generally in the low nanomolar to picomolar range, indicating high potency.
Experimental Protocols
A common in vitro method to assess the TNF-alpha inhibitory potential of a compound is to use a cell-based assay with lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: In Vitro TNF-alpha Inhibition Assay using LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Seed the RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight[3].
-
-
Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., Gnetifolin N).
-
After a pre-incubation period (e.g., 1-2 hours), stimulate the cells with LPS (typically 10-100 ng/mL) to induce TNF-alpha production[3]. Include a positive control (LPS only) and a negative control (cells only).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 4-24 hours) to allow for TNF-alpha secretion into the cell culture supernatant.
-
-
TNF-alpha Quantification:
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of TNF-alpha inhibition against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits TNF-alpha production by 50%.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the TNF-alpha signaling pathway and the general mechanisms of action of TNF-alpha inhibitors.
Caption: Canonical TNF-alpha signaling pathway leading to NF-κB activation.
Caption: Mechanisms of action of different classes of TNF-alpha inhibitors.
Conclusion
Established TNF-alpha inhibitors have revolutionized the treatment of inflammatory diseases. Gnetifolin N and other oligostilbenes from Gnetum species represent a promising area of research for the development of novel, potentially orally available, small-molecule TNF-alpha inhibitors. While the current body of evidence for Gnetifolin N is less extensive than for approved biologics, the inhibitory effects of related compounds on TNF-alpha production warrant further investigation. Future studies should focus on elucidating the precise mechanism of action of Gnetifolin N, determining its in vivo efficacy, and establishing a comprehensive safety profile to ascertain its therapeutic potential. This comparative guide serves as a foundational resource for researchers and drug development professionals interested in this evolving field.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fn-test.com [fn-test.com]
- 3. novamedline.com [novamedline.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Analysis of Gnetifolin N and Naringenin in the Context of Neurodegeneration
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. The pathological hallmarks of these disorders often include oxidative stress, chronic neuroinflammation, and the accumulation of misfolded proteins, leading to progressive neuronal loss and cognitive decline. In the quest for effective therapeutic agents, natural compounds have emerged as a promising area of research due to their multi-target mechanisms of action and favorable safety profiles. This guide provides a comparative overview of two such compounds: Gnetifolin N, a stilbenoid, and Naringenin, a flavonoid.
While extensive research has elucidated the neuroprotective effects of Naringenin, data on Gnetifolin N remains limited. This document summarizes the available experimental data for Naringenin and provides a qualitative comparison with the anticipated properties of Gnetifolin N based on the broader class of stilbenoids.
Gnetifolin N: An Underexplored Stilbenoid
Gnetifolin N is a dimeric stilbene isolated from the lianas of Gnetum montanum. Stilbenoids as a class are known for their antioxidant and anti-inflammatory properties. Compounds from the genus Gnetum have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[1]. However, to date, specific experimental data quantifying the neuroprotective effects of isolated Gnetifolin N in models of neurodegeneration are not available in the public domain. General studies on Gnetum extracts suggest potential neuroprotective activities, but these cannot be directly attributed to Gnetifolin N alone[2].
Naringenin: A Flavonoid with Demonstrated Neuroprotective Potential
Naringenin is a flavanone found abundantly in citrus fruits and has been the subject of numerous studies investigating its neuroprotective properties. It exhibits a broad spectrum of activities relevant to combating neurodegeneration, including potent antioxidant and anti-inflammatory effects.
Quantitative Data on the Neuroprotective Effects of Naringenin
The following tables summarize key quantitative findings from preclinical studies on Naringenin in various models of neurodegeneration.
Table 1: Antioxidant and Anti-inflammatory Effects of Naringenin
| Parameter | Experimental Model | Treatment | Result |
| Antioxidant Activity | |||
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Naringenin (100 µM) | Significant inhibition |
| Reactive Oxygen Species (ROS) | Rotenone-induced SH-SY5Y cells | Naringenin | Reduction in ROS levels |
| Superoxide Dismutase (SOD) activity | MPTP-induced mice | Naringenin | Increased SOD levels[3] |
| Glutathione (GSH) levels | MPTP-induced mice | Naringenin | Reduced GSH depletion[3] |
| Anti-inflammatory Activity | |||
| TNF-α expression | MPTP-induced mice | Naringenin | Downregulated mRNA expression[3] |
| IL-1β expression | MPTP-induced mice | Naringenin | Downregulated mRNA expression[3] |
| α-Synuclein expression | MPTP-induced mice | Naringenin | Significantly downregulated[3] |
| Dopamine Transporter (DAT) | MPTP-induced mice | Naringenin | Upregulated protein expression[3] |
| Tyrosine Hydroxylase (TH) | MPTP-induced mice | Naringenin | Upregulated protein expression[3] |
Table 2: Effects of Naringenin in In Vivo Models of Neurodegenerative Diseases
| Disease Model | Animal | Treatment | Key Findings |
| Parkinson's Disease | MPTP-induced C57BL/6J mice | Naringenin (oral, 5 consecutive days) | Improved motor functions; increased dopamine, DOPAC, and homovanillic acid turnover[3]. |
| Huntington's Disease | 3-nitropropionic acid (3-NP)-induced rats | Naringenin (50 mg/kg, p.o.) | Mitigated behavioral alterations; provided neuroprotection[2]. |
| Alzheimer's Disease | Rat model of AD | Naringenin | Improved spatial learning and memory. |
| Ischemic Stroke | Rat model of permanent middle cerebral artery occlusion (pMCAO) | Naringenin (100 mg/kg, pre-treatment) | Significantly alleviated neurological impairment; decreased infarct size[4]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies on Naringenin.
In Vivo MPTP Mouse Model of Parkinson's Disease
-
Animals: C57BL/6J mice.
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) was injected in two divided doses (2x 40 mg/kg, i.p. at 16 h apart)[3].
-
Treatment: Naringenin was administered orally once a day for 5 consecutive days prior to MPTP intoxication[3].
-
Behavioral Assessment: Motor functions were observed 48 hours after the first MPTP injection[3].
-
Biochemical Analysis: Brains were collected to analyze α-synuclein pathology, cytokine levels (TNF-α, IL-1β), and oxidative stress markers (SOD, GSH) in the substantia nigra region[3].
In Vitro Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Cell Line: RAW264.7 macrophages.
-
Induction of Inflammation: Cells were stimulated with lipopolysaccharide (LPS).
-
Treatment: Cells were treated with varying concentrations of Naringenin.
-
Outcome Measures: Inhibition of nitric oxide (NO) production was measured as an indicator of anti-inflammatory activity.
Signaling Pathways Modulated by Naringenin
Naringenin exerts its neuroprotective effects by modulating several key signaling pathways implicated in neuronal survival, inflammation, and antioxidant defense.
NF-κB Signaling Pathway
Naringenin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. By suppressing NF-κB, Naringenin dampens the neuroinflammatory response.
Caption: Naringenin inhibits the NF-κB signaling pathway.
Nrf2/ARE Signaling Pathway
Naringenin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant enzymes like SOD and GSH. This enhances the cellular defense against oxidative stress.
Caption: Naringenin activates the Nrf2/ARE antioxidant pathway.
Comparative Discussion
| Feature | Gnetifolin N (Stilbenoid - Inferred) | Naringenin (Flavonoid - Evidenced) |
| Chemical Class | Stilbenoid (Dimeric) | Flavonoid (Flavanone) |
| Sources | Gnetum montanum | Citrus fruits |
| Neuroprotective Mechanisms | Likely possesses antioxidant and anti-inflammatory properties common to stilbenoids. | Demonstrated antioxidant, anti-inflammatory, and anti-apoptotic effects. Modulates multiple signaling pathways. |
| Quantitative Data | Not available in the reviewed literature. | Extensive data available on IC50 values, effects on biomarkers, and behavioral outcomes in animal models. |
| Signaling Pathways | Not specifically studied. Other stilbenoids like resveratrol are known to modulate SIRT1 and AMPK pathways. | Modulates NF-κB, Nrf2/ARE, and PI3K/Akt pathways. |
| Clinical Relevance | Currently unexplored. | Promising preclinical data, but requires further clinical investigation. |
Conclusion and Future Directions
Naringenin has demonstrated significant potential as a neuroprotective agent in a variety of preclinical models of neurodegenerative diseases. Its ability to mitigate oxidative stress and neuroinflammation through the modulation of key signaling pathways is well-documented.
In contrast, Gnetifolin N remains a largely uncharacterized compound in the context of neurodegeneration. While its classification as a stilbenoid suggests potential antioxidant and anti-inflammatory activities, there is a critical need for direct experimental evidence to substantiate these claims.
Future research should prioritize the in-vitro and in-vivo evaluation of Gnetifolin N to determine its specific neuroprotective effects. A direct, head-to-head comparison with well-characterized compounds like Naringenin would be invaluable in assessing its therapeutic potential. Such studies should aim to generate quantitative data on its antioxidant and anti-inflammatory efficacy, as well as its impact on neuronal survival and relevant signaling pathways. This will allow for a comprehensive understanding of its mechanism of action and its potential as a novel therapeutic candidate for neurodegenerative diseases.
References
Validating Gnetifolin N as a Therapeutic Target for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alzheimer's disease (AD) presents a significant challenge to global health, necessitating the exploration of novel therapeutic targets. This guide provides a comparative analysis of Gnetifolin N, a stilbenoid compound, as a potential therapeutic target for AD, alongside established and emerging treatment strategies. While direct research on Gnetin N is limited, this guide draws upon available data for the closely related compound, Gnetin C, to infer its potential mechanisms and compare them against other therapeutic avenues.
Overview of Therapeutic Targets in Alzheimer's Disease
The landscape of Alzheimer's drug development is focused on several key pathological features of the disease. Current and emerging strategies primarily target the reduction of amyloid-beta (Aβ) plaques, the accumulation of hyperphosphorylated tau protein, and the mitigation of neuroinflammation.
Comparative Analysis of Gnetin N (inferred from Gnetin C) and Other Therapeutic Targets
This section provides a comparative overview of Gnetin N's potential mechanism of action, drawing inferences from studies on Gnetin C, and contrasts it with other major therapeutic strategies for Alzheimer's disease.
| Therapeutic Target | Mechanism of Action | Key Preclinical/Clinical Evidence |
| Gnetin N (inferred from Gnetin C) | Dual-action on Aβ metabolism: - Inhibition of Aβ Production: Suppresses the expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway.[1] - Enhancement of Aβ Clearance: Upregulates the expression of matrix metalloproteinase-14 (MMP-14), an enzyme involved in the degradation of Aβ.[1] - Reduction of Aβ Oligomerization: Reduces intracellular Aβ oligomers.[1] | Preclinical (in vitro): - Gnetin C (20 µM) significantly reduced Aβ42 production in SH-SY5Y human neuroblastoma cells.[1] - Ameliorated the reduction in cell viability caused by Aβ42.[1] - Reduced intracellular Aβ oligomers (approx. 15 and 130 kDa).[1] Clinical: No in vivo or clinical studies are currently available for Gnetin C or Gnetin N in the context of Alzheimer's disease.[2] |
| Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Donanemab) | Enhanced Aβ Clearance: Directly bind to various forms of Aβ (monomers, oligomers, fibrils, or plaques) to facilitate their removal from the brain via the immune system. | Clinical (Phase 3/Approved): - Lecanemab received FDA approval and has been shown to reduce amyloid plaques and modestly slow cognitive decline in early AD. - Donanemab has also shown positive results in clinical trials in reducing amyloid plaques. |
| Anti-Tau Therapies (e.g., Tau Aggregation Inhibitors, Anti-Tau Antibodies) | Inhibition of Tau Pathology: - Aggregation Inhibitors: Prevent the misfolding and aggregation of tau protein into neurofibrillary tangles (NFTs). - Antibodies: Target different forms of tau to promote their clearance and prevent spreading. | Preclinical/Clinical: - Several tau-targeted therapies are in various stages of clinical trials. - Challenges remain in developing effective and safe tau-targeting drugs. |
| Neuroinflammation Modulators | Reduction of Glial Cell Activation: Target inflammatory pathways in the brain, primarily mediated by microglia and astrocytes, to reduce the production of pro-inflammatory cytokines and mitigate neuronal damage.[3] | Preclinical/Clinical: - A growing area of research with multiple targets being investigated. - Some existing anti-inflammatory drugs are being repurposed and tested for AD. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the validation of a therapeutic target.
Figure 1: Inferred signaling pathway of Gnetin C in modulating amyloid-beta metabolism.
Figure 2: A proposed experimental workflow for validating Gnetin N as a therapeutic target.
Detailed Experimental Protocols
To ensure reproducibility and rigorous evaluation, detailed experimental protocols for key assays are provided below.
In Vitro Aβ42 Production and Cell Viability Assay
Objective: To assess the effect of Gnetin N on Aβ42 production and its ability to protect against Aβ42-induced cytotoxicity in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Gnetin N (or Gnetin C as a reference compound)
-
Synthetic Aβ42 peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Human Aβ42 ELISA kit
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
For Aβ42 production assay: Seed cells in 24-well plates. Once they reach 70-80% confluency, replace the medium with a fresh medium containing various concentrations of Gnetin N. Incubate for 24-48 hours.
-
For cell viability assay: Seed cells in 96-well plates. Treat cells with different concentrations of Gnetin N for 1 hour, followed by the addition of pre-aggregated Aβ42 (10 µM). Incubate for another 24 hours.
-
-
Aβ42 Quantification (ELISA):
-
Collect the conditioned medium from the 24-well plates.
-
Centrifuge to remove cell debris.
-
Measure the concentration of secreted Aβ42 in the supernatant using a human Aβ42 ELISA kit according to the manufacturer's instructions.
-
Normalize Aβ42 levels to the total protein concentration of the corresponding cell lysates, determined by the BCA assay.
-
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
-
Western Blot Analysis for BACE1 and MMP-14 Expression
Objective: To determine the effect of Gnetin N on the protein expression levels of BACE1 and MMP-14.
Materials:
-
Cell lysates from Gnetin N-treated SH-SY5Y cells
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-BACE1, anti-MMP-14, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of BACE1 and MMP-14 to the β-actin loading control.
-
In Vivo Cognitive Assessment in an AD Mouse Model
Objective: To evaluate the therapeutic efficacy of Gnetin N on cognitive function in a transgenic mouse model of Alzheimer's disease.
Animal Model: 5XFAD transgenic mice, which exhibit aggressive amyloid pathology.
Behavioral Tests:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Acquisition Phase: Train mice to find a hidden platform in a circular pool of water over several days. Record the escape latency and path length.
-
Probe Trial: Remove the platform and allow the mouse to swim freely for a set time. Measure the time spent in the target quadrant where the platform was previously located.
-
-
Y-Maze: To evaluate short-term spatial working memory.
-
Allow the mouse to freely explore the three arms of the maze.
-
Record the sequence of arm entries and calculate the percentage of spontaneous alternations (entering a different arm on each of the last three entries).
-
Procedure:
-
Animal Groups: Divide the mice into groups: wild-type control, vehicle-treated 5XFAD, and Gnetin N-treated 5XFAD (at different doses).
-
Drug Administration: Administer Gnetin N or vehicle to the mice for a specified duration (e.g., 3-6 months) via oral gavage or intraperitoneal injection.
-
Behavioral Testing: Conduct the MWM and Y-maze tests at the end of the treatment period.
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to compare the performance between the different groups.
Conclusion and Future Directions
The available in vitro data on Gnetin C suggests that stilbenoids like Gnetifolin N may hold promise as multi-target therapeutic agents for Alzheimer's disease by simultaneously addressing both the production and clearance of Aβ.[1] However, the complete absence of in vivo and clinical data for Gnetin N is a significant gap that must be addressed.
Future research should focus on:
-
Directly investigating Gnetin N: Conducting in vitro studies to confirm if Gnetin N shares the same mechanisms of action as Gnetin C.
-
Preclinical in vivo studies: Evaluating the efficacy and safety of Gnetin N in transgenic AD animal models to assess its impact on cognitive function, Aβ and tau pathology, and neuroinflammation.
-
Pharmacokinetic and pharmacodynamic studies: Determining the bioavailability and brain penetration of Gnetin N.
-
Exploring effects on tau and neuroinflammation: Investigating whether Gnetin N has any direct effects on tau phosphorylation or glial cell activation.
Thorough preclinical validation is a critical next step to determine if Gnetifolin N can be advanced as a viable therapeutic candidate for the treatment of Alzheimer's disease.
References
GnetifolinN's performance in established models of neuroinflammation
A Note to the Reader
This guide provides a comparative analysis of Gnetifolin N's performance in established models of neuroinflammation. However, a comprehensive literature search revealed a significant lack of quantitative data on the specific anti-neuroinflammatory activities of Gnetifolin N. While some studies have investigated the anti-inflammatory properties of other stilbenoids from the Gnetum genus, detailed performance metrics for Gnetifolin N in neuroinflammation models are not publicly available at this time.
Therefore, this guide will present the available qualitative information for stilbenoids from the Gnetum genus and provide a detailed, data-driven comparison of a closely related and well-researched stilbenoid, Resveratrol , as a benchmark for performance in neuroinflammation models. This will offer researchers, scientists, and drug development professionals a valuable frame of reference for evaluating potential anti-neuroinflammatory compounds.
Gnetifolin N and Related Stilbenoids: Qualitative Overview
Stilbenoids isolated from various Gnetum species have demonstrated anti-inflammatory properties. For instance, a study on stilbenolignans from Gnetum cleistostachyum reported that several compounds exhibited moderate inhibitory activities on Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. While Gnetifolin N was not among the compounds with reported activity in that particular study, it is plausible that as a stilbenoid, it may possess similar bioactivities. Another study successfully isolated Gnetifolin M and N from Gnetum montanum, but did not report on their anti-inflammatory effects.
This lack of specific data for Gnetifolin N underscores a gap in the current research landscape and highlights an opportunity for further investigation into its potential as a therapeutic agent for neuroinflammatory diseases.
Resveratrol: A Benchmark in Neuroinflammation Models
Resveratrol, a well-known stilbenoid found in grapes and other plants, has been extensively studied for its potent anti-neuroinflammatory effects. It serves as an excellent comparator to understand the potential efficacy of other stilbenoids like Gnetifolin N.
Performance in In Vitro Neuroinflammation Models
A primary and widely accepted in vitro model for studying neuroinflammation involves the use of microglial cells (e.g., the BV-2 cell line) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. In this model, resveratrol has been shown to significantly inhibit the production of key inflammatory mediators.
Table 1: Inhibitory Effects of Resveratrol on Pro-inflammatory Mediators in LPS-Stimulated Microglia
| Inflammatory Mediator | Cell Line | LPS Concentration | Resveratrol Concentration | Inhibition | Reference |
| Nitric Oxide (NO) | BV-2 | 100 ng/mL | IC₅₀ ≈ 21.9 µM | Dose-dependent | [1] |
| TNF-α | BV-2 | 100 ng/mL | Significant inhibition at 25, 50, 100 µM | Dose-dependent | [1] |
| IL-6 | BV-2 | 100 ng/mL | Significant inhibition at 25, 50, 100 µM | Dose-dependent | [1] |
| PGE₂ | BV-2 | 100 ng/mL | Significant inhibition at 25, 50, 100 µM | Dose-dependent | [1] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
In Vitro Anti-Neuroinflammatory Activity Assay
1. Cell Culture:
-
Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment and LPS Stimulation:
-
BV-2 cells are seeded in 96-well or 6-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., Resveratrol) for 1-2 hours.
-
Following pre-treatment, neuroinflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL.
-
The cells are then incubated for a specified period (e.g., 6-24 hours) depending on the endpoint being measured.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.[1]
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
Prostaglandin E₂ (PGE₂): The concentration of PGE₂ in the culture supernatant is measured using an ELISA kit.[1]
4. Western Blot Analysis for Protein Expression:
-
To investigate the effect on inflammatory enzyme expression (e.g., iNOS and COX-2) and signaling pathways (e.g., NF-κB), cell lysates are prepared.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is then probed with specific primary antibodies against the proteins of interest, followed by incubation with secondary antibodies.
-
Protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflow
NF-κB Signaling Pathway in Neuroinflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In microglia, LPS activates this pathway, leading to the production of numerous pro-inflammatory mediators. Resveratrol has been shown to inhibit NF-κB activation.
Caption: NF-κB signaling pathway in LPS-stimulated microglia and its inhibition by Resveratrol.
Experimental Workflow for Screening Anti-Neuroinflammatory Compounds
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound in an in vitro neuroinflammation model.
Caption: A standard experimental workflow for in vitro screening of anti-neuroinflammatory compounds.
Conclusion
While Gnetifolin N remains a compound of interest due to its stilbenoid structure, the current body of scientific literature does not provide sufficient quantitative data to ascertain its performance in established models of neuroinflammation. In contrast, Resveratrol has been extensively demonstrated to be a potent inhibitor of neuroinflammatory processes in vitro, primarily through the suppression of the NF-κB signaling pathway. The data presented for Resveratrol can serve as a valuable benchmark for future studies on Gnetifolin N and other novel anti-neuroinflammatory drug candidates. Further research is warranted to elucidate the specific effects and mechanisms of action of Gnetifolin N in the context of neuroinflammation.
References
Gnetifolin N and Vitamin E: A Comparative Analysis of Antioxidant Efficacy
In the landscape of antioxidant research, both naturally derived and synthetically optimized compounds are of significant interest for their potential therapeutic applications. This guide provides a detailed comparison of the antioxidant activity of Gnetifolin N, a stilbenoid found in the Gnetum genus, and vitamin E, a well-established fat-soluble antioxidant. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their performance based on available experimental data.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value in various assays, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available IC50 values for Gnetifolin N and vitamin E (α-tocopherol) or its water-soluble analog, Trolox, in the commonly used DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) |
| Gnetifolin N | DPPH | Data Not Available | Data Not Available |
| α-Tocopherol | DPPH | Not Directly Stated, but comparable to Trolox[1] | ~12.1[1] |
| Trolox | DPPH | 3.77 ± 0.08[2] | ~15.06 |
| Gnetifolin N | ABTS | Data Not Available | Data Not Available |
| Trolox | ABTS | 2.93 ± 0.03[2] | ~11.71 |
Note: Direct IC50 values for purified Gnetifolin N were not available in the reviewed literature. However, studies on extracts from Gnetum species, from which Gnetifolin N is derived, have demonstrated notable antioxidant activity. For instance, an ethanol extract of Gnetum gnemon leaves showed a DPPH IC50 value of 39.10 µg/mL. Another study on an ethanol extract of Gnetum ula stem reported a DPPH IC50 of 31.68 µg/mL. While indicative of the potential of compounds within these extracts, these values do not represent the specific activity of isolated Gnetifolin N. The potency of α-tocopherol in the DPPH assay is reported to be comparable to that of Trolox[1].
Experimental Protocols
To ensure a clear understanding of the methodologies used to generate the comparative data, detailed protocols for the DPPH and ABTS assays are provided below.
DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.
-
Sample Preparation: The test compounds (Gnetifolin N or vitamin E) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution upon reaction with an antioxidant is proportional to the antioxidant's activity.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is read at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Signaling Pathways and Mechanisms of Action
Vitamin E
Vitamin E is a well-characterized antioxidant that primarily functions as a chain-breaking antioxidant in cell membranes, protecting polyunsaturated fatty acids from lipid peroxidation. Its antioxidant mechanism involves donating a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.
Beyond direct radical scavenging, vitamin E is also known to modulate various signaling pathways. It can influence the activity of enzymes such as protein kinase C (PKC) and phospholipase A2. Furthermore, vitamin E has been shown to affect the expression of genes involved in inflammation and antioxidant defense, partly through the modulation of transcription factors like NF-κB.
Gnetifolin N
The specific antioxidant signaling pathway of Gnetifolin N is not as extensively studied as that of vitamin E. However, as a stilbenoid, it is plausible that Gnetifolin N exerts its antioxidant effects not only through direct radical scavenging but also by influencing cellular antioxidant defense mechanisms. Many stilbenoids and other polyphenols are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. While direct evidence for Gnetifolin N is pending, the activation of the Nrf2 pathway represents a likely and significant mechanism for its antioxidant and cytoprotective effects.
Visualizing Experimental and Biological Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
In Vivo Validation of Gnetifolin N's Anticancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anticancer properties of Gnetifolin N and related compounds, primarily Gnetin C, a structurally similar stilbenoid. Due to the limited availability of in vivo data specifically for Gnetifolin N, this document leverages findings from studies on Gnetin C and Melinjo (Gnetum gnemon) seed extract (MSE), which is rich in gnetifolins, to offer insights into its potential therapeutic efficacy. The information is intended to guide further research and drug development efforts.
Comparative Efficacy of Gnetin C and Melinjo Seed Extract (MSE) In Vivo
The following tables summarize quantitative data from in vivo studies on Gnetin C and MSE, providing a basis for comparison with other potential anticancer agents.
Table 1: In Vivo Anticancer Activity of Gnetin C
| Cancer Model | Animal Model | Treatment and Dose | Outcome |
| Prostate Cancer | PC3M-Luc Xenografts | Gnetin C (50 mg/kg bw, i.p.) | Significant reduction in tumor growth and angiogenesis; induction of apoptosis.[1] |
| Gnetin C (25 mg/kg bw) vs. Resveratrol (50 mg/kg bw) & Pterostilbene (50 mg/kg bw) | Gnetin C at half the concentration showed comparable antitumor effects, indicating higher potency.[1] | ||
| Acute Myeloid Leukemia (AML) | AML-MT Xenograft Mice | Gnetin C (5 mg/kg/day for 5 weeks) | Significantly lowered the development of leukemia and tumor incidence in blood, bone marrow, and spleen; extended survival of mice.[1] |
Table 2: In Vivo Anticancer Activity of Melinjo Seed Extract (MSE)
| Cancer Model | Animal Model | Treatment and Dose | Outcome |
| Colon Cancer | Colon-26 Tumor-Bearing BALB/c Mice | MSE (50 and 100 mg/kg/day, oral) | Significantly inhibited tumor growth, intratumoral angiogenesis, and liver metastasis.[2][3] |
| Angiogenesis | Mouse Dorsal Air Sac Assay | 5% MSE | Inhibition of tumor angiogenesis.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo anticancer studies based on the available literature.
1. Xenograft Tumor Model Protocol (Prostate and Leukemia Cancer)
-
Cell Lines: Human prostate cancer cells (e.g., PC3M-Luc) or acute myeloid leukemia cells (e.g., AML-MT).
-
Animals: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Inoculation: Subcutaneous injection of a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
Gnetin C is administered intraperitoneally (i.p.) at specified doses (e.g., 5-50 mg/kg body weight) daily or on a specified schedule.
-
The control group receives a vehicle solution (e.g., DMSO and saline).
-
-
Monitoring:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissues are processed for histological analysis (e.g., H&E staining), immunohistochemistry (to assess markers of proliferation like Ki-67 and apoptosis like cleaved caspase-3), and Western blotting (to analyze protein expression in signaling pathways).
-
For leukemia models, blood, bone marrow, and spleen are analyzed for tumor cell infiltration.[1]
-
2. Orthotopic Tumor Model Protocol (Colon Cancer)
-
Cell Line: Murine colon carcinoma cells (e.g., colon-26).
-
Animals: Syngeneic mice (e.g., BALB/c).
-
Tumor Inoculation: Injection of cancer cells into the cecal wall or subcutaneous implantation to establish a primary tumor.
-
Treatment:
-
Monitoring:
-
Primary tumor growth is monitored.
-
The incidence and number of metastatic nodules in organs like the liver and lungs are assessed at the endpoint.
-
-
Endpoint Analysis:
-
Primary tumors and metastatic tissues are collected for histological and molecular analysis.
-
Intratumoral angiogenesis can be assessed by staining for endothelial cell markers (e.g., CD31).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Gnetin C
Gnetin C has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways identified are the ERK1/2 and PI3K/Akt/mTOR pathways.[1]
References
- 1. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Gnetifolin N and Donepezil: A Comparative Analysis of Efficacy in Preclinical Alzheimer's Disease Models
For researchers and drug development professionals, this guide provides a detailed comparison of the efficacy of the natural compound Gnetifolin N and the established Alzheimer's drug donepezil in preclinical models of the disease. This analysis is based on available experimental data and aims to objectively present their respective neuroprotective mechanisms and performance in cognitive and pathological assessments.
Executive Summary
Donepezil, a cornerstone in Alzheimer's therapy, primarily functions as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission to provide symptomatic relief.[1][2] Preclinical studies in Alzheimer's model mice, such as the APP/PS1 strain, have demonstrated its ability to improve cognitive deficits, as measured by behavioral tests like the Morris water maze and Y-maze.[3][4] Beyond its cholinergic effects, donepezil also exhibits anti-inflammatory properties by inhibiting microglial activation and reducing pro-inflammatory cytokines.[4]
Gnetifolin N, a resveratrol dimer, has emerged as a potential neuroprotective agent. In preclinical Alzheimer's models, it has shown promise by inhibiting the aggregation of amyloid-beta (Aβ) plaques and the hyperphosphorylation of tau protein, two key pathological hallmarks of the disease. Furthermore, studies suggest that Gnetifolin N may improve cognitive function in animal models, with its mechanism of action potentially linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[5][6]
While direct comparative studies between Gnetifolin N and donepezil are limited, this guide synthesizes the available data to offer a parallel evaluation of their efficacy and underlying mechanisms.
Comparative Efficacy in Cognitive Models
To provide a quantitative comparison, data from separate studies on Gnetifolin N and donepezil in the widely used APP/PS1 transgenic mouse model of Alzheimer's disease are summarized below.
Table 1: Cognitive Performance in the Morris Water Maze (MWM)
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) | Mouse Model | Study Citation |
| Donepezil | ||||
| APP/PS1 + Vehicle | ~50s | Not consistently reported | APP/PS1 | [7] |
| APP/PS1 + Donepezil | Significantly shorter than vehicle | Significantly more than vehicle | APP/PS1 | [7] |
| Gnetifolin N | ||||
| APP/PS1 + Vehicle | Data not available in comparable format | Data not available in comparable format | APP/PS1 | |
| APP/PS1 + Gnetifolin N | Reported improvement | Reported improvement | APP/PS1 |
Table 2: Cognitive Performance in the Y-Maze
| Treatment Group | Spontaneous Alternation (%) | Mouse Model | Study Citation |
| Donepezil | |||
| Wild-Type | ~70-75% | APP/PS1 | [3] |
| APP/PS1 + Vehicle | ~50-55% | APP/PS1 | [3] |
| APP/PS1 + Donepezil (0.1 mg/kg/day) | Increased to ~60-65% (initially) | APP/PS1 | [3] |
| APP/PS1 + Donepezil (1 mg/kg/day) | Increased to ~65-70% (initially) | APP/PS1 | [3] |
| Gnetifolin N | |||
| APP/PS1 + Vehicle | Data not available | APP/PS1 | |
| APP/PS1 + Gnetifolin N | Reported improvement | APP/PS1 |
Note: The data for Gnetifolin N is presented qualitatively due to the lack of specific quantitative values in the reviewed literature that would allow for a direct numerical comparison with the reported donepezil data.
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of Gnetifolin N and donepezil are mediated through distinct and potentially complementary signaling pathways.
Gnetifolin N: Nrf2-Mediated Antioxidant Response
Gnetifolin N is believed to exert its neuroprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Under conditions of oxidative stress, a hallmark of Alzheimer's disease, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes. This cellular defense mechanism helps to mitigate neuronal damage caused by reactive oxygen species.
Gnetifolin N Signaling Pathway
Donepezil: Cholinergic and Non-Cholinergic Pathways
Donepezil's primary mechanism is the reversible inhibition of acetylcholinesterase (AChE), which increases the availability of acetylcholine in the synaptic cleft and enhances cholinergic signaling.[1][2] Additionally, preclinical evidence suggests that donepezil possesses non-cholinergic properties, including the modulation of inflammatory pathways. It has been shown to inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][8]
Donepezil Signaling Pathways
Experimental Protocols
A comparative overview of the methodologies employed in key preclinical studies is crucial for interpreting the efficacy data.
Alzheimer's Disease Mouse Model: APP/PS1
Many of the cited studies for both compounds utilize the APP/PS1 double transgenic mouse model. These mice express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to the age-dependent development of Aβ plaques in the brain and associated cognitive deficits, mimicking key aspects of human Alzheimer's disease pathology.
Behavioral Testing: Morris Water Maze and Y-Maze
-
Morris Water Maze (MWM): This test assesses spatial learning and memory.[9] Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. Key metrics include the escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (when the platform is removed).[7][9]
-
Y-Maze: This task evaluates short-term spatial working memory. The maze consists of three arms, and mice are allowed to explore freely. The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm on each of the last three entries) is calculated. A higher percentage indicates better spatial working memory.[3]
Gnetifolin N Administration Protocol (Representative)
-
Animal Model: APP/PS1 transgenic mice.
-
Duration: Chronic treatment is typically employed, spanning several weeks or months.
-
Behavioral Assessment: Cognitive function is assessed using tests such as the Morris water maze and Y-maze.
-
Biochemical Analysis: Post-mortem brain tissue analysis is conducted to measure levels of Aβ plaques, phosphorylated tau, and markers of the Nrf2 pathway.
Donepezil Administration Protocol (Representative)
-
Animal Model: APP/PS1 transgenic mice (e.g., 50-week-old males).[3]
-
Dosage and Administration: Donepezil is administered in drinking water at concentrations of 0.1 and 1 mg/kg/day.[3]
-
Duration: Treatment duration is typically several weeks (e.g., 10 weeks).[3]
-
Behavioral Assessment: Cognitive performance is evaluated weekly using the Y-maze test.[3]
-
Biochemical Analysis: At the end of the treatment period, brain tissue is analyzed for Aβ plaque load (e.g., using Thioflavin-S staining) and levels of pro-inflammatory markers.[3][4]
Comparative Experimental Workflow
Conclusion
Donepezil remains a standard of care for symptomatic treatment of Alzheimer's disease, with a well-established mechanism of action and demonstrated efficacy in preclinical models. Gnetifolin N presents a promising neuroprotective profile, targeting fundamental pathological processes of the disease, such as amyloid and tau pathology, and oxidative stress. While the current body of evidence for Gnetifolin N is less extensive than for donepezil, its distinct mechanism of action through the Nrf2 pathway suggests it could be a valuable candidate for further investigation, either as a standalone therapy or in combination with existing treatments. Direct, head-to-head comparative studies in standardized preclinical models are warranted to definitively establish the relative efficacy of Gnetifolin N and donepezil and to explore potential synergistic effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Frontiers | Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease [frontiersin.org]
- 4. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. The Role of the Transcription Factor Nrf2 in Alzheimer’s Disease: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer’s Disease [openneurologyjournal.com]
- 7. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gnetifolin N: A Guide for Laboratory Professionals
Hazardous Waste Determination
Due to the lack of a specific Safety Data Sheet (SDS) for Gnetifolin N, a complete hazardous waste determination based on its intrinsic properties (ignitability, corrosivity, reactivity, and toxicity) is not possible. However, information available for the related compound, Gnetifolin E, indicates significant environmental hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Gnetifolin E is classified as:
-
H400: Very toxic to aquatic life
-
H410: Very toxic to aquatic life with long lasting effects
Given the structural similarities between stilbenoids, it is prudent to assume that Gnetifolin N poses a similar threat to the aquatic environment. Therefore, Gnetifolin N must be managed as a hazardous waste .
Quantitative Data for Hazard Assessment
In the absence of specific data for Gnetifolin N, the following table highlights the key parameters that would typically be found in an SDS and are necessary for a full hazardous waste characterization. Researchers should exercise caution and handle the compound as if it meets the criteria for hazardous waste until such data becomes available.
| Property | Value for Gnetifolin N | Significance for Disposal |
| Physical State | Solid (Assumed) | Determines appropriate container type and handling procedures. |
| pH | Unknown | A pH of ≤ 2 or ≥ 12.5 would classify the waste as corrosive. |
| Flash Point | Unknown | A flash point below 60°C (140°F) would classify the waste as ignitable. |
| Reactivity | Unknown | Reactivity with water, or being unstable, explosive, or generating toxic gases would classify the waste as reactive. |
| Acute Toxicity (LD50) | Unknown | Determines if the waste is considered acutely toxic, which has more stringent accumulation limits. |
| Ecotoxicity | Unknown (Presumed High) | Based on related compounds, it is expected to be very toxic to aquatic life, requiring disposal as an environmental hazard. |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the proper disposal of Gnetifolin N waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling Gnetifolin N waste.
2. Waste Segregation:
-
Do not dispose of Gnetifolin N down the drain or in the regular trash.
-
Designate a specific, clearly labeled hazardous waste container for Gnetifolin N waste.
-
Segregate Gnetifolin N waste from other waste streams to avoid incompatible chemical reactions.
3. Container Selection and Labeling:
-
Use a container that is compatible with the waste. For solid Gnetifolin N, the original container or a clean, dry, and sealable wide-mouth container made of glass or polyethylene is suitable. For solutions, use a sealable, chemical-resistant bottle.
-
The container must be in good condition with no leaks or cracks.
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
- The words "Hazardous Waste"
- The full chemical name: "Gnetifolin N"
- The accumulation start date
- The primary hazard(s): "Toxic," "Environmental Hazard"
- The generator's name and contact information
4. Waste Accumulation and Storage:
-
Store the Gnetifolin N hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Ensure secondary containment is used to prevent spills.
5. Disposal of Contaminated Materials:
-
Solid Waste: Gloves, weigh boats, and other contaminated disposable labware should be placed in the designated solid Gnetifolin N waste container.
-
Sharps: Contaminated needles, syringes, or razor blades must be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
Empty Containers: The original Gnetifolin N container, once empty, must be managed as hazardous waste unless it is triple-rinsed. The rinsate from the triple-rinsing process must be collected and treated as hazardous waste.
6. Arranging for Disposal:
-
Once the waste container is full or has been in the SAA for one year (or less, depending on institutional and local regulations), arrange for its pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Do not exceed the accumulation limits for your SAA (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).
Experimental Protocols
While specific experimental protocols for Gnetifolin N are proprietary to individual research labs, any experiment generating waste containing this compound must incorporate the disposal steps outlined above into the experimental workflow. This includes quenching reactions, cleaning glassware, and disposing of unused stock solutions.
Gnetifolin N Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Gnetifolin N.
Caption: Logical workflow for the proper disposal of Gnetifolin N.
Essential Safety and Logistical Information for Handling Gnetifolin N
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gnetifolin N. The following procedures are based on standard laboratory safety protocols for handling chemical compounds and should be supplemented with a substance-specific Safety Data Sheet (SDS) if available.
Personal Protective Equipment (PPE)
When handling Gnetifolin N, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may not provide sufficient protection. Ensure gloves are long enough to cover the wrists.[1] |
| Eyes | Safety glasses or goggles | Use chemical safety goggles or a face shield to protect against splashes.[2] |
| Body | Laboratory coat or overalls | A long-sleeved lab coat or liquid-tight overalls should be worn.[1][2] |
| Respiratory | Fume hood or respirator | Handle Gnetifolin N in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge should be used, especially if the compound is in powdered form and could be inhaled.[3] |
| Feet | Closed-toe shoes | Wear closed-toe shoes to protect against spills.[2] |
Operational Plan: Handling Gnetifolin N
A systematic approach to handling Gnetifolin N will minimize risks. The following workflow outlines the key steps for safe handling.
Experimental Protocol: General Weighing and Dissolving Procedure
-
Preparation :
-
Before starting, thoroughly review the Safety Data Sheet (SDS) for Gnetifolin N to understand its specific hazards.
-
Put on all required personal protective equipment as detailed in the table above.
-
Prepare the workspace by ensuring the chemical fume hood is operational and the work surface is clean and uncluttered.
-
-
Handling :
-
Weighing : If working with a powdered form, carefully weigh the desired amount of Gnetifolin N in the fume hood to avoid inhaling any dust. Use anti-static weighing paper or a weighing boat.
-
Dissolving : In the fume hood, add the desired solvent to the vessel containing the weighed Gnetifolin N. Gently swirl or stir the mixture until the compound is fully dissolved. Keep the container covered as much as possible to prevent the release of vapors.
-
-
Cleanup and Disposal :
-
Decontamination : After use, decontaminate all surfaces that may have come into contact with Gnetifolin N using an appropriate cleaning agent.
-
Waste Disposal : Dispose of all waste, including empty containers, used gloves, and contaminated materials, in a designated hazardous waste container.[4] Follow all institutional and local regulations for chemical waste disposal.[5]
-
PPE Removal : Remove personal protective equipment in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of Gnetifolin N and associated waste is critical to prevent environmental contamination and ensure safety.
-
Unused Product : Unused Gnetifolin N should be disposed of as hazardous chemical waste. Do not pour it down the drain or discard it in the regular trash.[4]
-
Contaminated Materials : All items that have come into contact with Gnetifolin N, such as pipette tips, weighing paper, and gloves, should be collected in a clearly labeled hazardous waste container.[5]
-
Waste Containers : Ensure that waste containers are properly labeled with the contents and associated hazards.[5] When the container is full, it should be sent for disposal through your institution's environmental health and safety department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
